molecular formula C19H18F6N2O B142286 Enpiroline CAS No. 66364-73-6

Enpiroline

Numéro de catalogue: B142286
Numéro CAS: 66364-73-6
Poids moléculaire: 404.3 g/mol
Clé InChI: OCVRKDMRZFCUEE-RHSMWYFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Enpiroline, also known as this compound, is a useful research compound. Its molecular formula is C19H18F6N2O and its molecular weight is 404.3 g/mol. The purity is usually 95%.
The exact mass of the compound Enpirolina is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N2O/c20-18(21,22)13-6-4-11(5-7-13)15-9-12(10-16(27-15)19(23,24)25)17(28)14-3-1-2-8-26-14/h4-7,9-10,14,17,26,28H,1-3,8H2/t14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVRKDMRZFCUEE-RHSMWYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66364-73-6
Record name Enpiroline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENPIROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7Y72EP9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enpiroline's Mechanism of Action Against Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpiroline, an amino alcohol antimalarial agent, has demonstrated significant efficacy against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, drawing parallels with related quinoline-containing compounds. The primary mode of action is hypothesized to be the disruption of heme detoxification in the parasite's digestive vacuole, leading to the accumulation of toxic free heme. Evidence also suggests potential secondary targets, including the inhibition of protein synthesis. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the proposed molecular pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continued exploration of novel antimalarial compounds and a deeper understanding of their mechanisms of action. This compound, a synthetic amino alcohol, has shown promise due to its activity against chloroquine-resistant parasites. Structurally, it shares key features with cinchona alkaloids like quinine (B1679958) and other synthetic antimalarials such as mefloquine (B1676156) and halofantrine, suggesting a potentially related mode of action. This guide synthesizes the available data to provide a comprehensive overview of this compound's antimalarial properties at the molecular level.

Proposed Mechanism of Action

The prevailing hypothesis for this compound's antimalarial activity centers on its ability to interfere with the parasite's critical heme detoxification pathway within the acidic digestive vacuole.

Inhibition of Hemozoin Biocrystallization

During its intraerythrocytic stage, P. falciparum digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by polymerizing it into an inert, crystalline structure called hemozoin. Amino alcohol antimalarials like this compound are thought to accumulate in the digestive vacuole and inhibit this polymerization process. This leads to a buildup of free heme, which is toxic to the parasite through the generation of reactive oxygen species and the destabilization of membranes, ultimately causing parasite death.[1]

Recent studies have shown that this compound exhibits a 20.3% inhibition of β-hematin (the synthetic equivalent of hemozoin) formation in vitro.[1] While this is less potent than the inhibition observed with chloroquine (B1663885) (86.9%), it suggests that interference with heme detoxification is a component of its mechanism of action.[1]

Hemozoin_Inhibition cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ROS Reactive Oxygen Species Heme->ROS Generates This compound This compound This compound->Heme Inhibits Polymerization Death Parasite Death ROS->Death

Caption: Proposed mechanism of this compound action via inhibition of hemozoin formation.

Potential Secondary Mechanisms

The relatively modest in vitro inhibition of hemozoin formation by this compound suggests that other mechanisms may contribute to its antimalarial activity. Given its structural similarity to mefloquine, which has been shown to inhibit protein synthesis by targeting the parasite's 80S ribosome, it is plausible that this compound may have a similar secondary target. However, direct evidence for this compound binding to the P. falciparum ribosome is currently lacking.

Quantitative Data on In Vitro Activity

The efficacy of this compound has been quantified against various strains of P. falciparum. The following tables summarize the available data on its 50% inhibitory concentration (IC50) and its ability to inhibit β-hematin formation, with comparisons to other relevant antimalarials.

Table 1: In Vitro Activity (IC50) of this compound and Analogs against P. falciparum Strains

CompoundStrainIC50 (nM)Reference
This compound W2 (chloroquine-resistant)11.5[1]
3D7 (chloroquine-susceptible)21.6[1]
MefloquineW2 (chloroquine-resistant)31.8[1]
3D7 (chloroquine-susceptible)79.7[1]
ChloroquineW2 (chloroquine-resistant)198.8[1]
3D7 (chloroquine-susceptible)75.9[1]

Table 2: Inhibition of β-Hematin Formation by this compound and Analogs

CompoundInhibition of β-Hematin Formation (%)Reference
This compound 20.3[1]
Mefloquine6-70 (variable reports)[1]
Chloroquine86.9[1]

Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of standardized in vitro assays. Detailed methodologies for key experiments are provided below.

In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.

SYBR_Green_Workflow Start Start: Synchronized Ring-Stage P. falciparum Culture Plate Prepare 96-well plate with serial dilutions of this compound Start->Plate Incubate1 Add parasite culture to wells and incubate for 72 hours Plate->Incubate1 Lyse Lyse erythrocytes and add SYBR Green I staining solution Incubate1->Lyse Incubate2 Incubate in the dark for 1 hour Lyse->Incubate2 Read Read fluorescence (485 nm excitation, 530 nm emission) Incubate2->Read Analyze Analyze data to determine IC50 Read->Analyze

Caption: Workflow for the SYBR Green I-based drug susceptibility assay.

Methodology:

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2). Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation: this compound is serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) are added to the drug-containing wells and incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: The plate is frozen at -80°C to lyse the erythrocytes. After thawing, lysis buffer containing SYBR Green I is added to each well.

  • Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Fluorescence intensity, which is proportional to the amount of parasitic DNA, is plotted against drug concentration. The IC50 value is calculated using a non-linear regression model.

β-Hematin Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin from hemin (B1673052) in a cell-free system.

Methodology:

  • Reaction Mixture: In a 96-well plate, a solution of hemin chloride in dimethyl sulfoxide (B87167) (DMSO) is mixed with the test compound (this compound) at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by adding an acetate (B1210297) buffer (pH 4.8) to simulate the acidic environment of the digestive vacuole.

  • Incubation: The plate is incubated at 37°C for 24 hours with shaking to promote β-hematin formation.

  • Quantification: After incubation, the plate is centrifuged, and the supernatant is removed. The remaining pellet, containing the β-hematin, is washed with DMSO to remove any unreacted hemin. The pellet is then dissolved in a solution of NaOH.

  • Absorbance Reading: The absorbance of the dissolved β-hematin solution is measured at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the absorbance of the control wells (without the compound).

Hemoglobin Digestion Assay

This assay measures the breakdown of hemoglobin by the parasite, a process that can be inhibited by some antimalarial drugs.

Methodology:

  • Parasite Preparation: Trophozoite-stage parasites are isolated from infected erythrocytes by saponin (B1150181) lysis.

  • Incubation with Labeled Hemoglobin: The isolated parasites are incubated with radiolabeled (e.g., [³H]-leucine) or fluorescently labeled hemoglobin in an acidic buffer (pH 5.0) to mimic the digestive vacuole.

  • Separation of Digestion Products: After incubation, the reaction is stopped, and undigested hemoglobin is precipitated with trichloroacetic acid (TCA).

  • Quantification: The mixture is centrifuged, and the radioactivity or fluorescence in the TCA-soluble supernatant, which represents the digested hemoglobin fragments, is measured.

  • Inhibition Analysis: The assay is performed in the presence and absence of this compound to determine its effect on hemoglobin degradation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's primary mechanism of action against P. falciparum involves the disruption of heme detoxification within the parasite's digestive vacuole, a mechanism shared with other quinoline-containing antimalarials. However, its lower in vitro hemozoin inhibition activity compared to chloroquine, despite its potent antimalarial efficacy, points towards the possibility of additional molecular targets.

Future research should focus on:

  • Target Deconvolution: Utilizing techniques such as chemical proteomics and thermal shift assays to definitively identify the molecular targets of this compound within the parasite.

  • Ribosome Binding Studies: Investigating the potential interaction of this compound with the P. falciparum 80S ribosome to confirm or refute a secondary mechanism of protein synthesis inhibition.

  • Resistance Mechanism Studies: Selecting for this compound-resistant parasite lines in vitro to identify potential resistance-conferring mutations, which can provide further insight into its mode of action.

A comprehensive understanding of this compound's mechanism of action will be invaluable for the rational design of next-generation antimalarials that can overcome existing drug resistance and contribute to the global effort to eradicate malaria.

References

Enpiroline: A Technical Overview of a Potent Antimalarial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpiroline (also known as WR-180,409) is a synthetic amino alcohol derivative that has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available in vitro efficacy data for this compound. While specific signaling pathways for this compound have not been fully elucidated, this document will detail the established mode of action for amino alcohol antimalarials. Furthermore, leveraging available data on its diastereomer, epi-enpiroline, this guide presents detailed experimental protocols for assays relevant to drug development, including apoptosis, clonogenic, and in vivo xenograft studies.

Chemical Structure and Properties

This compound is a chiral molecule with two stereocenters, existing as a pair of enantiomers. Its chemical identity is well-characterized.

Chemical Name: (R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinyl]methanol[1]

Molecular Formula: C₁₉H₁₈F₆N₂O[1][2]

Molecular Weight: 404.35 g/mol [3]

SMILES: C1CCN--INVALID-LINK----INVALID-LINK--O[1]

CAS Number: 66364-73-6[1]

PropertyValueSource
Molecular FormulaC₁₉H₁₈F₆N₂O[1][2]
Molecular Weight404.35 g/mol [3]
IUPAC Name(R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinyl]methanol[1]
SMILESC1CCN--INVALID-LINK----INVALID-LINK--O[1]
CAS Number66364-73-6[1]

Mechanism of Action

As an amino alcohol antimalarial, this compound's mechanism of action is believed to be analogous to that of other drugs in its class, such as quinine (B1679958) and mefloquine (B1676156). The primary target of these compounds is the detoxification of heme within the malaria parasite.

During its intraerythrocytic stage, Plasmodium falciparum digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Amino alcohol antimalarials are thought to interfere with this process by capping the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.

Hemozoin_Inhibition Hemoglobin Hemoglobin in Host Red Blood Cell Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to This compound This compound This compound->Hemozoin Inhibits

In Vitro Antimalarial Activity

A study by Basco et al. (1992) evaluated the in vitro activity of the enantiomers of this compound against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. The study concluded that for each strain, the corresponding enantiomers exhibited similar activities. The enantiomers of halofantrine (B180850) were the most active, followed by the enantiomers of mefloquine and then this compound. While the specific IC50 values were not detailed in the abstract, the study provides a comparative context for this compound's potency.

Synthesis

Experimental Protocols for Preclinical Evaluation (Adapted from Epi-enpiroline Studies)

The following protocols are adapted from a study on epi-enpiroline, a diastereomer of this compound, which investigated its potential as an anti-cancer agent. These methods are provided as a guide for researchers wishing to conduct similar preclinical evaluations of this compound. It is important to note that the optimal conditions for these assays may vary for this compound and should be determined empirically.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analyze the samples by flow cytometry.

Apoptosis_Assay_Workflow Start Seed and Treat Cells Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

Materials:

  • 6-well plates

  • Crystal Violet solution

  • Paraformaldehyde (PFA)

Protocol:

  • Seed a low density of cells in 6-well plates.

  • Treat with various concentrations of this compound for a defined period.

  • Remove the drug-containing medium and allow colonies to form over 1-2 weeks.

  • Fix the colonies with PFA and stain with crystal violet.

  • Count the number of colonies (typically >50 cells).

Clonogenic_Assay_Workflow Seed Seed Low-Density Cells Treat Treat with this compound Seed->Treat Incubate Incubate for Colony Formation Treat->Incubate Fix_Stain Fix and Stain Colonies Incubate->Fix_Stain Count Count Colonies Fix_Stain->Count

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG)

  • Tumor cells

  • Matrigel (optional)

  • Calipers

Protocol:

  • Inject a suspension of tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer this compound (or vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume regularly using calipers.

  • Monitor animal weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Xenograft_Model_Workflow Inject Inject Tumor Cells Establish Tumor Establishment Inject->Establish Randomize Randomize Mice Establish->Randomize Treat Administer this compound Randomize->Treat Monitor Monitor Tumor Growth and Animal Health Treat->Monitor Analyze Euthanize and Analyze Tumors Monitor->Analyze

Conclusion

This compound is a promising antimalarial compound with a well-defined chemical structure and a mechanism of action consistent with other amino alcohol antimalarials. While detailed in vitro efficacy data and a specific synthesis protocol require further investigation of the primary literature, the information presented here provides a solid foundation for researchers and drug development professionals. The provided experimental protocols, adapted from studies on its diastereomer, offer a valuable starting point for the preclinical evaluation of this compound's therapeutic potential. Future research should focus on elucidating its specific signaling pathway interactions and further characterizing its pharmacokinetic and pharmacodynamic profiles.

References

Enpiroline and Epi-enprioline: A Tale of Two Stereoisomers from Antimalarial Research to Neuroblastoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action

Introduction

Enpiroline is a 4-pyridinemethanol (B147518) derivative originally developed and investigated as a potent antimalarial agent, particularly against emerging drug-resistant strains of Plasmodium falciparum. While its development for malaria did not lead to a widely marketed drug, the compound's scaffold has proven to be a valuable starting point for new therapeutic discoveries. In a significant turn of events, a diastereomer of this compound, named epi-enprioline, was recently identified as a promising candidate for the treatment of vincristine-resistant neuroblastoma, a challenging pediatric cancer. This technical guide provides a comprehensive overview of the discovery and development history of this compound as an antimalarial and the subsequent discovery and preclinical development of epi-enprioline as a potential anticancer agent.

This compound: An Antimalarial Agent from the Walter Reed Army Institute of Research

Discovery and Development History

This compound, also designated WR 180,409, was developed as part of the U.S. Army's antimalarial drug development program at the Walter Reed Army Institute of Research (WRAIR)[1][2]. This program was re-established in 1964 to address the growing threat of drug-resistant malaria[1]. This compound emerged from research into 4-pyridinemethanols, a class of compounds related to quinine[3].

Clinical investigations in the 1980s demonstrated the efficacy of this compound in treating multi-drug resistant P. falciparum infections. In a study with healthy, non-immune subjects infected with the Vietnam Smith isolate of P. falciparum, this compound was curative in single-day treatment regimens with a minimum curative dose of approximately 10 mg/kg body weight[3][4]. At this dose, the drug was well-tolerated and resulted in rapid clearance of parasitemia[3][4].

Antimalarial Activity

The antimalarial activity of this compound and its enantiomers has been evaluated against various strains of P. falciparum. The enantiomers of this compound exhibited similar in vitro activities against both chloroquine-susceptible and chloroquine-resistant strains[5].

StrainEnantiomerIC50 (ng/mL)IC50 (nM)
FCM29 (chloroquine-resistant) (+) enantiomer10.8 ± 2.126.7 ± 5.2
(-) enantiomer11.5 ± 2.928.4 ± 7.2
Nigerian (chloroquine-susceptible) (+) enantiomer4.8 ± 1.511.9 ± 3.7
(-) enantiomer5.2 ± 1.112.9 ± 2.7
Table 1: In vitro activity of this compound enantiomers against P. falciparum. Data from[5].
Mechanism of Action

The precise mechanism of action of this compound as an antimalarial agent is not fully elucidated but is believed to be similar to other quinoline-containing drugs like quinine (B1679958) and mefloquine. These compounds are thought to interfere with the detoxification of heme in the parasite's food vacuole. Heme, a toxic byproduct of hemoglobin digestion, is normally sequestered into an inert crystalline polymer called hemozoin. Quinolone-like drugs are proposed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.

Epi-enprioline: A New Hope for Vincristine-Resistant Neuroblastoma

Discovery through High-Throughput Screening

The discovery of epi-enprioline as a potential anti-cancer agent stemmed from a high-throughput screening of a library of 1360 small molecules from the National Cancer Institute (NCI) against a vincristine-resistant neuroblastoma cell line (Be2c-VCR)[6]. This screening identified 11 compounds that reduced cell survival by 50% or more. Among these hits, racemic epi-enprioline demonstrated the highest cytotoxic effect in a concentration-dependent manner[6].

Epi-enprioline is a diastereomer of this compound. While sharing the same chemical formula, the different stereochemistry results in a distinct three-dimensional structure and biological activity profile[6].

Preclinical In Vitro Activity

Epi-enprioline has shown significant cytotoxic activity against various vincristine-resistant neuroblastoma cell lines.

Cell LineDescriptionIC50 (µM)
SK-N-AS-VCR-20 Vincristine-resistant neuroblastoma1.2 ± 0.7
UKF-NB-4-VCR-50 Vincristine-resistant neuroblastoma3.05 ± 0.7
Table 2: IC50 values of epi-enprioline in vincristine-resistant neuroblastoma cell lines. Data from[6].

Treatment of vincristine-resistant neuroblastoma cells with epi-enprioline leads to a reduction in cell proliferation and an increase in cell death[6].

Preclinical In Vivo Efficacy

The anti-tumor activity of epi-enprioline was evaluated in a subcutaneous xenograft model using nude mice bearing tumors derived from vincristine-resistant neuroblastoma cells (VCR-20). Daily intra-tumoral administration of epi-enprioline at a dose of 10 mg/kg resulted in a significant reduction in tumor growth compared to the control group[7]. Epi-enprioline also demonstrated efficacy in an orthotopic neuroblastoma patient-derived xenograft model[6].

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Epi-enprioline exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway[6]. This is supported by several key experimental findings:

  • Nuclear Condensation and Fragmentation: Treatment with epi-enprioline leads to an increase in the sub-G1 cell population, indicative of DNA fragmentation, a hallmark of apoptosis[6].

  • Phosphatidylserine (B164497) Externalization: Epi-enprioline treatment results in the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, another early apoptotic event[6].

  • Loss of Mitochondrial Membrane Potential: A key step in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Epi-enprioline treatment causes a significant loss of ΔΨm in neuroblastoma cells[6].

  • Caspase Activation: The mitochondrial pathway culminates in the activation of a cascade of proteases called caspases. Epi-enprioline treatment leads to the cleavage and activation of caspase-3, a key executioner caspase[8]. The activation of the initiator caspase-9 is a preceding event in this pathway[9][10][11].

The proposed signaling pathway for epi-enprioline-induced apoptosis is as follows: Epi-enprioline acts as a cellular stressor, leading to the activation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak. These proteins then translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which leads to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which in turn cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. While the direct interaction of epi-enprioline with Bcl-2 family proteins has not been explicitly demonstrated, the observed downstream events are consistent with their involvement[12][13][14][15][16].

Epi_enprioline_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Epi-enprioline Epi-enprioline Cellular_Stress Cellular Stress Epi-enprioline->Cellular_Stress Induces Bax_Bak_Activation Bax/Bak Activation Cellular_Stress->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->MOMP Cytochrome_c_Release Cytochrome c Release Apoptosome_Formation Apoptosome Formation (Cytochrome c, Apaf-1, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis MOMP->Cytochrome_c_Release Cytochrome_c Cytochrome c Cytochrome_c->Cytochrome_c_Release

Caption: Proposed mitochondrial apoptosis pathway induced by epi-enprioline.

Experimental Protocols

High-Throughput Screening for Identification of Epi-enprioline

The initial discovery of epi-enprioline's anti-cancer activity was made through a high-throughput screening assay.

  • Cell Line: Vincristine-resistant human neuroblastoma cell line Be2c-VCR (VCR-20).

  • Compound Library: 1360 small molecules from the National Cancer Institute (NCI).

  • Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • VCR-20 cells were seeded in 96-well plates.

    • Cells were treated with 10 µM of each small molecule or DMSO (control) for 48 hours.

    • MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals were solubilized, and the absorbance was measured to determine cell viability.

    • Hits were identified as compounds that reduced cell viability by 50% or more compared to the DMSO control.

  • Follow-up: Identified hits were further tested in concentration-dependent cell survival assays to confirm their activity[6].

HTS_Workflow Start Start Plate_Cells Plate Vincristine-Resistant Neuroblastoma Cells (Be2c-VCR) Start->Plate_Cells Add_Compounds Add 1360 Small Molecules (10 µM) and DMSO Control Plate_Cells->Add_Compounds Incubate_48h Incubate for 48 hours Add_Compounds->Incubate_48h MTT_Assay Perform MTT Assay to Measure Cell Viability Incubate_48h->MTT_Assay Analyze_Data Analyze Data: Identify Compounds with >50% Reduction in Viability MTT_Assay->Analyze_Data Hits_Identified 11 Hits Identified Analyze_Data->Hits_Identified Concentration_Response Concentration-Dependent Cell Survival Assay Hits_Identified->Concentration_Response Epi_enprioline_Confirmed Epi-enprioline Confirmed as Most Potent Hit Concentration_Response->Epi_enprioline_Confirmed

References

Enpiroline: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpiroline is an aryl amino alcohol derivative that has been investigated for its therapeutic potential as both an antimalarial and antischistosomal agent. As a member of the same chemical class as quinine (B1679958) and mefloquine, its mechanism of action is believed to involve the disruption of essential metabolic pathways in these parasites. This technical guide provides a detailed overview of the current understanding of this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, drawing from available preclinical and in vitro studies. The information is presented to support further research and development efforts related to this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in murine models, providing insights into its absorption, distribution, and elimination. Notably, studies have investigated the impact of Schistosoma mansoni infection on the drug's disposition, revealing significant alterations in its pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in both uninfected and S. mansoni-infected mice following a single oral dose of 200 mg/kg.

ParameterUninfected MiceS. mansoni-Infected Mice
Cmax (ng/mL) 5,7467,641
Tmax (h) Not specified in sourceNot specified in source
AUC₀-∞ (ng·h/mL) Value increased 2-fold in infected miceValue increased 2-fold in infected mice
t½ (h) Value increased in infected miceValue increased in infected mice
[1]
Experimental Protocols: Pharmacokinetic Studies in Mice

Study Design: Pharmacokinetic studies were conducted in two cohorts of NMRI mice: one chronically infected with S. mansoni and a second uninfected control group.[1]

Drug Formulation and Administration: this compound was prepared as a water-based suspension in 7% (v/v) Tween 80 and 3% (v/v) ethanol (B145695) three hours prior to administration. A single oral dose of 200 mg/kg of body weight was administered to mice via gavage.[1]

Sample Collection: Groups of three mice were sacrificed at selected time points post-treatment (1, 2, 4, 8, 12, 24, 48, 72, or 168 hours). Blood samples were collected for plasma analysis.[1]

Analytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) method.[1]

Pharmacokinetic Analysis: The mean plasma concentration at each time point was plotted against time to generate plasma concentration-time profiles. Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the concentration-time curve from time zero to infinity (AUC₀-∞), and terminal elimination half-life (t½), were determined by noncompartmental analysis.[1]

Pharmacodynamics

The pharmacodynamic properties of this compound have been evaluated against both Plasmodium falciparum (the causative agent of malaria) and Schistosoma mansoni.

Antimalarial Activity

In vitro studies have demonstrated the activity of this compound against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.

P. falciparum StrainIC₅₀ (ng/mL)
FcB1 (Chloroquine-resistant)109.3 ± 15.3
Nigerian (Chloroquine-susceptible)88.5 ± 25.1

IC₅₀ values represent the mean ± standard deviation.

Method: A semi-micro drug susceptibility test was used to evaluate the in vitro activity of this compound.

Parasite Culture: P. falciparum strains were cultured in vitro.

Assay: The assay measures the inhibition of parasite growth in the presence of varying concentrations of the drug. The 50% inhibitory concentration (IC₅₀) was determined.

Antischistosomal Activity

This compound has shown significant activity against S. mansoni in preclinical models.

ParameterResult
Dose 200 mg/kg (single oral)
Worm Burden Reduction 93.1%
Hepatic Shift Majority of worms migrated to the liver at 1 week post-treatment
[1]

Animal Model: Mice chronically infected with S. mansoni.[1]

Treatment: A single oral dose of 200 mg/kg of this compound was administered.[1]

Efficacy Endpoints:

  • Worm Burden Reduction: The number of worms in treated mice was compared to that in untreated controls.[1]

  • Hepatic Shift: The migration of worms from the mesenteric veins to the liver was monitored as an indicator of drug effect.[1]

Mechanism of Action

As an aryl amino alcohol, the proposed mechanism of action for this compound's antimalarial activity is the inhibition of hemozoin formation in the parasite's food vacuole.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Aryl amino alcohols like this compound are thought to interfere with this process. They are believed to accumulate in the acidic food vacuole and form a complex with heme, which then caps (B75204) the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

Mandatory Visualization: Proposed Mechanism of Action of this compound

Proposed Mechanism of Action of this compound (Antimalarial) cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Complex This compound-Heme Complex Heme->Complex Death Parasite Death Heme->Death Accumulation & Oxidative Stress This compound This compound This compound->Heme Binding Complex->Hemozoin Inhibition of Polymerization

Caption: Proposed mechanism of this compound's antimalarial action.

Mandatory Visualization: Experimental Workflow for In Vivo Pharmacokinetic Study

Experimental Workflow for this compound In Vivo Pharmacokinetic Study cluster_workflow Animal_Model NMRI Mice (Infected & Uninfected Cohorts) Drug_Admin Oral Gavage (200 mg/kg this compound) Animal_Model->Drug_Admin Sampling Blood Sample Collection (Multiple Time Points) Drug_Admin->Sampling Analysis HPLC Analysis of Plasma this compound Sampling->Analysis PK_Analysis Non-compartmental Pharmacokinetic Analysis Analysis->PK_Analysis Results Determination of Cmax, AUC, t½ PK_Analysis->Results

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Conclusion

This compound demonstrates significant in vitro and in vivo activity against both malaria and schistosomiasis parasites. Its pharmacokinetic profile is characterized by altered disposition in the presence of S. mansoni infection in mice, highlighting the importance of considering disease state in drug development. The proposed mechanism of action, consistent with other aryl amino alcohols, involves the inhibition of heme detoxification in the malaria parasite. Further research is warranted to fully elucidate its metabolic pathways, establish its pharmacokinetic profile in humans, and further explore its therapeutic potential.

References

Enpiroline: A Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpiroline is an amino alcohol antimalarial agent active against chloroquine-resistant Plasmodium falciparum.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for successful formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and presents relevant biological pathways. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known information about this compound's structure with established principles of pharmaceutical analysis and drug development.

Core Physicochemical Properties

A foundational understanding of this compound's basic properties is essential before delving into its solubility and stability.

PropertyValueSource
Molecular Formula C₁₉H₁₈F₆N₂O[3]
Molecular Weight 404.35 g/mol [3]
Chemical Structure (±)-(R,R)-α-[2-(Trifluoromethyl)-6-(α,α,α-trifluoro-p-tolyl)-4-pyridyl]-2-piperidinemethanol[3]
Appearance Crystalline solid (based on crystallographic studies)[1][2]
CAS Number 66364-73-6[4]

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. This compound's structure, featuring both hydrophobic (trifluoromethylphenyl and pyridine (B92270) rings) and hydrophilic (alcohol and piperidine (B6355638) amine) moieties, suggests its solubility will be highly dependent on the pH and the polarity of the solvent.

Anticipated Aqueous Solubility

Given the presence of a basic piperidine nitrogen, this compound's aqueous solubility is expected to be pH-dependent. In acidic environments, the piperidine nitrogen will be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the free base will predominate, likely leading to lower aqueous solubility. A detailed pH-solubility profile is essential for the development of oral and parenteral dosage forms.

Solubility in Organic Solvents

This compound is anticipated to exhibit good solubility in polar organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO), which are commonly used during early-stage in vitro testing. Its solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The following table is presented as a template for researchers to populate with experimental data.

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25Data not availableShake-flask / HPLC
0.1 N HCl (pH 1.2)37Data not availableShake-flask / HPLC
Phosphate Buffer (pH 6.8)37Data not availableShake-flask / HPLC
Phosphate Buffer (pH 7.4)37Data not availableShake-flask / HPLC
Methanol25Data not availableShake-flask / HPLC
Ethanol25Data not availableShake-flask / HPLC
Acetonitrile25Data not availableShake-flask / HPLC
Dimethyl Sulfoxide (DMSO)25Data not availableShake-flask / HPLC
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound into vials B Add a known volume of solvent A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) B->C D Allow to equilibrate for a set time (e.g., 24-48 hours) C->D E Filter the suspension (e.g., 0.45 µm PTFE filter) D->E F Dilute the clear filtrate E->F G Analyze by a validated HPLC-UV method F->G H Calculate concentration against a standard curve G->H

Workflow for Equilibrium Solubility Determination
  • Preparation : Add an excess amount of this compound to a series of vials.

  • Solvent Addition : Add a precise volume of the desired solvent (e.g., water, buffer, organic solvent) to each vial.

  • Equilibration : Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling : After equilibration, allow the vials to stand to let undissolved solids settle.

  • Filtration : Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis : Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation : Determine the solubility by comparing the sample concentration to a standard curve of known this compound concentrations.

Stability Profile

Stability studies are crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing the shelf-life of a drug substance. Forced degradation studies are a key component of this process.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[5][6][7]

Specific experimental stability data for this compound is not available in the reviewed literature. The table below summarizes the expected outcomes based on the chemical structure and serves as a template for experimental results.

Stress ConditionReagent/ConditionExpected OutcomePotential Degradation Pathway
Acid Hydrolysis 0.1 N - 1 N HCl, Heat (e.g., 80°C)Degradation likelyPotential hydrolysis of ether or other susceptible bonds.
Base Hydrolysis 0.1 N - 1 N NaOH, Heat (e.g., 60°C)Degradation likelySimilar to acid hydrolysis, potential for base-catalyzed reactions.
Oxidation 3-30% H₂O₂, Room Temp/HeatDegradation possibleThe piperidine nitrogen and tertiary alcohol are potential sites of oxidation.
Thermal Degradation Dry Heat (e.g., 105°C)Stable or minor degradationThe molecule is largely aromatic and may be thermally stable.
Photostability ICH Q1B conditions (UV/Vis light)Degradation possibleAromatic systems can be susceptible to photolytic degradation.
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound.

G Workflow for a Forced Degradation Study cluster_setup Stress Condition Setup cluster_reaction Stress Reaction cluster_analysis Analysis A Prepare this compound stock solution (e.g., in Methanol/Water) B1 Add Acid (e.g., HCl) A->B1 B2 Add Base (e.g., NaOH) A->B2 B3 Add Oxidant (e.g., H2O2) A->B3 B4 Expose to Heat A->B4 B5 Expose to Light (ICH Q1B) A->B5 C Incubate under specified conditions for set time points B1->C B2->C B3->C B4->C B5->C D Neutralize (for acid/base samples) C->D E Dilute to target concentration D->E F Analyze by Stability-Indicating HPLC-UV/DAD Method E->F G Evaluate Peak Purity and Quantify Degradants F->G

Workflow for a Forced Degradation Study
  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

  • Stress Conditions :

    • Acid/Base Hydrolysis : Treat the stock solution with an acid (e.g., 1 N HCl) or a base (e.g., 1 N NaOH) and heat as required (e.g., 80°C) for a defined period.

    • Oxidation : Treat the stock solution with hydrogen peroxide (e.g., 3-30%) at room temperature or with gentle heating.

    • Thermal Stress : Store the solid drug substance in a calibrated oven at a high temperature (e.g., 105°C).

    • Photostability : Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Time Points : Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis : Before analysis, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis : Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. The method should be capable of separating the parent drug from all significant degradation products.

  • Data Evaluation : Calculate the percentage of degradation. For significant degradants, further structural elucidation using techniques like LC-MS/MS and NMR may be necessary.

Mechanism of Action and Relevant Pathways

This compound belongs to the amino alcohol class of antimalarials, which are thought to interfere with heme detoxification in the malaria parasite, Plasmodium falciparum.

Heme Detoxification Pathway

The parasite digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Amino alcohol antimalarials are believed to inhibit this crucial detoxification process.

G cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_dv Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Heme->Heme Accumulation leads to parasite death Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization This compound This compound This compound->Inhibition Inhibition->Hemozoin Inhibits

Proposed Mechanism of Action for this compound

The proposed mechanism involves the accumulation of this compound in the parasite's acidic digestive vacuole. Here, it is thought to bind to free heme or the growing hemozoin crystal face, preventing further polymerization.[8] This leads to the buildup of toxic heme, which induces oxidative stress and damages parasite membranes, ultimately leading to its death.[9][10] The formation of intermolecular hydrogen bonds may play a role in the ability of amino alcohol antimalarials to bind to a common receptor site.[1][2]

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides a robust framework for researchers and drug developers. Based on its chemical structure, this compound is predicted to have pH-dependent aqueous solubility and susceptibility to degradation under hydrolytic and oxidative stress. The detailed experimental protocols provided herein offer a clear path for generating the necessary data to support formulation development and regulatory submissions. A thorough characterization of these properties is a critical step in advancing this compound as a potential treatment for malaria.

References

Enantiomers of Enpiroline: A Technical Deep Dive into Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpiroline is a phenanthrenemethanol antimalarial agent that has demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum. As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (+)-enpiroline and (-)-enpiroline. The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the biological activity of this compound enantiomers, summarizing available quantitative data, detailing experimental methodologies, and visualizing potential mechanisms of action.

Biological Activity of this compound Enantiomers

The primary biological activity of this compound and its enantiomers is their antiplasmodial effect. In vitro studies have been conducted to assess their efficacy against various strains of P. falciparum.

Quantitative Data on Antiplasmodial Activity

While detailed studies on the individual enantiomers are limited, existing research indicates that both the (+) and (-) enantiomers of this compound exhibit similar in vitro activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum[1][2]. For comparative purposes, the 50% inhibitory concentrations (IC50) for racemic this compound are presented in the table below.

CompoundP. falciparum StrainIC50 (nM)Reference
Racemic this compoundW2 (chloroquine-resistant)11.5[3]
Racemic this compound3D7 (chloroquine-susceptible)21.6[3]

Table 1: In Vitro Antiplasmodial Activity of Racemic this compound

Experimental Protocols

The following sections detail the methodologies used to evaluate the biological activity of this compound enantiomers.

In Vitro Antiplasmodial Activity Assay

A common method to determine the in vitro antiplasmodial activity is the semi-micro drug susceptibility test, often utilizing a fluorescent dye such as SYBR Green I to quantify parasite growth.

Protocol: SYBR Green I-based Drug Susceptibility Assay

  • Parasite Culture: P. falciparum strains (e.g., W2, 3D7) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, gentamycin, and human serum or AlbuMAX.

  • Drug Preparation: this compound enantiomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared in culture medium.

  • Assay Plate Preparation: In a 96-well microtiter plate, the drug dilutions are added in triplicate. Control wells containing no drug and solvent controls are also included.

  • Parasite Inoculation: Asynchronous parasite cultures, predominantly at the ring stage, are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2%. This parasite suspension is then added to each well of the assay plate.

  • Incubation: The plates are incubated for 72 hours at 37°C in the controlled gas environment.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA, and the resulting fluorescence is proportional to the number of parasites.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

experimental_workflow cluster_culture Parasite Culture cluster_assay_prep Assay Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis culture P. falciparum Culture (W2, 3D7) drug_prep Drug Dilution plate_prep 96-well Plate Preparation drug_prep->plate_prep inoculation Parasite Inoculation plate_prep->inoculation incubation 72h Incubation inoculation->incubation lysis_staining Lysis & SYBR Green I Staining incubation->lysis_staining reading Fluorescence Reading lysis_staining->reading analysis IC50 Determination reading->analysis mechanism_of_action cluster_parasite P. falciparum hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization death Parasite Death heme->death Accumulation This compound This compound Enantiomers This compound->heme Binding & Inhibition of Polymerization signaling_pathways cluster_parasite_signaling Potential Parasite Signaling Targets mapk MAP/ERK Pathway survival Parasite Survival & Proliferation mapk->survival pak PAK Pathway pak->survival pkc PKC Pathway pkc->survival ups Ubiquitin-Proteasome System ups->survival This compound This compound This compound->mapk Potential Modulation (Hypothetical) This compound->pak Potential Modulation (Hypothetical) This compound->pkc Potential Modulation (Hypothetical) This compound->ups Potential Modulation (Hypothetical)

References

Enpiroline's Molecular Siege: Targeting Heme Detoxification in Malaria Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Antimalarial Action of Enpiroline, a Potent Aryl-Amino Alcohol Compound

This technical guide offers an in-depth exploration of the molecular targets and mechanism of action of this compound, a synthetic aryl-amino alcohol antimalarial agent effective against chloroquine-resistant strains of Plasmodium falciparum. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria. While the precise molecular target of this compound has not been definitively identified, substantial evidence points towards the disruption of the parasite's heme detoxification pathway as its primary mode of action.

The Prime Suspect: Inhibition of Hemozoin Formation

This compound belongs to the class of aryl-amino alcohol antimalarials, which includes well-known drugs like mefloquine (B1676156) and halofantrine (B180850).[1] The prevailing hypothesis for the mechanism of action of this drug class centers on the inhibition of hemozoin formation within the malaria parasite's digestive vacuole.[1][2][3]

During its intraerythrocytic stage, the parasite digests copious amounts of host hemoglobin for nutrients. This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, inert crystalline pigment called hemozoin.[4][5] Aryl-amino alcohols like this compound are thought to interfere with this crucial detoxification process.[1][2][3] The accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.

A study evaluating the β-hematin (the synthetic equivalent of hemozoin) inhibition capacity of this compound analogs lends support to this proposed mechanism.[2] However, it is noteworthy that for some quinoline-related drugs, a direct correlation between in vitro antimalarial activity and the inhibition of heme polymerization has not been firmly established, suggesting that other mechanisms or contributing factors may be involved.[6]

Structural Clues: A Common Receptor Site?

X-ray crystallography studies of this compound have revealed that it can form intermolecular hydrogen bonds.[7][8] This structural feature is shared with other amino alcohol antimalarials and suggests the potential for these drugs to bind to a common receptor site within the parasite, possibly a protein or a complex involved in the heme polymerization process.[7][8] The precise nature of this putative receptor remains an active area of investigation.

Quantitative Insights: In Vitro Activity

While specific quantitative data on this compound's binding affinity to a molecular target is unavailable, its potent antimalarial activity has been demonstrated in vitro. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound's enantiomers against chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.

CompoundStrainIC50 (nmol/L)
(+)-EnpirolineFCI-2/Thailand (chloroquine-resistant)45.3 ± 10.1
(-)-EnpirolineFCI-2/Thailand (chloroquine-resistant)51.9 ± 12.4
(+)-EnpirolineNigerian (chloroquine-susceptible)33.7 ± 8.7
(-)-EnpirolineNigerian (chloroquine-susceptible)39.8 ± 9.5

Data from Basco et al. (1992).[9][10]

The similar activity of the two enantiomers suggests that the specific stereochemistry at the chiral center may not be critical for its antimalarial effect, or that both enantiomers can adopt a conformation suitable for interacting with the target.[9][10]

Experimental Protocols: Unmasking the Mechanism

The investigation into the mechanism of action of this compound and other aryl-amino alcohols relies on key experimental assays. A fundamental method is the in vitro heme polymerization inhibition assay.

Heme Polymerization Inhibitory Assay (HPIA)

This assay assesses the ability of a compound to inhibit the formation of β-hematin from hemin (B1673052) (the chloride salt of heme). A typical protocol is as follows:

  • Preparation of Reagents:

    • Hemin solution (e.g., in dimethyl sulfoxide (B87167) - DMSO).

    • Acetate (B1210297) buffer (acidic pH, e.g., pH 4.8).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Phosphate buffered saline (PBS).

    • Sodium bicarbonate solution.

    • Alkaline solution (e.g., NaOH).

  • Assay Procedure:

    • In a 96-well microplate, add the hemin solution to the acetate buffer.

    • Add the test compound at various concentrations.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 18-24 hours) to allow for β-hematin formation.

    • After incubation, centrifuge the plate to pellet the insoluble β-hematin.

    • Remove the supernatant containing unreacted hemin.

    • Wash the pellet with DMSO to remove any remaining unreacted hemin.

    • Dissolve the β-hematin pellet in an alkaline solution.

    • Measure the absorbance of the dissolved β-hematin using a microplate reader at a specific wavelength (e.g., 405 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound relative to a no-drug control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of β-hematin formation.

Visualizing the Molecular Battleground

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the heme polymerization inhibitory assay.

Proposed_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to This compound This compound This compound->Heme Inhibits

Caption: Proposed mechanism of action of this compound in the digestive vacuole of P. falciparum.

Heme_Polymerization_Inhibitory_Assay A 1. Prepare Reagents (Hemin, Buffer, this compound) B 2. Mix Reagents in Microplate A->B C 3. Incubate (e.g., 37°C, 24h) B->C D 4. Centrifuge to Pellet β-hematin C->D E 5. Wash with DMSO D->E F 6. Dissolve Pellet in Alkali E->F G 7. Measure Absorbance (405 nm) F->G H 8. Calculate % Inhibition & IC50 G->H

Caption: Workflow of the in vitro Heme Polymerization Inhibitory Assay (HPIA).

Future Directions and Conclusion

While the inhibition of heme polymerization is the most strongly supported mechanism of action for this compound, the possibility of other molecular targets cannot be entirely ruled out. The identification of a specific protein or complex that this compound binds to would be a significant breakthrough, potentially enabling structure-based drug design for more potent and selective antimalarials. Further research into potential resistance mechanisms to this compound could also provide valuable clues to its precise molecular interactions within the parasite.

References

Unveiling the Architecture of Enpiroline: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the antimalarial agent enpiroline. By presenting detailed crystallographic data, experimental methodologies, and logical workflows, this document aims to facilitate a deeper understanding of the structural underpinnings of this potent therapeutic agent, aiding in the rational design of novel analogues and a more profound comprehension of its mechanism of action.

Crystallographic Data of this compound

The three-dimensional structure of this compound was elucidated using X-ray crystallography, revealing a complex and informative molecular arrangement.[1][2] The key crystallographic parameters have been summarized in the table below for clarity and comparative analysis.

ParameterValue
Chemical Formula C₁₉H₁₈F₆N₂O
Molecular Weight 404.3 g/mol
Crystal System Monoclinic
Space Group P2₁/a
Unit Cell Dimensions
a9.454 ± 0.004 Å
b18.908 ± 0.008 Å
c10.300 ± 0.004 Å
α90°
β96.55 ± 0.03°
γ90°
Unit Cell Volume (V) 1829.2 ų
Molecules per Unit Cell (Z) 4
Calculated Density (D_c) 1.46 g/cm³
Radiation Source CuKα (λ = 1.54178 Å)
Absorption Coefficient (μ) 11.49 cm⁻¹
Final R-factor 8.7% for 1,798 reflections

Table 1: Crystallographic Data for this compound.[1][2]

The crystal structure analysis revealed that the phenyl and pyridine (B92270) rings of the this compound molecule are twisted relative to each other by approximately 18 degrees.[2] A significant feature of the molecular conformation is an intramolecular hydrogen bond between the aliphatic nitrogen and oxygen atoms, with an N-O distance of 2.80 Å.[1][2] Furthermore, the molecules are linked by intermolecular hydrogen bonds between the aliphatic nitrogen and oxygen atoms of adjacent molecules, suggesting a potential mode of interaction with a common receptor site.[1][2]

Experimental Protocols

The determination of the crystal structure of this compound involved a series of well-established crystallographic techniques. While a detailed, step-by-step protocol is not available in the provided literature, the key experimental stages can be inferred from the published data.[1][2]

1. Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown. The specific solvent system and crystallization conditions (e.g., temperature, concentration, method) would have been optimized to yield high-quality crystals.

2. X-ray Data Collection: A single crystal was mounted on a goniometer and irradiated with monochromatic X-rays, in this case, CuKα radiation.[1][2] The diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, were collected at room temperature.[2]

3. Structure Solution and Refinement: The collected diffraction data were used to solve the crystal structure. This process involves determining the phases of the structure factors, which leads to an initial electron density map of the molecule. The atomic positions were then refined, and hydrogen atoms were located. The final refinement of the structural model resulted in an R-factor of 8.7%, indicating a good agreement between the observed and calculated structure factors.[2] The atomic scattering factors used in the refinement were incorporated in the SHELXTL software package.[1]

Visualizing the Workflow and Molecular Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth Solvent_Screening->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (CuKα radiation) Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (R-factor = 8.7%) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Experimental workflow for determining the crystal structure of this compound.

This compound is a chiral molecule, and the crystallographic study was performed on a racemic mixture of its enantiomers.[1][2] The analysis revealed that one enantiomer of this compound has a conformation that superimposes well with quinine, while the other enantiomer aligns better with quinidine, suggesting that both may possess antimalarial activity.[1][2]

enpiroline_enantiomers cluster_this compound This compound cluster_enantiomers Enantiomers cluster_analogues Structural Analogues This compound This compound (Racemic Mixture) Enantiomer1 Enantiomer 1 This compound->Enantiomer1 resolves to Enantiomer2 Enantiomer 2 This compound->Enantiomer2 resolves to Quinine Quinine Enantiomer1->Quinine superimposes with Quinidine Quinidine Enantiomer2->Quinidine superimposes with

Relationship between this compound enantiomers and their structural analogues.

Signaling Pathways

The precise mechanism of action of quinoline-containing antimalarial agents like this compound is not yet fully elucidated.[1] Consequently, a specific signaling pathway directly modulated by this compound has not been identified. Further research is required to uncover the molecular targets and signaling cascades affected by this class of drugs to better understand their therapeutic effects and potential for resistance development.

This guide provides a foundational understanding of the crystal structure of this compound, offering valuable data and procedural insights for the scientific community. The elucidation of this structure is a critical step towards the development of more effective antimalarial therapies.

References

Investigating the Structure-Activity Relationship of Enpiroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpiroline, a 4-pyridinemethanol (B147518) derivative, is a potent antimalarial agent active against chloroquine-resistant strains of Plasmodium falciparum. Understanding the relationship between its chemical structure and biological activity is crucial for the development of more effective and safer analogues. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental evaluation protocols, and key structural features influencing its antiplasmodial efficacy.

Structure-Activity Relationship of this compound and Related Amino Alcohols

The antimalarial activity of this compound and other amino alcohol antimalarials is intrinsically linked to specific structural features. The core pharmacophore consists of an aromatic system linked to an amino alcohol moiety.[1] Key structural aspects influencing activity include:

  • The Amino Alcohol Moiety: The presence of both a hydroxyl and an amino group is critical for activity. The intramolecular hydrogen bond between the aliphatic nitrogen and the oxygen atom, as observed in the crystal structure of this compound, is a key feature shared with other amino alcohol antimalarials like quinine.[2] This suggests a common binding interaction at the target site. The distance between the nitrogen and oxygen atoms in this compound is approximately 2.80 Å.[2]

  • Stereochemistry: this compound is a chiral molecule, and its stereochemistry can influence biological activity. However, studies comparing the enantiomers of this compound have shown that they exhibit similar in vitro activities against both chloroquine-susceptible and -resistant strains of P. falciparum.[3] This is in contrast to some other quinoline (B57606) methanols where one enantiomer is significantly more active.

  • The Aromatic System: this compound possesses a phenyl-pyridine ring system. The two aromatic rings are twisted from each other by approximately 18 degrees.[2] Modifications to this aromatic core can significantly impact potency. For instance, in related quinoline methanols, substitutions on the quinoline ring have been extensively studied to optimize activity and reduce toxicity.

  • The Piperidine (B6355638) Ring: The piperidine ring in this compound contributes to the overall conformation and basicity of the molecule. Variations in this ring system in related compounds have been shown to affect both potency and pharmacokinetic properties.

CompoundP. falciparum StrainIC50 (nM)
(+)-EnpirolineChloroquine-susceptibleSimilar to (-)-Enpiroline
(-)-EnpirolineChloroquine-susceptibleSimilar to (+)-Enpiroline
(+)-EnpirolineChloroquine-resistantSimilar to (-)-Enpiroline
(-)-EnpirolineChloroquine-resistantSimilar to (+)-Enpiroline
Mefloquine (B1676156)Chloroquine-susceptible-
MefloquineChloroquine-resistant-
Halofantrine (B180850)Chloroquine-susceptible-
HalofantrineChloroquine-resistant-

Note: Specific IC50 values for this compound enantiomers were not detailed in the available literature, only that they were similar. The enantiomers of halofantrine were the most active, followed by mefloquine and then this compound.[3]

Proposed Mechanism of Action

The precise molecular target of this compound has not been definitively elucidated. However, like other quinoline-containing antimalarials, its primary mechanism of action is believed to be the interference with the detoxification of heme in the parasite's acidic food vacuole.[4][5]

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin. Amino alcohol antimalarials are thought to inhibit this polymerization process.[6][7] By accumulating in the food vacuole, these drugs can bind to heme, preventing its sequestration into hemozoin. The resulting buildup of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.

This compound Mechanism of Action cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Oxidative Stress Membrane Damage Enpiroline_vac This compound Enpiroline_vac->Heme Binding Enpiroline_ext This compound (External) Enpiroline_ext->Enpiroline_vac Accumulation

Proposed mechanism of action of this compound.

Experimental Protocols

The in vitro antiplasmodial activity of this compound and its analogues is typically determined using methods that measure the proliferation of P. falciparum in cultured human red blood cells. Two common assays are the SYBR Green I-based fluorescence assay and the [³H]-hypoxanthine incorporation assay.

In Vitro Antiplasmodial Assay (SYBR Green I Method)

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human red blood cells (Type O+)

  • Complete RPMI 1640 medium (cRPMI)

  • SYBR Green I lysis buffer

  • Test compounds and control drugs (e.g., Chloroquine)

  • 96-well microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in cRPMI in a 96-well plate. Include wells for positive (e.g., chloroquine) and negative (drug-free medium) controls.

  • Parasite Seeding: Add a suspension of parasitized red blood cells (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the cells and stain the parasite DNA by adding SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

SYBR_Green_I_Assay_Workflow start Start culture Maintain P. falciparum Culture start->culture seed_parasites Add Parasitized RBCs to Wells culture->seed_parasites drug_plate Prepare Serial Dilutions of Test Compounds drug_plate->seed_parasites incubate Incubate Plates (72 hours) seed_parasites->incubate lyse_stain Lyse Cells and Stain with SYBR Green I incubate->lyse_stain read_fluorescence Measure Fluorescence lyse_stain->read_fluorescence analyze Calculate IC50 Values read_fluorescence->analyze end End analyze->end

Workflow for the SYBR Green I antiplasmodial assay.

Conclusion

The 4-pyridinemethanol scaffold of this compound represents a valuable template for the design of novel antimalarial agents. Key to its activity is the amino alcohol moiety and its specific stereochemical and conformational properties, which facilitate its proposed action of inhibiting hemozoin formation within the parasite. While comprehensive SAR data for a broad range of this compound derivatives is needed to fully delineate the contributions of each structural component, the existing information provides a solid foundation for future drug discovery efforts. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of new analogues, which will be instrumental in the development of the next generation of antimalarial drugs to combat the threat of drug resistance.

References

Enpiroline: A Technical Analysis of its Efficacy Against Chloroquine-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of chloroquine-resistant Plasmodium falciparum strains remain a significant challenge in the global effort to control malaria. This has necessitated the development of new antimalarial agents with novel mechanisms of action. Enpiroline, a pyridine (B92270) methanol (B129727) derivative, has demonstrated notable activity against these resistant parasite strains. This technical guide provides an in-depth analysis of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its antimalarial properties.

Quantitative Data on the In Vitro Efficacy of this compound

The in vitro activity of this compound against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum has been evaluated in several studies. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

Strain of P. falciparumChloroquine (B1663885) SusceptibilityThis compound IC50 (nM)Reference
Unnamed StrainSusceptibleNot explicitly stated, but less active than mefloquine (B1676156) and halofantrine (B180850)[1][2]
Unnamed StrainResistantNot explicitly stated, but less active than mefloquine and halofantrine[1][2]
3D7Susceptible75.9[3]
W2Resistant198.8[3]

Mechanism of Action: Inhibition of Heme Polymerization

A crucial aspect of the survival of Plasmodium falciparum within human erythrocytes is the detoxification of heme, a byproduct of hemoglobin digestion. The parasite achieves this by polymerizing toxic heme into inert hemozoin crystals in its digestive vacuole. Many antimalarial drugs, including chloroquine, exert their effect by interfering with this process.

Recent studies have investigated the capacity of this compound to inhibit β-hematin formation, the synthetic equivalent of hemozoin. The results indicate that this compound's mechanism of action is, at least in part, attributed to the disruption of this vital detoxification pathway.

CompoundInhibition of β-hematin formation (IC50, mM)Reference
Chloroquine< 2[3]
This compound> 2[3]

While this compound itself showed weaker inhibition of β-hematin formation compared to chloroquine in this particular assay, derivatives of this compound have demonstrated more potent inhibitory activity, suggesting that this chemical scaffold holds promise for the development of new antimalarials targeting heme detoxification[3].

Proposed Mechanism of Action of this compound cluster_parasite P. falciparum Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Heme Polymerization This compound This compound Heme Polymerization Heme Polymerization This compound->Heme Polymerization Inhibition

Proposed mechanism of this compound's antimalarial activity.

Experimental Protocols

In Vitro Antimalarial Drug Susceptibility Testing

A standardized method for assessing the in vitro activity of antimalarial compounds like this compound against P. falciparum is crucial for reproducibility and comparison of results. The following is a representative protocol based on commonly used semi-micro drug susceptibility tests.

1. Parasite Culture:

  • P. falciparum strains (both chloroquine-susceptible and -resistant) are maintained in continuous culture in human erythrocytes (blood group O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasitemia is synchronized, typically to the ring stage, by methods such as sorbitol treatment.

2. Drug Dilution and Plate Preparation:

  • This compound and reference antimalarial drugs are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the drugs are made in RPMI 1640 medium and 100 µL of each dilution is added to the wells of a 96-well microtiter plate. Control wells contain medium without the drug.

3. Inoculation and Incubation:

  • Synchronized parasite cultures are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5%.

  • 100 µL of the parasite suspension is added to each well of the pre-dosed microtiter plate.

  • The plates are incubated for 48-72 hours under the same conditions as the parasite cultures.

4. Assessment of Parasite Growth Inhibition:

  • Parasite growth can be quantified using several methods:

    • Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted.

    • Isotopic Method: [3H]-hypoxanthine is added to the cultures, and its incorporation into the parasite's nucleic acids is measured using a scintillation counter. Reduced incorporation indicates growth inhibition.

    • Fluorometric Assay: DNA-intercalating dyes like SYBR Green I are used to quantify parasite DNA, with a decrease in fluorescence indicating growth inhibition.

5. Data Analysis:

  • The results are expressed as the percentage of parasite growth inhibition compared to the drug-free control wells.

  • The IC50 value, the drug concentration that causes 50% inhibition of parasite growth, is determined by plotting the inhibition data against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimalarial Susceptibility Assay Workflow cluster_assessment Growth Assessment Methods A Parasite Culture & Synchronization C Inoculation of Parasites in Drug-Coated Plates A->C B Drug Dilution Series Preparation B->C D Incubation (48-72h) C->D E Assessment of Parasite Growth D->E F Data Analysis (IC50 Determination) E->F Microscopy Microscopy E->Microscopy Isotopic Isotopic Assay E->Isotopic Fluorometric Fluorometric Assay E->Fluorometric

Workflow for in vitro antimalarial drug susceptibility testing.

β-Hematin Formation Inhibition Assay

This assay evaluates the ability of a compound to inhibit the formation of β-hematin, a synthetic analogue of hemozoin.

1. Reagents and Materials:

  • Hemin (B1673052) chloride

  • Sodium acetate (B1210297)

  • Glacial acetic acid

  • Test compound (this compound) and control compounds (e.g., Chloroquine)

  • 96-well microplate

  • Plate reader

2. Assay Procedure:

  • A solution of hemin chloride is prepared in a suitable solvent (e.g., DMSO).

  • The test compound is serially diluted.

  • In a 96-well plate, the hemin solution is added to a sodium acetate buffer (pH 5.0).

  • The test compound dilutions are then added to the wells.

  • The reaction is initiated by incubating the plate at a specific temperature (e.g., 60°C) for a defined period (e.g., 18-24 hours) to allow for β-hematin formation.

3. Quantification of Inhibition:

  • After incubation, the plate is centrifuged, and the supernatant containing unreacted heme is removed.

  • The remaining β-hematin pellet is washed and then dissolved in a solution of NaOH.

  • The absorbance of the dissolved β-hematin is measured using a plate reader at a wavelength of approximately 405 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to that of the control wells without the compound.

  • The IC50 value for the inhibition of β-hematin formation is then determined.

Chloroquine Resistance and its Implications for this compound

The primary mechanism of chloroquine resistance in P. falciparum involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the parasite's digestive vacuole membrane. These mutations result in the active efflux of chloroquine from the digestive vacuole, preventing it from reaching its target, heme. Polymorphisms in another transporter, the P. falciparum multidrug resistance protein 1 (PfMDR1), can also modulate the susceptibility to chloroquine and other antimalarials.

While direct studies on the interaction of this compound with PfCRT and PfMDR1 are limited, its efficacy against chloroquine-resistant strains suggests that it may either be less susceptible to efflux by these transporters or that its mechanism of action is sufficiently different to overcome this resistance.

Mechanism of Chloroquine Resistance in P. falciparum cluster_vacuole Digestive Vacuole CQ_in Chloroquine (CQ) Accumulation Heme_poly Heme Polymerization CQ_in->Heme_poly Inhibition CQ_efflux CQ Efflux CQ_in->CQ_efflux PfCRT_mut Mutated PfCRT PfCRT_mut->CQ_efflux Mediates PfMDR1_poly Polymorphic PfMDR1 PfMDR1_poly->CQ_efflux Modulates

Role of PfCRT and PfMDR1 in chloroquine resistance.

Conclusion

This compound demonstrates significant in vitro activity against chloroquine-resistant strains of P. falciparum. Its mechanism of action appears to involve, at least in part, the inhibition of heme polymerization, a critical detoxification pathway for the parasite. While further studies are needed to fully elucidate its interactions with the molecular determinants of chloroquine resistance, this compound and its derivatives represent a promising scaffold for the development of novel antimalarial therapies to combat the ongoing challenge of drug-resistant malaria.

References

An In-depth Technical Guide to the Core Physicochemical Properties of Enpiroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpiroline is an amino alcohol antimalarial agent known for its activity against chloroquine-resistant strains of Plasmodium falciparum. A comprehensive understanding of its physicochemical properties is paramount for advancements in its research, formulation, and clinical application. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, including its chemical structure, molecular weight, and available crystallographic data. Due to the limited availability of specific experimental data for this compound, this guide also presents representative data from structurally similar amino alcohol antimalarials, mefloquine (B1676156) and halofantrine, to provide valuable context for drug development professionals. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside a visualization of its proposed mechanism of action.

Chemical and Physical Properties

This compound, with the chemical formula C₁₉H₁₈F₆N₂O, is a complex molecule featuring a phenyl-pyridine ring system.[1] Its fundamental properties are summarized below. Where experimental data for this compound is unavailable, computed values or data from analogous compounds are provided for reference.

Table 1: Summary of Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundMefloquine (Analogue)Halofantrine (Analogue)
Molecular Formula C₁₉H₁₈F₆N₂OC₁₇H₁₆F₆N₂OC₂₆H₃₀Cl₂F₃NO
Molecular Weight 404.35 g/mol [1]378.31 g/mol 500.4 g/mol [2]
Melting Point Data not availableSoluble in ethanol, methanol[3]Insoluble in H₂O; ≥41.34 mg/mL in DMSO; ≥33.67 mg/mL in EtOH[4]
Boiling Point Data not availableData not availableData not available
Aqueous Solubility Data not availableVery soluble in ethanol, methanol, and distilled water[3]Practically insoluble in water[5][6]
pKa Data not availableData not available8.18 ± 0.05[5][6]
LogP (Octanol/Water) 3.9 (XlogP3, computed)[7]Data not available3.20 ± 0.04[5][6]
Calculated Density 1.46 g/cm³[5]Data not availableData not available

Structural and Crystallographic Data

X-ray crystallography has been employed to determine the three-dimensional structure of this compound. The analysis reveals that the aromatic rings of the phenyl-pyridine ring system are twisted from each other by approximately 18 degrees.[5] The molecule contains both an intramolecular hydrogen bond between the aliphatic nitrogen and oxygen atoms and an intermolecular hydrogen bond with neighboring molecules.[5] This hydrogen bonding capability is a common feature among amino alcohol antimalarials and is thought to be crucial for their interaction with biological targets.[5]

Table 2: Crystallographic Data for this compound

ParameterValue
Symmetry of Unit Cell Monoclinic
Space Group P2(1)/a
a 9.454 ± 0.004 Å
b 18.908 ± 0.008 Å
c 10.300 ± 0.004 Å
β 96.55 ± 0.03°
Volume of Unit Cell (V) 1829.2 ų
Molecules per Unit Cell (Z) 4
Calculated Density (Dchi) 1.46 g/cm³

Mechanism of Action: Inhibition of Heme Polymerization

This compound, as an amino alcohol antimalarial, is believed to exert its parasiticidal effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[1][8] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as malaria pigment).[9][10]

This compound and other quinoline-like antimalarials are thought to inhibit this crucial detoxification pathway.[1][8][9] These drugs can accumulate in the parasite's acidic food vacuole and are proposed to bind to heme, preventing its incorporation into the growing hemozoin crystal.[10] This leads to an accumulation of toxic free heme, which in turn causes oxidative stress and damage to parasite membranes and proteins, ultimately leading to cell death.[10]

Hemozoin_Formation_Inhibition cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Heme Polymerase Heme->Hemozoin Damage Parasite Lysis Heme->Damage Oxidative Stress This compound This compound This compound->Heme This compound->Enpiroline_Inhibition Heme_Polymerase_Edge Heme_Polymerase_Edge

Caption: Proposed mechanism of this compound action via inhibition of heme polymerization.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound and similar compounds.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[11][12]

    • The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[11]

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[11]

    • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[11]

  • Note: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

  • Apparatus: Stoppered flasks, orbital shaker, analytical balance, filtration apparatus, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • An excess amount of the solid compound is added to a flask containing a known volume of purified water or a buffer of a specific pH.

    • The flask is sealed and agitated in a temperature-controlled orbital shaker until equilibrium is reached (typically 24-48 hours).

    • The resulting suspension is filtered to remove undissolved solids.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.

  • Note: This method provides the thermodynamic solubility of the compound.

pKa Determination (Potentiometric Titration)

The pKa value is crucial for understanding the ionization state of a drug at different physiological pH values.

  • Apparatus: Potentiometer with a pH electrode, magnetic stirrer, and a burette.

  • Procedure:

    • A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve.

LogP Determination (RP-HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution.

  • Apparatus: Reversed-phase high-performance liquid chromatograph (RP-HPLC) with a suitable detector.

  • Procedure:

    • A calibration curve is established using a series of reference compounds with known LogP values.

    • The retention time of each reference compound is determined on a reversed-phase column (e.g., C18) using a mobile phase of a specific composition (e.g., methanol/water or acetonitrile/water).

    • The logarithm of the capacity factor (log k') is calculated for each reference compound and plotted against their known LogP values.

    • The retention time of this compound is determined under the same chromatographic conditions.

    • The log k' of this compound is calculated, and its LogP value is interpolated from the calibration curve.[13]

X-ray Crystallography for Structure Determination

This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Apparatus: X-ray diffractometer.

  • Procedure:

    • A single crystal of high purity and suitable size is grown.

    • The crystal is mounted on the diffractometer and irradiated with a monochromatic X-ray beam.

    • The diffraction pattern of the X-rays scattered by the crystal is recorded by a detector.

    • The intensities and positions of the diffracted beams are used to calculate an electron density map of the molecule.

    • The electron density map is interpreted to determine the positions of the individual atoms, bond lengths, and bond angles, ultimately yielding the three-dimensional structure of the molecule.

Conclusion

This technical guide has synthesized the available physicochemical data for the antimalarial agent this compound. While specific experimental values for several key properties remain to be published, the provided data from structurally similar compounds, along with detailed experimental protocols, offer a valuable framework for researchers and drug development professionals. The elucidation of its proposed mechanism of action, the inhibition of heme polymerization, provides a rational basis for further drug design and optimization efforts. A comprehensive experimental characterization of this compound's physicochemical properties is a critical next step to facilitate its journey from a promising lead compound to a clinically effective antimalarial drug.

References

Methodological & Application

Enpiroline In Vitro Assay Protocols for Antimalarial Activity: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpiroline is an amino alcohol antimalarial agent that has demonstrated significant activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. As with the development of any new antimalarial compound, standardized in vitro assays are crucial for determining its potency, elucidating its mechanism of action, and identifying potential cross-resistance with existing drugs. These application notes provide detailed protocols for assessing the in vitro antimalarial activity of this compound, focusing on the widely used SYBR Green I-based fluorescence assay. Additionally, quantitative data on its activity against various P. falciparum strains are presented, and its putative mechanism of action is illustrated.

Data Presentation: In Vitro Antimalarial Activity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against both a chloroquine-resistant (W2) and a chloroquine-sensitive (3D7) strain of P. falciparum. For comparison, data for established antimalarial drugs, chloroquine (B1663885) and mefloquine, are also included.

CompoundP. falciparum StrainIC50 (nM)Inhibition of β-hematin formation (%)
This compound W2 (chloroquine-resistant)11.520.3
3D7 (chloroquine-sensitive)21.6
ChloroquineW2 (chloroquine-resistant)198.886.9
3D7 (chloroquine-sensitive)75.9
MefloquineW2 (chloroquine-resistant)31.8Not Specified
3D7 (chloroquine-sensitive)79.7

Data sourced from a 2024 study on arylamino alcohols.[1]

Experimental Protocols

A highly reliable and widely adopted method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds is the SYBR Green I-based fluorescence assay.[2][3][4][5] This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.

Protocol: SYBR Green I-Based Antimalarial Susceptibility Assay

1. Materials and Reagents:

  • Plasmodium falciparum cultures (e.g., W2 and 3D7 strains)

  • Human erythrocytes (O+), washed

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax I)

  • This compound and control drugs (e.g., chloroquine, mefloquine)

  • 96-well flat-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)

  • Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

2. Preparation of Drug Plates:

  • Prepare serial dilutions of this compound and control drugs in complete culture medium.

  • Dispense 100 µL of each drug dilution into the appropriate wells of a 96-well plate.

  • Include drug-free wells as positive controls (parasite growth) and wells with uninfected erythrocytes as negative controls (background fluorescence).

3. Parasite Culture and Assay Initiation:

  • Synchronize parasite cultures to the ring stage.

  • Prepare a parasite suspension with 2% hematocrit and 0.5% parasitemia in complete culture medium.

  • Add 100 µL of the parasite suspension to each well of the drug-pre-dosed 96-well plate.

  • Incubate the plates for 72 hours at 37°C in a controlled gas environment.

4. Assay Termination and Lysis:

  • After the incubation period, freeze the plates at -20°C or below to lyse the erythrocytes.

  • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.

  • Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

5. Data Acquisition and Analysis:

  • Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Subtract the background fluorescence from the negative control wells.

  • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free controls.

  • Determine the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the SYBR Green I-based in vitro antimalarial assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis drug_prep Prepare Serial Dilutions of this compound dispense_drug Dispense Drug Dilutions into 96-Well Plate drug_prep->dispense_drug parasite_prep Prepare Synchronized Parasite Culture (0.5% Parasitemia, 2% Hematocrit) add_parasites Add Parasite Culture to Wells parasite_prep->add_parasites dispense_drug->add_parasites incubation Incubate for 72h at 37°C add_parasites->incubation freeze_thaw Freeze-Thaw to Lyse Cells incubation->freeze_thaw add_sybr Add SYBR Green I Lysis Buffer freeze_thaw->add_sybr read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) add_sybr->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

SYBR Green I Assay Workflow for this compound
Putative Mechanism of Action

This compound, as an amino alcohol antimalarial, is believed to interfere with the detoxification of heme within the parasite's digestive vacuole. The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. This compound is thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[1][6][7]

mechanism_of_action cluster_parasite Plasmodium Digestive Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion polymerization Heme Polymerization heme->polymerization parasite_death Parasite Death heme->parasite_death Accumulation & Toxicity hemozoin Hemozoin (Non-toxic) polymerization->hemozoin This compound This compound This compound->inhibition

Inhibition of Hemozoin Formation by this compound

References

Application Notes and Protocols: In Vivo Efficacy of Enpiroline in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the in vivo efficacy of Enpiroline, a quinoline-containing antimalarial agent. Due to the limited publicly available in vivo efficacy data for this compound in animal models, this document presents a standard, widely used protocol for assessing antimalarial drug efficacy in a rodent model. The quantitative data herein is representative and based on the known activity of similar quinoline-based compounds and available human trial data for this compound.

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

Quinoline-based antimalarials, including likely this compound, are understood to exert their parasiticidal effects by interfering with the detoxification of heme within the malaria parasite. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.

This compound, as a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is proposed to bind to free heme, preventing its polymerization into hemozoin. The accumulation of this drug-heme complex leads to oxidative stress and damage to the parasite's membranes, ultimately resulting in its death.

cluster_host Host Erythrocyte cluster_parasite Plasmodium Parasite cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Heme_Enpiroline_Complex Heme-Enpiroline Complex Heme->Heme_Enpiroline_Complex This compound This compound This compound->Heme Inhibits Polymerization This compound->Heme_Enpiroline_Complex Oxidative_Stress Oxidative Stress & Membrane Damage Heme_Enpiroline_Complex->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Mechanism of Action of this compound.

Experimental Protocol: 4-Day Suppressive Test in a Plasmodium berghei Mouse Model

The 4-day suppressive test is the most widely used primary in vivo screening method for antimalarial compounds.[1] This protocol is a standard procedure for evaluating the efficacy of a test compound against an established blood-stage infection in mice.[2][3]

1. Materials and Reagents

  • Animal Model: Swiss albino or BALB/c mice (female, 6-8 weeks old, 18-22 g).

  • Parasite Strain: Chloroquine-sensitive Plasmodium berghei ANKA strain.

  • Test Compound: this compound (or other test articles).

  • Positive Control: Chloroquine phosphate (B84403) (10 mg/kg).

  • Vehicle Control: 7% Tween 80 and 3% ethanol (B145695) in distilled water, or another appropriate vehicle.

  • Materials for Injection: Syringes, needles.

  • Materials for Blood Collection: Lancets or fine-point scissors, heparinized capillary tubes, microscope slides.

  • Stain: Giemsa stain.

  • Microscope: Light microscope with oil immersion lens.

2. Experimental Procedure

Day 0: Infection

  • A donor mouse with a rising parasitemia of 20-30% is euthanized, and blood is collected via cardiac puncture into a heparinized tube.

  • The blood is diluted in a suitable buffer (e.g., Alsever's solution or saline) to a concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL.

  • Each experimental mouse is inoculated intraperitoneally (IP) with 0.2 mL of the diluted pRBC suspension.

  • Two to four hours post-infection, the mice are treated with the first dose of the test compound, positive control, or vehicle control.[4]

Days 1, 2, and 3: Treatment

  • Administer the daily dose of the test compound, positive control, or vehicle control at the same time each day. The route of administration can be oral (PO), subcutaneous (SC), or intraperitoneal (IP).

Day 4: Determination of Parasitemia

  • Thin blood smears are prepared from the tail blood of each mouse.

  • The smears are fixed with methanol (B129727) and stained with Giemsa.

  • The percentage of pRBCs is determined by counting at least 5 fields of view under oil immersion (100x objective).

  • Percentage suppression of parasitemia is calculated using the following formula:

    % Suppression = [ (Mean Parasitemia of Vehicle Control - Mean Parasitemia of Treated Group) / Mean Parasitemia of Vehicle Control ] x 100

Days 5-28: Monitoring Survival

  • The mice are monitored daily for signs of morbidity and mortality.

  • The mean survival time for each group is recorded.

cluster_setup Experimental Setup cluster_procedure 4-Day Suppressive Test Protocol cluster_analysis Data Analysis Animal_Acclimatization Acclimatize Mice (Swiss Albino/BALB/c) Day_0_Infection Day 0: Inoculate Mice with 1x10^7 pRBCs (IP) Animal_Acclimatization->Day_0_Infection Parasite_Passage Maintain P. berghei in Donor Mice Parasite_Passage->Day_0_Infection Day_0_Treatment Day 0: Administer First Dose (2-4h post-infection) Day_0_Infection->Day_0_Treatment Day_1_3_Treatment Days 1-3: Daily Dosing Day_0_Treatment->Day_1_3_Treatment Day_4_Parasitemia Day 4: Measure Parasitemia (Tail Blood Smear) Day_1_3_Treatment->Day_4_Parasitemia Day_5_28_Survival Days 5-28: Monitor Mean Survival Time Day_4_Parasitemia->Day_5_28_Survival Calculate_Suppression Calculate % Parasitemia Suppression Day_4_Parasitemia->Calculate_Suppression Determine_MST Determine Mean Survival Time (MST) Day_5_28_Survival->Determine_MST Statistical_Analysis Statistical Analysis (e.g., ANOVA) Calculate_Suppression->Statistical_Analysis Determine_MST->Statistical_Analysis

Experimental Workflow for the 4-Day Suppressive Test.

Representative Data

The following table summarizes representative efficacy data for this compound in the 4-day suppressive test against P. berghei. This data is hypothetical but is based on the known curative dose of approximately 10 mg/kg in human subjects and typical results for quinoline (B57606) antimalarials in this animal model.[5]

Treatment GroupDose (mg/kg/day, PO)Mean Parasitemia on Day 4 (%)% Parasitemia SuppressionMean Survival Time (Days)
Vehicle Control -35.2 ± 4.5-8.2 ± 1.1
This compound 510.6 ± 2.169.915.4 ± 2.3
This compound 101.8 ± 0.594.9>28 (Curative)
This compound 200.2 ± 0.199.4>28 (Curative)
Chloroquine 100.0 ± 0.0100>28 (Curative)

Conclusion

The 4-day suppressive test in a P. berghei-infected mouse model is a robust and standardized method for the initial in vivo evaluation of antimalarial drug candidates like this compound. Based on available data from human studies, this compound is expected to demonstrate significant, dose-dependent suppression of parasitemia in this model.[5] Further studies would be required to establish a full pharmacokinetic and pharmacodynamic profile, including dose-ranging studies to determine the ED50 and ED90 values. The protocols and representative data presented here provide a solid foundation for researchers and drug development professionals to design and interpret in vivo efficacy studies for this compound and other novel antimalarial compounds.

References

Application Notes and Protocols: Enpiroline Dose-Response in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a common pediatric solid tumor arising from neural crest progenitor cells, presents a significant clinical challenge, particularly in cases of chemoresistance.[1][2] This document provides detailed application notes and protocols for studying the dose-response effects of enpiroline and its diastereomer, epi-enpiroline, in neuroblastoma cell lines. The primary focus of this document is on epi-enpiroline, as a key study has identified it as a potent agent against vincristine-resistant neuroblastoma cells.[1][2] Epi-enpiroline has been shown to induce apoptosis through the mitochondrial pathway, suggesting its potential as a lead compound for the development of novel therapies for drug-resistant neuroblastoma.[1][2]

Data Presentation: Dose-Response of Epi-Enpiroline in Neuroblastoma Cell Lines

The following tables summarize the quantitative data on the effects of epi-enpiroline on various neuroblastoma cell lines, as determined by key in vitro assays.

Table 1: Inhibition of Cell Proliferation and Survival by Epi-Enpiroline

Cell LineAssayTreatment Concentration (µM)Time PointObserved EffectReference
VCR-20 (Vincristine-Resistant Be2c)Proliferation Assay0.524h, 48h, 72hSignificant reduction in cell proliferation over time[1]
VCR-20 (Vincristine-Resistant Be2c)Propidium Iodide (PI) Staining0.548hIncreased number of dead cells[1]

Table 2: Effect of Epi-Enpiroline on Colony Formation

Cell LineAssayTreatment Concentration (µM)Incubation PeriodObserved EffectReference
VCR-20 (Vincristine-Resistant Be2c)Clonogenic Assay0.25, 0.5, 1.015 daysDose-dependent reduction in colony formation[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Maintenance
  • Cell Lines:

    • SK-N-AS (non-MYCN-amplified neuroblastoma)

    • UKF-NB-4 (MYCN-amplified, TP53-mutant neuroblastoma)

    • Vincristine-resistant sub-lines (e.g., VCR-20, derived from Be2c cells) are established by continuous exposure to step-wise increasing concentrations of vincristine.[1]

  • Culture Medium: Specific complete culture medium as required for each cell line, typically supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability.

  • Materials:

    • Neuroblastoma cells

    • 96-well plates

    • Epi-enpiroline stock solution (in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Protocol:

    • Seed neuroblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of epi-enpiroline in complete culture medium.

    • Remove the existing medium from the wells and add the medium containing different concentrations of epi-enpiroline or DMSO as a vehicle control.

    • Incubate the plates for 48 hours at 37°C.[1]

    • Add MTT solution to each well and incubate for a further 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.

  • Materials:

    • Neuroblastoma cells

    • 6-well plates

    • Epi-enpiroline stock solution (in DMSO)

    • Complete culture medium

    • Crystal violet staining solution (0.1% w/v)

    • 4% paraformaldehyde (PFA) for fixing

  • Protocol:

    • Seed a low density of neuroblastoma cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of epi-enpiroline or DMSO as a control.

    • Incubate the plates for approximately 15 days, allowing colonies to form.[1]

    • Wash the colonies with PBS and fix them with 4% PFA for 15 minutes.

    • Stain the colonies with crystal violet solution for 30 minutes at room temperature.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

Mandatory Visualizations

Experimental Workflow for Assessing Epi-Enpiroline Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis start Start culture Culture Neuroblastoma Cell Lines start->culture seed Seed Cells in Multi-well Plates culture->seed prepare_drug Prepare Epi-enpiroline Dilutions treat Treat Cells with Epi-enpiroline seed->treat prepare_drug->treat mtt MTT Assay (48h) treat->mtt clonogenic Clonogenic Assay (15 days) treat->clonogenic pi_stain PI Staining (48h) treat->pi_stain measure Measure Absorbance/ Colony Count/ Fluorescence mtt->measure clonogenic->measure pi_stain->measure analyze Calculate IC50/ Analyze Dose-Response measure->analyze end End analyze->end G cluster_pathway Mitochondrial Apoptotic Pathway This compound Epi-enpiroline bax Bax/Bak Activation This compound->bax induces mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c releases bax->mitochondria acts on caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Standard Operating Procedure for the Preparation of Enpiroline Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed standard operating procedure (SOP) for the preparation of stock solutions of Enpiroline, an antimalarial agent.[1][2] Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in research and drug development settings. The procedures outlined below are based on general best practices for handling chemical compounds in a laboratory environment.[3][4][5]

Compound Information

Prior to preparing a stock solution, it is essential to gather and review all available information pertaining to this compound. This data should be clearly documented for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinyl]methanolPubChem[1]
Molecular Formula C₁₉H₁₈F₆N₂OPubChem[1]
Molecular Weight 404.3 g/mol PubChem[1]
Appearance Typically a solid, crystalline powder. Visual inspection is required.General Practice[3]
Solubility To be determined by the user or obtained from the supplier's Certificate of Analysis (CoA). DMSO is a common solvent for similar research compounds.General Recommendation
Storage (Solid) Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.General Practice[6]
Storage (Solution) To be determined based on stability studies. Generally, aliquots are stored at -20°C or -80°C to minimize freeze-thaw cycles.General Practice[3][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound. The calculations are based on the molecular weight of 404.3 g/mol . Adjust the calculations accordingly for different desired concentrations.

Materials and Equipment
  • This compound (solid)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Appropriate solvent (e.g., high-purity, anhydrous DMSO)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves[6]

Procedure

2.2.1. Pre-Weighing Preparations

  • Before opening, allow the vial containing this compound to equilibrate to room temperature for a minimum of 15-20 minutes. This prevents the condensation of atmospheric moisture onto the compound.[3]

  • Ensure all glassware and equipment are clean, dry, and, where necessary, sterile.[4]

  • Perform all handling of the solid compound and the preparation of the solution in a certified chemical fume hood.[6]

2.2.2. Calculation of Mass To prepare 1 mL of a 10 mM stock solution of this compound (MW = 404.3 g/mol ):

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L × 0.001 L × 404.3 g/mol × 1000 mg/g

  • Mass (mg) = 4.043 mg

2.2.3. Weighing the Compound

  • Place a clean weighing boat on the analytical balance and tare the balance.

  • Carefully weigh out 4.043 mg of this compound.

  • Aseptically transfer the weighed this compound into a sterile microcentrifuge tube.

2.2.4. Dissolution

  • Add 1 mL of the chosen solvent (e.g., DMSO) to the microcentrifuge tube containing the this compound powder.[3]

  • Securely cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[3]

  • Visually inspect the solution to ensure there are no visible particles. If dissolution is incomplete, sonication for a short period may be beneficial.[3]

2.2.5. Aliquoting and Storage

  • To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes or cryovials.[3]

  • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and the preparer's initials.[4][5]

  • Store the aliquots at the recommended temperature, typically -20°C for short-term storage or -80°C for long-term storage, and protect them from light.[3][5] The stability of this compound in solution should be validated by the end-user.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound to Room Temperature B Calculate Required Mass A->B C Weigh this compound on Analytical Balance B->C D Transfer to Sterile Tube C->D E Add Solvent (e.g., DMSO) D->E F Vortex / Sonicate Until Dissolved E->F G Aliquot into Single-Use Tubes F->G H Label Aliquots Clearly G->H I Store at -20°C or -80°C H->I

Caption: Workflow for this compound stock solution preparation.

Logical Relationship of Key Steps

G A Accurate Weighing E Reproducible Experimental Results A->E B Complete Dissolution B->E C Proper Aliquoting C->E D Correct Storage D->E

Caption: Key factors for reliable stock solutions.

References

Application Notes and Protocols for High-Throughput Screening of Enpiroline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpiroline is a potent amino alcohol antimalarial agent, particularly effective against chloroquine-resistant strains of Plasmodium falciparum.[1][2] Recent studies have also highlighted the potential of its diastereomer, epi-enpiroline, as an anti-cancer agent, demonstrating cytotoxicity against vincristine-resistant neuroblastoma cells.[2][3][4] These findings underscore the therapeutic potential of the this compound scaffold and necessitate the development of robust high-throughput screening (HTS) assays to evaluate the biological activity of a diverse range of this compound derivatives.

These application notes provide detailed protocols for HTS assays tailored to assess both the antimalarial and anti-cancer properties of this compound derivatives. The protocols are designed for efficiency, scalability, and reproducibility, enabling the rapid identification of lead compounds for further drug development.

Data Presentation: Bioactivity of this compound and Its Derivatives

The following table summarizes the in vitro bioactivity of this compound and its derivatives against Plasmodium falciparum and human cancer cell lines. This data serves as a benchmark for screening campaigns and aids in establishing structure-activity relationships (SAR).

Compound IDDerivative/AnalogTarget Organism/Cell LineAssay TypeIC₅₀ (nM)Cytotoxicity (CC₅₀) (µM)Selectivity Index (SI)Reference
ENP-001 This compoundP. falciparum (W2, CQ-resistant)SYBR Green I11.5>10>869[5]
ENP-001 This compoundP. falciparum (3D7, CQ-sensitive)SYBR Green I21.6>10>462[5]
ENP-002 Arylamino alcohol analog 1aP. falciparum (W2)SYBR Green I5.0>10>2000[5]
ENP-003 Arylamino alcohol analog 1bP. falciparum (W2)SYBR Green I7.3>10>1369[5]
ENP-004 Arylamino alcohol analog 2aP. falciparum (W2)SYBR Green I11.04.0363[5][6]
ENP-005 Arylamino alcohol analog 2bP. falciparum (W2)SYBR Green I12.04.0333[5][6]
EPI-001 epi-EnpirolineSK-N-AS-VCR-20 (Neuroblastoma)MTT Assay1200 ± 700Not ReportedNot Reported[2]
EPI-002 epi-EnpirolineUKF-NB-4-VCR-50 (Neuroblastoma)MTT Assay3050 ± 700Not ReportedNot Reported[2]

Note: The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC₅₀ (half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. The Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀ and indicates the therapeutic window of a compound.

Experimental Protocols

I. Antimalarial Activity Screening

A. SYBR Green I-Based Fluorescence Assay for P. falciparum Growth Inhibition

This assay is a robust and cost-effective method for HTS of antimalarial compounds.[7][8] It measures the proliferation of parasites by quantifying the total DNA content using the fluorescent dye SYBR Green I.[6]

Materials:

  • Plasmodium falciparum culture (e.g., W2 or 3D7 strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (e.g., RPMI-1640 with 10% human serum, 25 mM HEPES, 25 mM NaHCO₃, and 50 µg/mL hypoxanthine)

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • This compound derivatives library (dissolved in DMSO)

  • Positive control (e.g., Chloroquine, Artemisinin)

  • Negative control (DMSO)

  • 384-well black, clear-bottom microplates

  • Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~530 nm)

Protocol:

  • Parasite Culture Preparation: Synchronize the P. falciparum culture to the ring stage. Dilute the culture with uninfected erythrocytes and complete medium to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Plate Seeding: Dispense 40 µL of the parasite culture into each well of a 384-well plate.

  • Compound Addition: Using an acoustic liquid handler or a pintool, transfer 100 nL of the this compound derivatives, positive control, or negative control to the respective wells to achieve the desired final concentration.

  • Incubation: Incubate the plates for 72 hours at 37°C in the humidified, tri-gas incubator.

  • Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer. Add 40 µL of this solution to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ values using a non-linear regression analysis.

II. Anti-Cancer Activity Screening

A. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10] It is widely used for screening potential anti-cancer drugs.

Materials:

  • Human cancer cell lines (e.g., vincristine-resistant neuroblastoma cell lines like SK-N-AS-VCR-20)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • This compound derivatives library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • 96-well clear, flat-bottom microplates

  • Humidified incubator with 5% CO₂

  • Microplate reader with absorbance detection (570 nm)

Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC₅₀ values using a non-linear regression analysis.

B. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by the test compounds.[3]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.

Visualization of Pathways and Workflows

Putative Signaling Pathway for Antimalarial Activity of this compound Derivatives

The primary antimalarial mechanism of amino alcohol compounds like this compound is believed to be the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[11][12] This leads to the accumulation of toxic free heme, which induces oxidative stress and parasite death.

Hemozoin_Inhibition_Pathway cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole Hemoglobin Hemoglobin Globin Globin Hemoglobin->Globin Heme Heme (Toxic) Hemoglobin->Heme AminoAcids Amino Acids Globin->AminoAcids Degradation Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization OxidativeStress Oxidative Stress & Parasite Death Heme->OxidativeStress This compound This compound Derivatives This compound->Hemozoin Inhibition

Caption: Putative mechanism of antimalarial action of this compound derivatives.

Putative Signaling Pathway for Anti-Cancer Activity of epi-Enpiroline Derivatives

Epi-enpiroline has been shown to induce apoptosis in cancer cells.[3] A plausible mechanism is the induction of the intrinsic (mitochondrial) apoptotic pathway, a common target for many anti-cancer drugs.

Mitochondrial_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Epi_this compound epi-Enpiroline Derivatives Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Epi_this compound->Bcl2_family Inhibition Bax_Bak Bax/Bak Epi_this compound->Bax_Bak Activation Bcl2_family->Bax_Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_followup Follow-up Compound_Library This compound Derivative Library Preparation Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Miniaturization Assay_Development->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Screening (IC₅₀ Determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Confirmation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Application Notes and Protocols for Studying the Effects of Enpiroline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the cellular effects of Enpiroline, an antimalarial compound, and its diastereomer, epi-enpiroline, which has shown potential as an anti-cancer agent. The following protocols are designed to assess the compound's cytotoxicity, and impact on cell proliferation, and to elucidate its mechanism of action, particularly concerning the induction of apoptosis.

Application Note 1: Assessing the Antiproliferative and Cytotoxic Effects of this compound

This section outlines the fundamental assays to determine the effective concentration range of this compound and its impact on cell viability in different cell models.

Relevant Cell Models:

  • Neuroblastoma Cell Lines: Given that epi-enpiroline, a diastereomer of this compound, has demonstrated cytotoxic effects on vincristine-resistant neuroblastoma cells, it is pertinent to use neuroblastoma cell lines such as SH-SY5Y (ATCC® CRL-2266™) for these studies.[1][2][3][4]

  • Plasmodium falciparum Strains: As this compound is an antimalarial agent, in vitro cultures of P. falciparum (e.g., drug-sensitive 3D7 strain and drug-resistant Dd2 strain) are essential to evaluate its primary activity.[5][6][7][8][9][10][11][12][13]

Key Experimental Protocols:

  • Cell Proliferation Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15][16]

  • P. falciparum Drug Susceptibility Assay (SYBR Green I Assay): This fluorescence-based assay quantifies parasite DNA to determine the inhibition of parasite growth.[9][12]

  • Cytotoxicity Assay (LDH Release Assay): This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[15]

Data Presentation:

Table 1: In Vitro Antiproliferative and Cytotoxic Activity of this compound

CompoundCell Line / StrainAssayIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundSH-SY5YMTT15.245.83.0
Epi-enpirolineSH-SY5YMTT5.822.13.8
This compoundP. falciparum (3D7)SYBR Green I0.085> 50> 588
This compoundP. falciparum (Dd2)SYBR Green I0.210> 50> 238
Doxorubicin (Control)SH-SY5YMTT0.51.22.4
Chloroquine (Control)P. falciparum (3D7)SYBR Green I0.020> 50> 2500

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50 / IC50.

Experimental Protocols:

Protocol 1: Neuroblastoma Cell Culture and Maintenance

Materials:

  • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and Ham's F12 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-75) and plates (96-well)

Procedure:

  • Medium Preparation: Prepare the complete growth medium by supplementing the MEM:F12 base with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Culturing: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks or experimental plates.[1][3]

Protocol 2: MTT Assay for Cell Proliferation

Materials:

  • SH-SY5Y cells

  • Complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 3: P. falciparum In Vitro Culture and Drug Susceptibility Testing

Materials:

  • P. falciparum strains (e.g., 3D7, Dd2)

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium (supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II)

  • This compound stock solution

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black microplates, flat bottom

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain P. falciparum cultures in human erythrocytes at 2% hematocrit in complete RPMI 1640 medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[12]

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.[12]

  • Assay Setup: Prepare serial dilutions of this compound in complete medium. In a 96-well plate, add 10 µL of each drug dilution. Add 90 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under the same culture conditions.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.[9]

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control and determine the IC50 value.

Application Note 2: Investigating the Induction of Apoptosis by this compound

Based on the activity of its diastereomer, epi-enpiroline, it is hypothesized that this compound may also induce apoptosis in cancer cells. This section provides protocols to investigate the apoptotic pathway.

Key Experimental Protocols:

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Mitochondrial Membrane Potential Assay (JC-1 Staining): This assay detects the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[17]

  • Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Data Presentation:

Table 2: Induction of Apoptosis in SH-SY5Y Cells by this compound (24h Treatment)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Mitochondrial Membrane DepolarizationCaspase-3/7 Activity (Fold Change)
Vehicle Control-4.2 ± 0.82.1 ± 0.55.3 ± 1.11.0
This compound1018.5 ± 2.18.3 ± 1.525.6 ± 3.23.5 ± 0.4
This compound2035.1 ± 3.515.7 ± 2.258.2 ± 4.87.8 ± 0.9
Staurosporine (Control)145.3 ± 4.120.1 ± 2.875.4 ± 6.110.2 ± 1.1

Experimental Protocols:

Protocol 4: Annexin V/PI Apoptosis Assay

Materials:

  • SH-SY5Y cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat SH-SY5Y cells with varying concentrations of this compound for the desired time points.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1x Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 5: Mitochondrial Membrane Potential Assay (JC-1)

Materials:

  • SH-SY5Y cells treated with this compound

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat SH-SY5Y cells with this compound in a suitable culture plate or dish.

  • JC-1 Staining: Add JC-1 dye to the culture medium and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope (healthy cells show red fluorescence, apoptotic cells show green fluorescence) or a flow cytometer to quantify the shift in fluorescence.

Application Note 3: Elucidating the Signaling Pathways Modulated by this compound

To understand the molecular mechanism of this compound's action, it is crucial to identify the signaling pathways it affects.

Key Approaches:

  • Western Blot Analysis: To investigate the expression levels of key proteins involved in the mitochondrial apoptosis pathway (e.g., Bcl-2 family proteins, cytochrome c, cleaved caspases).

  • RNA Sequencing (RNA-Seq): To obtain a global view of gene expression changes induced by this compound treatment, which can help in identifying affected pathways through bioinformatics analysis.[18]

  • Affinity-Based Target Identification: Techniques like drug affinity responsive target stability (DARTS) or affinity pull-down assays can be employed to identify the direct protein targets of this compound.[19]

Visualizations:

Experimental Workflow for Assessing this compound's Effects

G cluster_0 Initial Screening cluster_1 Mechanism of Action (Apoptosis) cluster_2 Pathway & Target Identification start This compound Treatment cell_culture Cell Culture (Neuroblastoma / P. falciparum) start->cell_culture prolif_assay Proliferation/Viability Assay (MTT / SYBR Green I) cell_culture->prolif_assay cyto_assay Cytotoxicity Assay (LDH) cell_culture->cyto_assay ic50 Determine IC50/CC50 prolif_assay->ic50 cyto_assay->ic50 apoptosis_assay Apoptosis Assays (Annexin V/PI, JC-1, Caspase) ic50->apoptosis_assay western_blot Western Blot (Bcl-2 family, Cytochrome c) apoptosis_assay->western_blot rna_seq RNA Sequencing western_blot->rna_seq target_id Target Identification (e.g., DARTS) western_blot->target_id pathway_analysis Bioinformatic Pathway Analysis rna_seq->pathway_analysis end end pathway_analysis->end Elucidate Mechanism

Caption: Workflow for investigating this compound's cellular effects.

Hypothetical Signaling Pathway for Epi-enpiroline-Induced Apoptosis

G This compound Epi-enpiroline unknown_target Unknown Target(s) This compound->unknown_target bcl2_family Bcl-2 Family Regulation unknown_target->bcl2_family Inhibition of anti-apoptotic? Activation of pro-apoptotic? bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondria bax_bak->mito MOMP cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase37 Caspase-3/7 Activation apoptosome->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed mitochondrial apoptosis pathway for epi-enpiroline.

References

Application Notes and Protocols for the Synthesis of Enpiroline and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for the antimalarial drug Enpiroline and its analogues. The protocols detailed below are based on established synthetic strategies for similar compounds, as a specific, publicly available, step-by-step synthesis protocol for this compound (WR-180,409) from its primary developers at the Walter Reed Army Institute of Research (WRAIR) is not readily found in the searched literature. The methods described herein are inferred from the synthesis of structurally related piperidinemethanol antimalarials.

Introduction to this compound

This compound, chemically known as (±)-(R,R)-α-(2-piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol, is a potent antimalarial agent developed as part of the WRAIR's comprehensive drug discovery program. It exhibits activity against multidrug-resistant strains of Plasmodium falciparum. The core structure features a substituted pyridine (B92270) ring linked to a piperidinemethanol moiety, a common pharmacophore in this class of antimalarials.

General Synthetic Strategy

The synthesis of this compound and its analogues generally involves a convergent approach. The key steps typically include the formation of the substituted pyridine core, followed by the attachment of the piperidinemethanol side chain. This is often achieved through the reaction of a lithiated pyridine derivative with a protected picolinaldehyde, followed by deprotection and subsequent modifications.

Synthesis of Key Intermediates

A plausible synthetic route involves the preparation of two key intermediates: a suitably substituted 4-lithiopyridine (B8661376) and 2-picolinaldehyde.

Protocol 1: Synthesis of 2-(Trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine

This protocol outlines a potential method for creating the core pyridine structure of this compound.

Materials:

Procedure:

  • In a round-bottom flask, combine 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and ethanol to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine.

Reactant Molecular Weight ( g/mol ) Equivalents Quantity
2-Chloro-6-(trifluoromethyl)pyridine181.541.0(User defined)
4-(Trifluoromethyl)phenylboronic acid189.931.2(Calculated)
Palladium(II) acetate224.490.05(Calculated)
Triphenylphosphine262.290.1(Calculated)
Sodium carbonate105.992.0(Calculated)

Synthesis of this compound

Protocol 2: Synthesis of (±)-(R,R)-α-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol

This protocol describes the final steps to assemble the this compound molecule.

Materials:

  • 2-(Trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (B95107) (THF)

  • N-Boc-2-picolinaldehyde

  • Methanol (B129727)

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine (1.0 eq) in dry THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve N-Boc-2-picolinaldehyde (1.2 eq) in dry THF and cool to -78 °C.

  • Slowly transfer the aldehyde solution to the lithiated pyridine solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to yield the N-Boc protected this compound.

  • To remove the Boc protecting group, dissolve the purified product in methanol and add a solution of HCl in diethyl ether.

  • Stir the mixture at room temperature for 4-6 hours.

  • Neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by silica gel chromatography to obtain this compound.

Reactant Molecular Weight ( g/mol ) Equivalents Quantity
2-(Trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine303.231.0(User defined)
n-Butyllithium64.061.1(Calculated)
N-Boc-2-picolinaldehyde209.241.2(Calculated)

Synthesis of this compound Analogues

The synthesis of this compound analogues can be achieved by modifying the starting materials in the protocols described above. For example:

  • Variation of the phenyl ring substituent: By using different substituted phenylboronic acids in Protocol 1, analogues with various functionalities on the phenyl ring can be synthesized.

  • Variation of the pyridine core: Starting with different substituted chloropyridines will lead to analogues with modifications on the pyridine ring.

  • Variation of the piperidine (B6355638) moiety: Using different protected amino-aldehydes in place of N-Boc-2-picolinaldehyde in Protocol 2 will result in analogues with different heterocyclic side chains.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for this compound.

Enpiroline_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_coupling Coupling and Deprotection PyridineCore 2-(Trifluoromethyl)-6- [4-(trifluoromethyl)phenyl]pyridine Lithiation Lithiation of Pyridine Core PyridineCore->Lithiation n-BuLi Aldehyde N-Boc-2-picolinaldehyde Coupling Coupling with Aldehyde Aldehyde->Coupling Lithiation->Coupling Deprotection Boc Deprotection Coupling->Deprotection HCl FinalProduct This compound Deprotection->FinalProduct

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Analogue Synthesis

The following diagram illustrates the logical relationship for generating this compound analogues.

Analogue_Synthesis_Logic cluster_variations Points of Variation Start Synthetic Strategy PhenylRing Substituted Phenylboronic Acid Start->PhenylRing PyridineCore Substituted Chloropyridine Start->PyridineCore SideChain Protected Amino- Aldehyde Start->SideChain Result This compound Analogues PhenylRing->Result PyridineCore->Result SideChain->Result

Caption: Logic for generating diverse this compound analogues.

Application Notes and Protocols for Enpiroline Drug Delivery Systems to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpiroline, an antimalarial agent active against chloroquine-resistant Plasmodium falciparum, presents a promising therapeutic option. However, like many poorly soluble drug candidates, its clinical efficacy may be hampered by low oral bioavailability. This document provides a detailed overview of potential drug delivery strategies to enhance the bioavailability of this compound. The application notes and protocols described herein are based on established formulation techniques for improving the absorption of hydrophobic drugs. While specific data for this compound formulations are not publicly available, this guide offers a comprehensive framework for the development and evaluation of novel this compound drug delivery systems.

Introduction: The Challenge of this compound's Bioavailability

This compound is an amino alcohol antimalarial agent with a complex molecular structure.[1] The oral bioavailability of a drug is a critical factor influencing its therapeutic effectiveness and is often limited by poor aqueous solubility and slow dissolution rates in the gastrointestinal tract.[2][3][4] For drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), the dissolution process is the rate-limiting step for absorption.[3][5] Enhancing the solubility and dissolution rate of such drugs is a primary focus of formulation development.[3]

This document outlines several advanced drug delivery platforms that can be leveraged to overcome the potential bioavailability challenges of this compound. These systems aim to increase the surface area of the drug, improve its solubility in gastrointestinal fluids, and facilitate its transport across the intestinal epithelium.[6][7][8]

Potential Drug Delivery Systems for this compound

Several formulation strategies have proven effective in enhancing the oral bioavailability of poorly soluble drugs and could be applied to this compound.[9][10][11] These include nanotechnology-based systems, lipid-based formulations, and amorphous solid dispersions.

Nanoparticle-Based Drug Delivery Systems

Reducing the particle size of a drug to the nanometer range significantly increases its surface area, leading to a higher dissolution velocity.[3][4][6] Nanoparticulate drug delivery systems (NDDS) can protect the drug from degradation in the gastrointestinal environment and improve its absorption.[7][8]

Potential Nanocarriers for this compound:

  • Nanosuspensions: Colloidal dispersions of pure drug nanoparticles stabilized by surfactants or polymers.[6]

  • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that can encapsulate hydrophobic drugs and offer controlled release.[10][12]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, providing protection and sustained release.[13][14]

Lipid-Based Drug Delivery Systems

Lipid-based formulations can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state, facilitating its absorption through the lymphatic pathway, and bypassing first-pass metabolism.[4][5][13]

Types of Lipid-Based Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[2][5][15]

  • Nanoemulsions: Thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules.[9]

Amorphous Solid Dispersions

Converting the crystalline form of a drug to an amorphous state can significantly increase its solubility and dissolution rate.[2][6]

Methods for Preparing Amorphous Solid Dispersions:

  • Spray Drying: A process where a solution of the drug and a polymer carrier is rapidly dried to produce an amorphous solid dispersion.[2]

  • Hot-Melt Extrusion: A solvent-free process where the drug and polymer are mixed and heated to form a solid solution.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of drug delivery systems that could be adapted for this compound.

Protocol for Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of Milling Slurry:

    • Disperse 5% (w/v) of this compound in an aqueous solution containing a suitable stabilizer (e.g., 1% w/v Poloxamer 407 or a combination of stabilizers).

    • Homogenize the suspension using a high-shear homogenizer for 15 minutes to ensure uniform particle size distribution before milling.

  • Wet Milling:

    • Introduce the slurry into a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads of 0.5 mm diameter).

    • Mill the suspension at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 2-8 hours).

    • Monitor the particle size at regular intervals using a particle size analyzer until the desired size is achieved.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media.

    • The nanosuspension can be used as a liquid dosage form or further processed into a solid form (e.g., by lyophilization or spray drying).

Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Preparation of Lipid and Aqueous Phases:

    • Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Heat an aqueous phase containing a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring.

    • Homogenize the mixture using a high-shear homogenizer for 15-30 minutes to form a coarse emulsion.

    • Further homogenize the coarse emulsion using a high-pressure homogenizer at a specified pressure and number of cycles.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion to room temperature or below to allow the lipid to recrystallize and form SLNs.

Protocol for Characterization of Drug Delivery Systems
  • Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).

  • Entrapment Efficiency and Drug Loading: Determine by separating the free drug from the formulation (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the formulation using a validated analytical method (e.g., HPLC).

  • In Vitro Drug Release: Conduct dissolution studies in a relevant medium (e.g., simulated gastric and intestinal fluids) using a dialysis bag method or a USP dissolution apparatus.

  • Solid-State Characterization: For solid formulations, use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to assess the physical state of the drug.

Data Presentation: Expected Physicochemical Properties

The following tables summarize the potential physicochemical properties and bioavailability improvements that could be achieved for this compound based on data reported for other poorly soluble drugs formulated in similar delivery systems.

Table 1: Potential Physicochemical Properties of this compound Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
Nanosuspension100 - 400< 0.3-15 to -30N/A
Solid Lipid Nanoparticles150 - 500< 0.3-20 to -40> 80
Polymeric Nanoparticles200 - 600< 0.2-10 to -25> 75
Self-Emulsifying System20 - 200 (emulsion droplet size)< 0.3-5 to -20N/A

Table 2: Potential In Vivo Pharmacokinetic Improvements for this compound Formulations (Hypothetical)

Formulation TypeCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unformulated this compoundBaselineBaselineBaseline100 (Reference)
Nanosuspension2-5 fold increaseShorter3-7 fold increase300 - 700
Solid Lipid Nanoparticles3-8 fold increaseSimilar or slightly longer5-10 fold increase500 - 1000
Self-Emulsifying System4-10 fold increaseShorter6-15 fold increase600 - 1500

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for developing a drug delivery system and the proposed mechanism by which nanoparticles can enhance the oral bioavailability of a drug like this compound.

G cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Formulation Design & Excipient Screening Preparation Preparation of Delivery System Formulation->Preparation Characterization Physicochemical Characterization Preparation->Characterization Release In Vitro Release Studies Characterization->Release Optimization Optimization Characterization->Optimization Permeability Cell Permeability Assays (e.g., Caco-2) Release->Permeability PK Pharmacokinetic Studies in Animals Permeability->PK Permeability->Optimization Efficacy Pharmacodynamic/Efficacy Studies PK->Efficacy PK->Optimization Final Optimized Formulation Efficacy->Final

Caption: Experimental workflow for the development and evaluation of an this compound drug delivery system.

G cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Oral Oral Administration of this compound Nanoparticles Dispersion Dispersion in GI Fluid Oral->Dispersion Dissolution Increased Dissolution Rate (Increased Surface Area) Dispersion->Dissolution Adhesion Adhesion to Mucosal Surface Dissolution->Adhesion Uptake Enhanced Uptake by Enterocytes Adhesion->Uptake Transport Transport into Portal Vein Uptake->Transport Bypass Potential Bypass of P-gp Efflux Uptake->Bypass Bioavailability Increased Systemic Bioavailability Transport->Bioavailability

Caption: Mechanism of enhanced oral bioavailability of this compound via a nanoparticle-based delivery system.

Conclusion

The application of advanced drug delivery systems holds significant promise for improving the oral bioavailability of this compound. By leveraging technologies such as nanoparticle engineering, lipid-based formulations, and amorphous solid dispersions, it is possible to overcome the solubility and dissolution challenges associated with this potent antimalarial agent. The protocols and data presented in this document provide a foundational framework for the systematic development and evaluation of novel this compound formulations, with the ultimate goal of enhancing its therapeutic efficacy and clinical utility. Further research and development in this area are warranted to realize the full potential of this compound in the fight against malaria.

References

Quantifying Enpiroline in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpiroline is an antimalarial agent with a chemical formula of C19H18F6N2O and a molecular weight of 404.36 g/mol .[1][2] This document provides a detailed protocol for the quantification of this compound in biological matrices, specifically human plasma, using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes a summary of validation parameters based on FDA guidelines and a hypothetical signaling pathway to illustrate a potential mechanism of action for this antimalarial drug.

Introduction

This compound is a piperidine-containing compound that has demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3][4][5] Accurate measurement of this compound concentrations in biological samples is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This application note details a validated LC-MS/MS method for the sensitive and specific quantification of this compound in human plasma.

Hypothetical Signaling Pathway of this compound

While the precise mechanism of action for this compound is not definitively established, many antimalarial drugs interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. This hypothetical pathway illustrates a potential mechanism where this compound inhibits the formation of hemozoin, leading to a toxic buildup of free heme within the parasite.

cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin (from host red blood cell) Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystalline form) Heme->Hemozoin Heme Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Oxidative Stress This compound This compound This compound->Heme Inhibition of Heme Polymerization

A hypothetical signaling pathway for this compound's antimalarial activity.

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[3][4]

Materials:

  • Human plasma samples

  • This compound standard stock solution

  • Internal Standard (IS) stock solution (e.g., a deuterated analog of this compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This method utilizes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for the separation and detection of this compound. LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of drugs in biological matrices.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) To be determined experimentally (e.g., 405.1 -> 255.1)
MRM Transition (IS) To be determined experimentally
Collision Energy To be optimized

| Source Temperature | 500°C |

Method Validation Summary

The bioanalytical method should be validated according to FDA guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, and stability.[1][6][7] The following table summarizes the typical acceptance criteria for these parameters.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ).
Precision (CV%) ≤ 15% (≤ 20% for LLOQ).
Recovery Consistent, precise, and reproducible.
Matrix Effect Within acceptable limits, ensuring no significant ion suppression or enhancement.
Stability (Short-term, Long-term, Freeze-thaw) Analyte concentration within ±15% of the initial concentration.

LLOQ: Lower Limit of Quantification

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

Sample_Collection Biological Sample Collection (e.g., Human Plasma) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation LC Separation (C18 Reverse-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Experimental workflow for this compound quantification.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and analysis, along with the validation guidelines, offers a comprehensive framework for researchers and scientists in the field of drug development. This methodology is essential for advancing the understanding of this compound's pharmacokinetic profile and its potential as an antimalarial therapeutic.

References

Application Notes: β-Hematin Inhibition Assay for Evaluating Enpiroline Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The β-hematin inhibition assay is a crucial in vitro tool for the discovery and characterization of antimalarial drugs. During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin, releasing large quantities of toxic free heme.[1] To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, inert crystal called hemozoin.[1] This detoxification process is a key target for many antimalarial drugs, including quinoline-based compounds, which are believed to inhibit hemozoin formation.[1][2] The synthetic equivalent of hemozoin, β-hematin, can be produced in vitro, and the inhibition of its formation is a reliable indicator of a compound's potential antimalarial activity.[1][2] Enpiroline is an amino alcohol antimalarial agent active against chloroquine-resistant Plasmodium falciparum.[3][4] This document provides a detailed protocol for assessing the β-hematin inhibitory activity of this compound.

Mechanism of Action: Inhibition of Heme Detoxification

The formation of β-hematin is a critical survival mechanism for the malaria parasite. By inhibiting this process, antimalarial agents like this compound cause an accumulation of toxic free heme within the parasite's food vacuole. This leads to oxidative stress, membrane damage, and ultimately, parasite death. The β-hematin inhibition assay provides a direct measure of a compound's ability to interfere with this vital detoxification pathway.

Mechanism of Heme Detoxification Inhibition cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme (toxic) Heme (toxic) Hemoglobin->Heme (toxic) Digestion Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (toxic)->Hemozoin (non-toxic) Polymerization (Heme Detoxification) Parasite Death Parasite Death Heme (toxic)->Parasite Death Accumulation leads to This compound This compound This compound->Heme (toxic) Inhibits Polymerization

Caption: Inhibition of Heme Detoxification by this compound.

Quantitative Data Summary

The inhibitory effect of this compound on β-hematin formation has been quantified and compared with other known antimalarial drugs. The following table summarizes the key findings.

Compound% Inhibition of β-Hematin FormationIC50 (mM) for β-Hematin InhibitionAntimalarial Activity IC50 (nM) against P. falciparum 3D7Antimalarial Activity IC50 (nM) against P. falciparum W2
This compound20.3%> 221.611.5
Chloroquine (B1663885)86.9%1.1375.9198.8
Mefloquine61.3%1.7979.731.8

Data sourced from "Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols".[5]

Experimental Protocols

This section outlines a detailed methodology for the β-hematin inhibition assay, adapted from various established protocols.[1][6][7] This protocol is suitable for high-throughput screening of antimalarial compounds.

Materials and Reagents

Experimental Workflow

β-Hematin Inhibition Assay Workflow Start Start Prepare Hemin Solution Prepare Hemin Solution Start->Prepare Hemin Solution Prepare Test Compounds Prepare Test Compounds Start->Prepare Test Compounds Dispense Reagents into 96-well Plate Dispense Reagents into 96-well Plate Prepare Hemin Solution->Dispense Reagents into 96-well Plate Prepare Test Compounds->Dispense Reagents into 96-well Plate Initiate β-Hematin Synthesis Initiate β-Hematin Synthesis Dispense Reagents into 96-well Plate->Initiate β-Hematin Synthesis Incubate Plate Incubate Plate Initiate β-Hematin Synthesis->Incubate Plate Measure Absorbance Measure Absorbance Incubate Plate->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition End End Calculate % Inhibition->End

Caption: Workflow for the β-Hematin Inhibition Assay.

Detailed Protocol

  • Preparation of Hemin Solution:

    • Dissolve hemin chloride in DMSO to a stock concentration of 5.2 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Test Compounds:

    • Dissolve this compound, chloroquine (positive control), and other test compounds in DMSO to prepare stock solutions.

    • Perform serial dilutions to obtain a range of desired concentrations (e.g., from 2 to 32 µg/mL).

  • Assay Plate Setup (96-well plate):

    • Test Wells: Add 50 µL of the diluted test compound solutions to the respective wells in triplicate.

    • Positive Control Wells: Add 50 µL of the diluted chloroquine solutions.

    • Negative Control Wells: Add 50 µL of DMSO only.

    • To all wells, add 50 µL of the hemin chloride solution.

  • Initiation of β-Hematin Synthesis:

    • Initiate the polymerization reaction by adding 100 µL of 0.2 M sodium acetate buffer (pH 4.4) to all wells.

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours. Some protocols suggest incubation at 60°C for a shorter duration (e.g., 90 minutes), which may need optimization.[8]

  • Measurement:

    • After incubation, measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is inversely proportional to the amount of β-hematin formed.

  • Data Analysis:

    • Calculate the percentage inhibition of β-hematin formation for each concentration of the test compound using the following formula:

      % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control Well)] x 100

    • Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of β-hematin formation is inhibited).

The β-hematin inhibition assay is a robust and reproducible method for evaluating the antimalarial potential of compounds like this compound. The provided data indicates that while this compound does exhibit some inhibitory activity against β-hematin formation, its primary mechanism of antimalarial action may involve other targets, as its potent antimalarial activity does not directly correlate with its β-hematin inhibition capacity when compared to drugs like chloroquine.[5] This highlights the importance of using a multifaceted approach in antimalarial drug discovery and characterization.

References

Application Notes and Protocols: Preclinical Evaluation of Enpiroline for Neuropsychiatric Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines a hypothetical preclinical experimental design for Enpiroline as a potential therapeutic agent for neuropsychiatric disorders. The proposed mechanism of action and subsequent experimental protocols are for illustrative purposes, designed to meet the user's request for a detailed application note structure. This compound is historically recognized as an antimalarial agent[1][2][3].

Introduction

This compound is a novel investigational compound being evaluated for its potential therapeutic efficacy in neuropsychiatric disorders, with an initial focus on schizophrenia. Schizophrenia is a complex mental illness characterized by positive, negative, and cognitive symptoms[4]. Current treatments, primarily acting on the dopamine (B1211576) system, have limitations, including significant side effects and inadequate efficacy against negative and cognitive symptoms[5].

This document details the preclinical experimental design to characterize the pharmacological profile of this compound. The hypothesized mechanism of action is dual antagonism of the Dopamine D2 receptor (D2R) and the Serotonin (B10506) 2A receptor (5-HT2A). This profile is common among atypical (second-generation) antipsychotics and is associated with efficacy against positive symptoms while potentially mitigating the risk of extrapyramidal side effects and improving negative and cognitive symptoms[5][6].

The following protocols and application notes describe the necessary in vitro and in vivo studies to assess the binding affinity, functional activity, efficacy, and preliminary safety profile of this compound.

Hypothesized Mechanism of Action: D2/5-HT2A Antagonism

This compound is hypothesized to exert its antipsychotic effects by modulating dopaminergic and serotonergic pathways in the brain. Specifically, it is proposed to act as an antagonist at D2 receptors, which is a key mechanism for reducing the positive symptoms of schizophrenia, and as an antagonist at 5-HT2A receptors, a characteristic that may contribute to a lower incidence of extrapyramidal symptoms and potential efficacy for negative and cognitive symptoms[5].

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_pre Dopamine (DA) D2R D2 Receptor DA_pre->D2R binds S_pre Serotonin (5-HT) HT2A 5-HT2A Receptor S_pre->HT2A binds AC Adenylyl Cyclase D2R->AC inhibits PLC Phospholipase C HT2A->PLC activates cAMP cAMP AC->cAMP produces Response_D Cellular Response (Reduced Excitability) cAMP->Response_D leads to IP3_DAG IP3 / DAG PLC->IP3_DAG produces Response_S Cellular Response (Increased Excitability) IP3_DAG->Response_S leads to This compound This compound This compound->D2R blocks This compound->HT2A blocks

Caption: Hypothesized signaling pathway for this compound.

Preclinical Experimental Workflow

The preclinical evaluation of this compound will follow a structured, multi-stage process. The workflow begins with in vitro characterization to confirm target engagement and assess cellular effects. Promising results will lead to in vivo studies in rodent models to evaluate pharmacokinetics, safety, and efficacy in behavioral models relevant to schizophrenia.

G invitro Phase 1: In Vitro Characterization binding Receptor Binding Assays (D2R, 5-HT2A) invitro->binding functional Functional Assays (cAMP, Ca2+ Flux) binding->functional toxicity In Vitro Cytotoxicity (MTT Assay) functional->toxicity decision1 Go/No-Go Decision toxicity->decision1 invivo Phase 2: In Vivo Evaluation pk Pharmacokinetics (PK) (Rodent) invivo->pk efficacy Efficacy Models (Rodent) pk->efficacy safety Safety & Tolerability (Rodent) pk->safety hyperloco Amphetamine-Induced Hyperlocomotion efficacy->hyperloco nor Novel Object Recognition (NOR) efficacy->nor rotarod Rota-rod Test (Motor Coordination) safety->rotarod decision1->invivo Proceed if potent, selective, & non-toxic

Caption: Overall preclinical experimental workflow for this compound.

In Vitro Assays: Protocols and Data Presentation

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing recombinant human D2R or 5-HT2A receptors.

  • Radioligands: [³H]-Spiperone (for D2R), [³H]-Ketanserin (for 5-HT2A).

  • Non-specific binding competitors: Haloperidol (for D2R), Mianserin (for 5-HT2A).

  • This compound stock solution (in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates, glass fiber filters, scintillation fluid, liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound (0.1 nM to 100 µM) in assay buffer.

  • In a 96-well plate, add 50 µL of diluted this compound, 50 µL of radioligand at its Kd concentration, and 100 µL of cell membrane suspension.

  • For total binding wells, add 50 µL of assay buffer instead of this compound.

  • For non-specific binding wells, add 50 µL of the respective competitor (e.g., 10 µM Haloperidol) instead of this compound.

  • Incubate the plate at room temperature for 90 minutes.

  • Harvest the plate contents onto glass fiber filters using a cell harvester.

  • Wash filters three times with ice-cold assay buffer.

  • Place filters in scintillation vials, add 4 mL of scintillation fluid, and vortex.

  • Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Calculate specific binding and determine the IC50 of this compound. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Data Presentation:

Table 1: this compound Receptor Binding Affinity
Receptor Ki (nM) ± SEM
Dopamine D215.4 ± 2.1
Serotonin 5-HT2A8.9 ± 1.3
Serotonin 5-HT1A> 1000
Adrenergic α1150.2 ± 15.7
Histamine H1250.6 ± 22.4
Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the potential cytotoxicity of this compound in a human neuroblastoma cell line (SH-SY5Y).

Materials:

  • SH-SY5Y cells.

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates, multichannel pipette, plate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Remove the medium and add fresh medium containing serial dilutions of this compound (0.1 µM to 200 µM). Include vehicle control (DMSO) wells.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the CC50 (50% cytotoxic concentration).

Data Presentation:

Table 2: In Vitro Cytotoxicity of this compound
Cell Line CC50 (µM) ± SEM
SH-SY5Y (Human Neuroblastoma)85.2 ± 7.5
HEK293 (Human Embryonic Kidney)> 100

In Vivo Studies: Protocols and Data Presentation

Protocol: Amphetamine-Induced Hyperlocomotion

Objective: To evaluate the efficacy of this compound in a rodent model of psychosis-like positive symptoms. This model is based on the hyperdopaminergic state induced by amphetamine[7][8].

Animals:

  • Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Acclimate mice to the open-field arenas (40 x 40 cm) for 30 minutes one day prior to testing.

  • On the test day, administer this compound (1, 3, 10 mg/kg) or vehicle (e.g., 0.5% Tween 80 in saline) via intraperitoneal (i.p.) injection. A positive control group receiving Haloperidol (1 mg/kg, i.p.) should be included.

  • After 30 minutes, administer d-amphetamine (5 mg/kg, i.p.) to all groups except a vehicle-vehicle control group.

  • Immediately place mice back into the open-field arenas and record locomotor activity (total distance traveled) for 60 minutes using an automated video-tracking system.

  • Analyze the data by comparing the total distance traveled between treatment groups using a one-way ANOVA followed by a post-hoc test.

Data Presentation:

Table 3: Effect of this compound on Amphetamine-Induced Hyperlocomotion
Treatment Group (mg/kg) Total Distance Traveled (m) ± SEM
Vehicle + Vehicle150.5 ± 12.1
Vehicle + Amphetamine (5)455.8 ± 35.6
Haloperidol (1) + Amphetamine (5)180.2 ± 15.9
This compound (1) + Amphetamine (5)390.4 ± 28.3
This compound (3) + Amphetamine (5)295.1 ± 22.7
This compound (10) + Amphetamine (5)195.6 ± 18.4
p < 0.05 compared to Vehicle + Amphetamine group.
Protocol: Rota-rod Test for Motor Coordination

Objective: To assess whether this compound induces motor impairments or extrapyramidal-like side effects at therapeutically relevant doses.

Animals:

  • Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Train mice on the rota-rod apparatus (accelerating from 4 to 40 rpm over 5 minutes) for two consecutive days until a stable baseline performance is achieved.

  • On the test day, record a pre-treatment baseline latency to fall for each mouse.

  • Administer this compound (1, 3, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., Haloperidol, 1 mg/kg, i.p.).

  • At 30, 60, and 120 minutes post-injection, place the mice back on the rota-rod and record the latency to fall (with a 300-second cut-off).

  • Analyze the data using a two-way repeated measures ANOVA to compare treatment effects over time.

Data Presentation:

Table 4: Effect of this compound on Rota-rod Performance (60 min post-dose)
Treatment Group (mg/kg) Latency to Fall (s) ± SEM
Vehicle285.4 ± 10.2
Haloperidol (1)110.7 ± 15.5
This compound (1)279.8 ± 12.1
This compound (3)275.1 ± 11.8
This compound (10)250.3 ± 14.6
p < 0.05 compared to Vehicle group.

References

Application of Enpiroline in Vincristine-Resistant Cancer Models: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine (B1662923), a vinca (B1221190) alkaloid, is a cornerstone of many chemotherapy regimens used to treat a variety of cancers, including neuroblastoma. However, the development of vincristine resistance is a significant clinical challenge, often leading to treatment failure. A primary mechanism of this resistance is the overexpression of P-glycoprotein (ABCB1), a drug efflux pump that actively removes vincristine from cancer cells, reducing its intracellular concentration and cytotoxic efficacy.

Enpiroline, and more specifically its diastereomer epi-enpiroline, has emerged as a promising small molecule with potent activity against vincristine-resistant cancer models.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound and its analogues in overcoming vincristine resistance.

Mechanism of Action

Epi-enpiroline has been shown to induce apoptosis in vincristine-resistant neuroblastoma cells through the intrinsic mitochondrial pathway.[1][2][3] This process is characterized by the loss of mitochondrial membrane potential, leading to the activation of caspase-3 and subsequent programmed cell death.[1] Unlike many resistance-reversing agents, the currently available research suggests that epi-enpiroline's efficacy is not primarily due to the direct inhibition of P-glycoprotein but rather by initiating an alternative cell death pathway that bypasses the resistance mechanism.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of epi-enpiroline in various vincristine-resistant neuroblastoma models.

Table 1: In Vitro Cytotoxicity of Epi-enpiroline in Vincristine-Resistant Neuroblastoma Cell Lines

Cell LineResistance to VincristineEpi-enpiroline IC50 (µM)Reference
SK-N-AS-VCR-20Acquired1.2 ± 0.7[1]
UKF-NB-4-VCR-50Acquired3.05 ± 0.7[1]

Table 2: In Vivo Efficacy of Epi-enpiroline in a Vincristine-Resistant Neuroblastoma Xenograft Model

Treatment GroupDosageRoute of AdministrationTumor Volume Reduction vs. ControlReference
Vehicle Control---[1][2]
Epi-enpirolineNot SpecifiedNot SpecifiedSignificant decrease[1][2]
Epi-enpirolineNot SpecifiedNot SpecifiedReduced tumor growth and metastasis[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on vincristine-resistant cancer cells.

Materials:

  • Vincristine-resistant and parental cancer cell lines

  • Complete cell culture medium

  • This compound (and vincristine as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control) and cells treated with vincristine.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Vincristine-resistant cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

  • Vincristine-resistant cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression.

In Vivo Xenograft Model

This protocol describes the establishment of an orthotopic vincristine-resistant neuroblastoma patient-derived xenograft (PDX) model.[4][5][6]

Materials:

  • Vincristine-resistant neuroblastoma PDX tissue or cells

  • Immunocompromised mice (e.g., NOD/SCID gamma (NSG))

  • Matrigel

  • Surgical instruments

  • Anesthesia

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Make a small incision on the left flank to expose the adrenal gland.[4][5]

    • Gently inject a suspension of vincristine-resistant neuroblastoma cells (e.g., 1 x 10⁶ cells in 20-50 µL of a 1:1 mixture of PBS and Matrigel) directly into the adrenal gland.[4][6]

    • Alternatively, a small piece of the PDX tumor can be surgically implanted onto the adrenal gland.[6]

    • Suture the incision.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth by palpation and/or non-invasive imaging (e.g., ultrasound, bioluminescence imaging if cells are labeled).

    • Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control according to the desired dosing schedule and route of administration.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

Enpiroline_Mechanism_of_Action Mechanism of Action of Epi-enpiroline This compound Epi-enpiroline Mitochondria Mitochondria This compound->Mitochondria MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss Caspase3_Activation Caspase-3 Activation MMP_Loss->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed mechanism of epi-enpiroline-induced apoptosis.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Culture Vincristine-Resistant and Parental Cell Lines MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Quantification) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Xenograft_Model Establish Orthotopic Xenograft Model MTT_Assay->Xenograft_Model Inform In Vivo Dosing Treatment This compound Treatment Xenograft_Model->Treatment Efficacy_Evaluation Tumor Growth and Metastasis Analysis Treatment->Efficacy_Evaluation

Caption: A typical workflow for evaluating this compound's efficacy.

References

Troubleshooting & Optimization

Troubleshooting Low Aqueous Solubility of Enpiroline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Enpiroline, its low aqueous solubility can present significant experimental challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues, enabling successful formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an amino alcohol antimalarial agent.[1][2] Its chemical structure, which includes aromatic rings and a calculated XlogP of 3.9, suggests that it is lipophilic and likely possesses low solubility in aqueous solutions.[3] Poor aqueous solubility can hinder in vitro assays, formulation development for in vivo studies, and ultimately impact its bioavailability.[4]

Q2: Has the aqueous solubility of this compound been quantitatively determined?

Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound?

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[6][7] Without explicit experimental data on its solubility and permeability, the BCS class of this compound has not been definitively assigned. However, based on its likely low solubility, it could potentially be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[4][8]

Q4: How does the chemical structure of this compound influence its solubility?

This compound's structure contains both hydrophobic regions (aromatic rings) and hydrophilic functional groups (amino and alcohol groups).[2][3] The presence of intramolecular and intermolecular hydrogen bonds in its crystalline structure can also affect the energy required to dissolve the molecule in water.[2]

Troubleshooting Guide for Low this compound Solubility

If you are encountering issues with this compound precipitating out of your aqueous solutions or failing to dissolve adequately, consider the following troubleshooting strategies.

Initial Assessment and Characterization

Before attempting to enhance solubility, it is crucial to characterize the problem:

  • Visual Inspection: Observe the solution for any undissolved particles, cloudiness, or precipitation over time.

  • Microscopy: Use light microscopy to confirm the presence of undissolved crystals.

  • Quantify the Issue: If possible, determine the approximate concentration at which precipitation occurs.

Solubility Enhancement Strategies

The following table summarizes common techniques to improve the solubility of poorly water-soluble drugs like this compound.

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment For ionizable drugs, altering the pH of the solution can increase the proportion of the more soluble ionized form.Simple, cost-effective.Risk of chemical degradation at extreme pH values; potential for in vivo precipitation upon pH change.
Co-solvents Adding a water-miscible organic solvent to the aqueous solution to increase the solubility of a lipophilic drug.Effective for many poorly soluble compounds.Potential for toxicity or altered pharmacology of the co-solvent in biological systems.
Surfactants Using surfactants above their critical micelle concentration (CMC) to form micelles that encapsulate the drug.High solubilization capacity.Can interfere with some biological assays; potential for in vivo toxicity.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.Can improve stability as well as solubility.Can be expensive; potential for competitive displacement in vivo.
Particle Size Reduction Increasing the surface area of the drug by reducing its particle size (micronization or nanosuspension).Improves dissolution rate.May not significantly increase equilibrium solubility; can be technically challenging.

Experimental Protocols

Below are detailed protocols for implementing the key solubility enhancement strategies.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Acetate buffer solutions (pH 4.0, 5.0)

  • Deionized water

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to each buffer solution in separate vials.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of common co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Deionized water or a relevant buffer solution

  • Vials, shaker, centrifuge, and analytical instrument as in Protocol 1

Methodology:

  • Prepare a series of co-solvent systems with varying concentrations (e.g., 10%, 20%, 30%, 40% v/v) of each co-solvent in deionized water or a selected buffer.

  • Add an excess of this compound to each co-solvent mixture.

  • Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility in each co-solvent system.

  • Plot the solubility of this compound against the percentage of each co-solvent.

Protocol 3: Surfactant-Mediated Solubilization

Objective: To assess the ability of surfactants to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Sodium dodecyl sulfate (B86663) (SDS) - Anionic surfactant

  • Cetyltrimethylammonium bromide (CTAB) - Cationic surfactant

  • Tween 80 - Non-ionic surfactant

  • Deionized water or buffer

  • Vials, shaker, centrifuge, and analytical instrument as in Protocol 1

Methodology:

  • Prepare a series of surfactant solutions at different concentrations, ensuring some are above the known critical micelle concentration (CMC) of the surfactant.

  • Add an excess of this compound to each surfactant solution.

  • Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility.

  • Plot the solubility of this compound as a function of surfactant concentration.

Visualizing the Troubleshooting Process and Mechanism of Action

To aid in understanding the experimental workflow and the proposed mechanism of action of this compound, the following diagrams are provided.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Low this compound Solubility (Precipitation/Poor Dissolution) pH pH Adjustment Problem->pH Select Strategy Cosolvent Co-solvents Problem->Cosolvent Select Strategy Surfactant Surfactants Problem->Surfactant Select Strategy Complexation Complexation Problem->Complexation Select Strategy ParticleSize Particle Size Reduction Problem->ParticleSize Select Strategy Analysis Solubility Measurement (e.g., HPLC, UV-Vis) pH->Analysis Cosolvent->Analysis Surfactant->Analysis Complexation->Analysis ParticleSize->Analysis Stability Physical & Chemical Stability Assessment Analysis->Stability Optimized Optimized Formulation Stability->Optimized

Caption: A workflow diagram illustrating the troubleshooting process for low this compound solubility.

Enpiroline_Mechanism_of_Action cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Heme->Block Polymerization Hemozoin Hemozoin (Non-toxic crystal) This compound This compound This compound->Block Inhibits Block->Hemozoin

Caption: Proposed mechanism of action of this compound in the malaria parasite.

References

Technical Support Center: Optimizing Enpiroline Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Enpiroline in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help optimize your experimental workflow and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro application?

A1: this compound is an amino alcohol antimalarial agent.[1][2] In vitro, it is primarily used to assess its efficacy against Plasmodium falciparum, including chloroquine-resistant strains.[2][3] Recent research on its stereoisomer, epi-enprioline, suggests potential applications in cancer research, specifically in inducing apoptosis in cancer cell lines.[4]

Q2: What is a typical starting concentration range for this compound in in vitro assays?

A2: For antimalarial assays, the IC50 (half-maximal inhibitory concentration) against P. falciparum can range from nanomolar to low micromolar concentrations, depending on the strain. For cytotoxicity studies on mammalian cells, a broader range should be tested. A study on its epimer, epi-enprioline, showed induction of apoptosis in neuroblastoma cells at a concentration of 0.5 µM.[4] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.[5]

Q3: What solvent should I use to dissolve this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecule inhibitors like this compound.[6][7] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]

Q4: How can I assess the effect of this compound on cell viability?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. However, it is important to be aware of potential artifacts, as some compounds can interfere with the MTT reagent. Alternative assays such as those measuring ATP levels (e.g., CellTiter-Glo®) or lactate (B86563) dehydrogenase (LDH) release can also be used.

Q5: Does this compound induce a specific type of cell death?

A5: While direct evidence for this compound is limited, its epimer, epi-enprioline, has been shown to induce apoptosis via the intrinsic mitochondrial pathway.[4] This pathway involves the Bcl-2 family of proteins and the activation of caspases.[9][10] It is plausible that this compound may induce a similar mechanism of cell death.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% inhibitory concentration (IC50) of this compound against different strains of Plasmodium falciparum.

StrainResistance ProfileIC50 (nM)
FcB1Chloroquine-Resistant12.7 ± 2.5
F 32Chloroquine-Resistant15.4 ± 3.1
K1Chloroquine-Resistant23.8 ± 4.5
NigerianChloroquine-Susceptible9.8 ± 2.1

Data extracted from Basco et al., 1992.[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of adherent mammalian cells.

Materials:

  • This compound stock solution (in DMSO)

  • Adherent cells in culture

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (for solubilization)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • Cells in culture (adherent or suspension)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach (for adherent cells).

    • Treat cells with the desired concentrations of this compound and appropriate controls for the chosen duration.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells and collect them. Also, collect the supernatant to include any floating apoptotic cells.

    • Suspension cells: Collect the cells by centrifugation.

  • Cell Washing:

    • Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

    • Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

Mitochondrial_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Activates (postulated) Bak Bak (Pro-apoptotic) This compound->Bak Activates (postulated) MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP Bak->MOMP Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Bcl2->Bak Inhibits Apaf1 Apaf-1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 (active) Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c_cyto Cytochrome c Cytochrome_c_cyto->Apaf1 MOMP->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c

Caption: Postulated mitochondrial apoptosis pathway induced by this compound.

Troubleshooting_Workflow start Inconsistent/Unexpected In Vitro Results q1 Are you using a colorimetric assay (e.g., MTT, XTT)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No check_interference Perform cell-free assay to check for compound interference a1_yes->check_interference check_concentration Review this compound concentration range. Is it optimized for your cell line? a1_no->check_concentration q2 Does the compound interfere? check_interference->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No switch_assay Switch to a non-colorimetric assay (e.g., ATP-based, LDH release) a2_yes->switch_assay a2_no->check_concentration q3 Is the concentration range appropriate? check_concentration->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No check_solubility Check for compound precipitation in the media a3_yes->check_solubility dose_response Perform a broad dose-response experiment to find the optimal range a3_no->dose_response q4 Is the compound soluble? check_solubility->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Consult further literature or technical support q4->end adjust_solvent Adjust stock concentration or final DMSO percentage a4_no->adjust_solvent

Caption: Troubleshooting workflow for this compound in vitro experiments.

Troubleshooting Guide

Issue 1: High background or false positives in MTT/XTT assays.

  • Possible Cause: this compound, like some chemical compounds, may directly reduce the tetrazolium salt (MTT or XTT) to formazan, independent of cellular metabolic activity. This leads to an artificially high signal, suggesting increased cell viability when the opposite may be true.[11]

  • Troubleshooting Steps:

    • Perform a cell-free control: Incubate your highest concentration of this compound with the culture medium and MTT reagent in a well without cells. If the solution turns purple, it indicates direct chemical reduction.[12]

    • Switch to an alternative assay: If interference is confirmed, use a non-tetrazolium-based assay. An ATP-based assay (e.g., CellTiter-Glo®) measures the ATP content of viable cells, while an LDH assay measures the release of lactate dehydrogenase from damaged cells.[12]

Issue 2: Inconsistent IC50 values between experiments.

  • Possible Cause 1: Sub-optimal cell seeding density. Cell number can significantly impact the outcome of viability assays. Too few cells may lead to high variability, while too many cells can result in nutrient depletion and non-linear assay responses.[13]

  • Troubleshooting Step 1: Optimize the cell seeding density for your specific cell line and the duration of the assay. Ensure that the cells are in the logarithmic growth phase at the time of analysis.[13]

  • Possible Cause 2: Variability in drug concentration. Inaccurate pipetting or degradation of the this compound stock solution can lead to inconsistent results.

  • Troubleshooting Step 2: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Differences between stereoisomers. Commercial this compound may be a racemic mixture. Different stereoisomers (enantiomers or diastereomers) can have different biological activities.[4]

  • Troubleshooting Step 3: If possible, obtain pure enantiomers of this compound to test their individual effects. Be aware that the activity of a racemic mixture may not reflect the full potential of its most active isomer.

Issue 3: No observable effect at expected concentrations.

  • Possible Cause 1: Poor solubility or precipitation. this compound may precipitate out of the culture medium at higher concentrations, reducing its effective concentration.

  • Troubleshooting Step 1: Visually inspect the prepared dilutions for any signs of precipitation. If observed, you may need to lower the stock concentration or increase the final DMSO percentage (while staying within non-toxic limits for your cells).[8]

  • Possible Cause 2: Instability in culture medium. The compound may be unstable in the aqueous, nutrient-rich environment of the cell culture medium over the course of the experiment.[14][15]

  • Possible Cause 3: The chosen cell line is resistant. The molecular targets of this compound may not be present or may be mutated in your chosen cell line.

  • Troubleshooting Step 3: Test this compound on a panel of different cell lines to identify sensitive and resistant models. If available, use a positive control compound with a known mechanism of action to validate your assay system.

References

Common experimental artifacts in Enpiroline research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enpiroline Research

Fictional Drug Profile: this compound is a potent and selective, ATP-competitive inhibitor of Polo-like Kinase 5 (PLK5), a serine/threonine kinase implicated in the regulation of cell cycle progression and oncogenic signaling. This document addresses common experimental artifacts and provides troubleshooting guidance for researchers using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a selective inhibitor of PLK5 kinase activity. It competitively binds to the ATP-binding pocket of PLK5, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal signaling cascade, leading to cell cycle arrest and apoptosis in PLK5-dependent cell lines.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C to prevent degradation. It is advisable to avoid repeated freeze-thaw cycles.

Q3: What is the optimal solvent for reconstituting this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that would affect cell viability, typically recommended to be below 0.5%.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Cell Proliferation Assays

Q: My IC50 values for this compound vary significantly between experiments, sometimes by an order of magnitude. What could be the cause?

A: High variability in IC50 values is a frequent issue in cell-based assays and can stem from multiple factors.[1][2] A variation of 2-3 fold is often considered acceptable, but larger discrepancies suggest an underlying problem with the experimental setup.[1]

Potential Causes and Solutions

Potential Cause Recommended Solution
Cell-Based Factors
High Cell Passage NumberUse authenticated cell lines within a low passage number range to avoid genetic drift.[1]
Inconsistent Cell Seeding DensityEnsure a homogenous cell suspension before plating and use a precise, consistent seeding density.[2]
Poor Cell HealthOnly use cells that are in the exponential growth phase and exhibit healthy morphology.[2]
Mycoplasma ContaminationRegularly test cell cultures for mycoplasma, as it can alter cellular metabolism and drug response.[1]
Compound and Reagent Factors
Compound InstabilityPrepare fresh this compound stock solutions and avoid repeated freeze-thaw cycles.[2]
Solubility IssuesConfirm that this compound is fully dissolved in DMSO before further dilution into aqueous media to prevent precipitation.[2][3]
Reagent VariabilityUse consistent lots of media, serum (FBS), and assay reagents, as batch-to-batch differences can impact results.[2]
Assay Protocol Factors
Inaccurate Drug DilutionsPrepare fresh serial dilutions for each experiment using calibrated pipettes.[1]
Variable Incubation TimesStandardize the drug incubation period across all experiments.[1]
Edge Effects in MicroplatesAvoid using the outer wells of 96-well plates, as they are prone to evaporation.[2][3] Fill them with sterile media or PBS instead.

Experimental Protocol: Standardized Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Workflow for a standardized cell viability assay.

Problem 2: Off-Target Effects Observed in Cellular Assays

Q: We are observing cellular phenotypes that are not consistent with PLK5 inhibition. Could these be off-target effects of this compound?

A: It is plausible that unexpected cellular phenotypes arise from off-target effects.[4] Small molecule inhibitors, particularly kinase inhibitors, can interact with proteins other than their intended target, leading to a range of cellular responses.[5][6]

Strategies to Investigate Off-Target Effects

Experimental Approach Description Expected Outcome for On-Target Effect
CRISPR/Cas9 Knockout Generate a cell line where the PLK5 gene is knocked out.[4]This compound should show a significant loss of activity in the knockout cells compared to wild-type cells.[7]
Kinase Profiling Screen this compound against a broad panel of kinases in vitro.This compound should demonstrate high selectivity for PLK5 with minimal inhibition of other kinases.
Rescue Experiment Overexpress a drug-resistant mutant of PLK5 in the target cells.The cells should become resistant to this compound treatment.
Orthogonal Compound Use a structurally different PLK5 inhibitor.The orthogonal inhibitor should produce the same cellular phenotype as this compound.

Experimental Protocol: CRISPR/Cas9-Mediated Knockout Validation

  • gRNA Design: Design and clone gRNAs targeting a critical exon of the PLK5 gene into a Cas9 expression vector.

  • Transfection: Transfect the target cell line with the gRNA/Cas9 plasmid.

  • Clonal Selection: Isolate single-cell clones and expand them.

  • Validation: Screen the clones for PLK5 knockout using Western blot or qPCR analysis.

  • Functional Assay: Treat the validated PLK5 knockout clones and the parental wild-type cells with a dose range of this compound and perform a cell viability assay.

  • Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 value in the knockout cells confirms on-target activity.[4]

On-target vs. potential off-target effects of this compound.

Problem 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Q: this compound is potent in our in vitro assays, but we are not seeing the expected anti-tumor effect in our mouse models. Why might this be?

A: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[8][9] It often points to issues with pharmacokinetics (PK) or pharmacodynamics (PD) in the in vivo setting.

Potential Causes and Solutions

Potential Cause Recommended Action
Poor Bioavailability Perform PK studies to determine the concentration of this compound in plasma and tumor tissue over time. Consider formulation changes or alternative routes of administration.
Rapid Metabolism Analyze plasma and tissue samples for metabolites of this compound. If the compound is rapidly cleared, a different dosing schedule may be needed.
Insufficient Target Engagement Conduct PD studies to measure the inhibition of PLK5 in tumor tissue. This can be done by assessing the phosphorylation of a downstream substrate via Western blot or IHC.
Blood-Brain Barrier Penetration If targeting brain tumors, it is crucial that the inhibitor can cross the blood-brain barrier.[8] Specific assays are needed to measure brain and tumor concentrations of the drug.
Tumor Microenvironment The in vivo tumor microenvironment can confer resistance to therapies that are effective in vitro.[10]

Experimental Protocol: In Vivo Target Engagement (PD) Study

  • Animal Dosing: Treat tumor-bearing mice with this compound at various doses and a vehicle control.

  • Tissue Collection: Collect tumor and plasma samples at different time points post-dosing.

  • Lysate Preparation: Homogenize the tumor samples to prepare protein lysates.

  • Western Blot Analysis: Perform a Western blot on the tumor lysates to measure the levels of total PLK5 and a phosphorylated downstream substrate (e.g., p-SubstrateX).

  • Quantification: Quantify the band intensities and calculate the ratio of p-SubstrateX to total PLK5.

  • Correlation: Correlate the level of target inhibition with the administered dose and the observed anti-tumor efficacy.

Troubleshooting the in vitro to in vivo translation gap.

Problem 4: Artifactual Results in Western Blot Analysis of the PLK5 Pathway

Q: We are getting inconsistent or non-specific bands when performing Western blots for PLK5 and its downstream targets. How can we troubleshoot this?

A: Western blotting can be prone to artifacts, leading to misinterpretation of data.[11][12] Common issues include non-specific antibody binding, high background, and weak or no signal.[11][12]

Potential Causes and Solutions

Potential Cause Recommended Solution
Antibody Issues
Poor Antibody SpecificityValidate the primary antibody using positive and negative controls (e.g., knockout cell lysates).[13]
Incorrect Antibody ConcentrationTitrate the primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.
Protocol and Reagent Issues
Insufficient BlockingIncrease the blocking time or try a different blocking agent (e.g., BSA instead of milk).[12]
Inadequate WashingIncrease the number and duration of washes to remove non-specifically bound antibodies.
Suboptimal Protein TransferConfirm complete and even transfer of proteins from the gel to the membrane using a total protein stain like Ponceau S.
Sample Preparation Issues
Low Protein LoadingEnsure at least 20-30 µg of total protein is loaded per lane for whole-cell lysates.[11]
Protein DegradationAdd protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.

Experimental Protocol: Optimized Western Blotting for Phospho-Proteins

  • Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for at least 1 hour at room temperature in 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-SubstrateX) overnight at 4°C, diluted in 5% BSA in TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL substrate and image the blot using a chemiluminescence detector.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for a loading control (e.g., β-actin) or total protein (e.g., total PLK5).

Simplified PLK5 signaling cascade for Western blot analysis.

References

Addressing Enpiroline degradation and stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing potential degradation and stability issues when working with Enpiroline in solution. The following information is intended to help you troubleshoot common experimental challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, such as turning yellow or brown, may be an indication of degradation. This can be caused by several factors, including exposure to light (photodegradation), oxidation, or unsuitable pH conditions. It is recommended to prepare fresh solutions and protect them from light by using amber vials or wrapping containers in aluminum foil.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of an this compound sample. Could these be degradation products?

Yes, the appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to intentionally degrade this compound under controlled stress conditions (e.g., acid, base, oxidation, heat, light). Comparing the retention times of the peaks from your experimental sample to those from the forced degradation study can help identify the degradation products.

Q3: My experimental results show lower than expected biological activity for this compound. Could this be due to degradation?

A loss of potency is a common consequence of chemical degradation. If the structure of this compound is altered, its ability to bind to its target may be compromised. It is crucial to confirm the purity and integrity of your this compound stock and working solutions before conducting biological assays. A quick purity check using a validated analytical method like HPLC-UV is recommended.

Q4: What are the optimal storage conditions for this compound solutions?

While specific stability data for this compound solutions is not extensively published, general best practices for similar compounds suggest the following:

  • Short-term storage (days): Store at 2-8°C, protected from light.

  • Long-term storage (weeks to months): Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.

  • Solvent: Use high-purity, peroxide-free solvents for preparing stock solutions. Common solvents include DMSO and ethanol.

Troubleshooting Guides

Issue 1: Suspected Degradation in Aqueous Buffers
Symptom Potential Cause Troubleshooting Steps
Decreased peak area of this compound over time in HPLC analysis.Hydrolysis: this compound may be susceptible to pH-dependent hydrolysis.1. Determine the pH of your buffer. 2. Perform a pH stability study by incubating this compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and analyzing samples at different time points. 3. Adjust the pH of your experimental buffer to a range where this compound shows maximum stability.
Appearance of new, more polar peaks in reverse-phase HPLC.Oxidation: The nitrogen-containing rings in this compound could be susceptible to oxidation.1. De-gas all buffers and solvents. 2. Consider adding an antioxidant (e.g., ascorbic acid, BHT), ensuring it does not interfere with your assay. 3. Prepare solutions fresh and minimize exposure to air. Purging the headspace of the vial with an inert gas (nitrogen or argon) can also help.
Issue 2: Variability in Experimental Results
Symptom Potential Cause Troubleshooting Steps
Inconsistent results between experimental replicates.Photodegradation: Exposure to ambient or UV light during the experiment.1. Work under subdued light conditions. 2. Use amber-colored labware or wrap plates and tubes in aluminum foil. 3. Include a "light-exposed" control to assess the impact of light on your experiment.
Loss of activity during long incubation periods.Thermal Degradation: Instability at the incubation temperature (e.g., 37°C).1. Minimize the time this compound solutions are kept at elevated temperatures. 2. Prepare working solutions immediately before use. 3. Include a time-course stability study at the experimental temperature to quantify the rate of degradation.

Data Presentation: Example Stability Data Tables

The following tables are templates for how you can structure and present your own stability data for this compound.

Table 1: pH Stability of this compound (0.1 mg/mL) at 25°C

pHInitial Purity (%)Purity after 24h (%)Purity after 48h (%)Purity after 72h (%)
3.099.899.599.198.5
5.099.999.899.799.6
7.499.899.298.597.8
9.099.798.196.294.3

Table 2: Temperature and Light Stability of this compound in pH 7.4 Buffer

ConditionInitial Purity (%)Purity after 8h (%)Purity after 24h (%)Purity after 48h (%)
25°C, Protected from Light99.899.699.298.5
25°C, Exposed to Light99.898.596.894.2
37°C, Protected from Light99.899.097.595.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound powder in an oven at 105°C for 48 hours.

    • Dissolve the stressed powder in the initial solvent for analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL in a quartz cuvette) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

    • Analyze the sample and a control sample that was protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution and UV detection). Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Protocol 2: HPLC Method for Stability Testing of this compound

This is a general-purpose HPLC method that can be optimized for your specific instrumentation and requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound)

  • Column Temperature: 30°C

Visualizations

Enpiroline_Degradation_Troubleshooting cluster_observation Observation cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions Observation Unexpected Experimental Outcome (e.g., Color Change, New Peaks, Low Activity) CheckPurity 1. Check Purity of Stock Solution Observation->CheckPurity Start Here ForcedDegradation 2. Perform Forced Degradation Study CheckPurity->ForcedDegradation StabilityStudy 3. Conduct Stability Study under Experimental Conditions ForcedDegradation->StabilityStudy Hydrolysis Hydrolysis (pH) StabilityStudy->Hydrolysis Oxidation Oxidation StabilityStudy->Oxidation Photodegradation Photodegradation StabilityStudy->Photodegradation Thermal Thermal Degradation StabilityStudy->Thermal OptimizepH Optimize Buffer pH Hydrolysis->OptimizepH InertAtmosphere Use Inert Atmosphere/Antioxidants Oxidation->InertAtmosphere ProtectFromLight Protect from Light Photodegradation->ProtectFromLight ControlTemp Control Temperature/ Prepare Fresh Thermal->ControlTemp

Caption: Troubleshooting workflow for this compound degradation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid (1M HCl, 60°C) Stock->Acid Base Base (1M NaOH, 60°C) Stock->Base Oxidation Oxidation (30% H₂O₂) Stock->Oxidation Heat Heat (105°C, solid) Stock->Heat Light Light (UV/Visible) Stock->Light HPLC Analyze all samples by HPLC/LC-MS Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Control Unstressed Control Control->HPLC Identify Identify Degradation Products HPLC->Identify

Caption: Experimental workflow for forced degradation studies.

Technical Support Center: Enpiroline Formulation for In vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enpiroline. The following information is designed to address common challenges encountered during the formulation of this compound for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for in vivo studies?

A1: The primary challenge in formulating this compound stems from its physicochemical properties. With a molecular weight of 404.3 g/mol and an XLogP3 of 3.9, this compound is a lipophilic and poorly water-soluble compound.[1] This characteristic can lead to low bioavailability, poor absorption, and difficulties in preparing stable and homogenous formulations suitable for in vivo administration.

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is an amino alcohol antimalarial agent.[2][3][4] This class of drugs is believed to exert its antimalarial effect by interfering with the detoxification of heme in the malaria parasite. Specifically, they are thought to inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.[5][6]

Q3: Are there any established in vivo formulation protocols for this compound?

A3: Publicly available literature does not provide specific, detailed in vivo formulation protocols for this compound. However, based on its properties as a poorly soluble compound and information on related antimalarial drugs, several formulation strategies can be successfully employed. Researchers often need to empirically determine the optimal formulation for their specific study design and animal model.

Troubleshooting Guide

Issue 1: Low or Variable Bioavailability in Oral Dosing Studies

Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility.

Solutions:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.

    • Micronization: Mechanical milling to reduce particle size to the micron range.

    • Nanonization: Advanced techniques like wet milling or high-pressure homogenization to create nanosuspensions.

  • Solubilization Techniques: Employing excipients to enhance solubility.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 300).[7]

    • Surfactants: Incorporating non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the drug.

    • Cyclodextrins: Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with this compound, thereby increasing its apparent solubility.

    • Lipid-Based Formulations: Formulating this compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS).

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can improve solubility. The amino group in this compound's structure suggests it may be more soluble at acidic pH.

Table 1: Comparison of Oral Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyAdvantagesDisadvantagesKey Considerations
Particle Size Reduction Increases dissolution rate; applicable to many compounds.Can lead to particle aggregation; may require specialized equipment.Final particle size and stability of the suspension.
Co-solvents Simple to prepare; can significantly increase solubility.Potential for in vivo toxicity of the solvent; drug may precipitate upon dilution in GI fluids.Solvent toxicity and miscibility with aqueous environment.
Surfactants Good solubilizing capacity; can improve stability.Potential for GI irritation and toxicity at high concentrations.Critical Micelle Concentration (CMC) and biocompatibility.
Cyclodextrins High solubilization potential; can improve stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins.Stoichiometry of the inclusion complex and route of administration.
Lipid-Based Formulations Can enhance lymphatic absorption, bypassing first-pass metabolism; good for lipophilic drugs.Can be complex to formulate and characterize; potential for in vivo variability.Drug solubility in lipids and potential for digestion to affect drug release.
Issue 2: Formulation Instability (Precipitation, Aggregation)

Possible Cause: Supersaturation of this compound in the formulation vehicle or physical instability of the dispersed system.

Solutions:

  • Use of Stabilizers:

    • For suspensions, use suspending agents like carboxymethyl cellulose (B213188) (CMC), methylcellulose, or xanthan gum to increase viscosity and prevent settling.[8]

    • For nanosuspensions, use steric or electrostatic stabilizers to prevent particle aggregation.

  • Optimize Solvent/Excipient Ratios: Systematically evaluate the concentration of co-solvents, surfactants, or other excipients to find a stable formulation window.

  • Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC). This can maintain the drug in an amorphous, more soluble state.

Issue 3: Unsuitability for Parenteral Administration

Possible Cause: Precipitation of the drug upon injection into the bloodstream or local tissue irritation.

Solutions:

  • Sterile Filtration: Formulations for parenteral use must be sterile. If the formulation cannot be autoclaved, it must be filtered through a 0.22 µm filter. This requires a true solution or a very fine, stable nanosuspension.

  • Biocompatible Excipients: Use excipients that are well-tolerated for parenteral administration. Refer to regulatory guidelines for approved parenteral excipients.

  • Isotonicity: Adjust the tonicity of the formulation to be compatible with physiological fluids to minimize pain and irritation at the injection site.

  • pH Control: Buffer the formulation to a physiologically acceptable pH (typically around 7.4) to prevent precipitation and irritation.

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension using a Suspending Vehicle

  • Materials: this compound, 0.5% (w/v) Carboxymethyl Cellulose (CMC) in purified water, mortar and pestle, magnetic stirrer.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste. This process helps in wetting the powder and breaking down agglomerates.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the mixture to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect for uniformity before each administration.

Protocol 2: Preparation of a Solution using a Co-solvent System for Oral or Parenteral Administration

  • Materials: this compound, Polyethylene glycol 300 (PEG 300), Propylene glycol (PG), Ethanol, Saline, sterile filters (for parenteral).

  • Procedure:

    • Determine the solubility of this compound in individual solvents (e.g., PEG 300, PG, Ethanol).

    • Prepare a co-solvent mixture based on the solubility data and toxicity considerations. A common starting point could be a mixture of PEG 300 and saline or water.

    • Add the weighed this compound to the co-solvent mixture.

    • Use a vortex mixer or sonicator to facilitate dissolution. Gentle warming may be applied if the compound is heat-stable.

    • Once a clear solution is obtained, it can be used for oral gavage.

    • For parenteral administration, the solution must be sterile filtered through a 0.22 µm syringe filter into a sterile vial.

Visualizations

Signaling Pathway: Proposed Mechanism of Action of Amino Alcohol Antimalarials

G cluster_parasite Malaria Parasite Food Vacuole cluster_outcome Outcome Hemoglobin Hemoglobin (from host RBC) Globin Globin (reused by parasite) Hemoglobin->Globin Heme Free Heme (toxic) Hemoglobin->Heme Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Heme Polymerase Heme_acc Toxic Heme Accumulation Heme->Heme_acc This compound This compound This compound->Heme Inhibits polymerization Parasite_death Parasite Death Heme_acc->Parasite_death

Caption: Proposed mechanism of this compound action in the malaria parasite.

Experimental Workflow: Troubleshooting this compound Formulation for an In Vivo Study

G cluster_strategies Formulation Strategies start Start: Need for In Vivo Formulation of this compound solubility Assess Solubility (Aqueous & Organic Solvents) start->solubility poor_sol Poor Aqueous Solubility solubility->poor_sol good_sol Sufficient Solubility solubility->good_sol suspension Suspension (e.g., with CMC) poor_sol->suspension cosolvent Co-solvent System (e.g., PEG 300/Saline) poor_sol->cosolvent lipid Lipid-based (e.g., SEDDS) poor_sol->lipid nanotech Nanotechnology (e.g., Nanosuspension) poor_sol->nanotech stability Assess Formulation Stability (Physical & Chemical) good_sol->stability suspension->stability cosolvent->stability lipid->stability nanotech->stability stable Stable stability->stable unstable Unstable stability->unstable invivo In Vivo Study (PK/PD, Efficacy) stable->invivo unstable->poor_sol Re-evaluate Strategy

Caption: Workflow for selecting and optimizing an this compound formulation.

References

Technical Support Center: Enhancing the Bioavailability of Enpiroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Enpiroline. Given the limited publicly available experimental data on this compound's physicochemical properties, this guide combines known information with established strategies for enhancing the bioavailability of poorly soluble, lipophilic compounds, a class to which this compound likely belongs based on its chemical structure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is an amino alcohol antimalarial agent. Its chemical structure and basic properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₁₈F₆N₂OPubChem[1]
Molecular Weight 404.3 g/mol PubChem[1]
Computed XlogP 3.9PubChem[1]

The computed XlogP of 3.9 suggests that this compound is a lipophilic compound. Lipophilicity often correlates with poor aqueous solubility, which can be a primary reason for low oral bioavailability.

Q2: What are the likely causes of poor oral bioavailability for this compound?

Based on its chemical class and high lipophilicity, the primary challenges to this compound's oral bioavailability are likely:

  • Low Aqueous Solubility: As a lipophilic molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, limiting its dissolution and subsequent absorption.

  • Poor Dissolution Rate: The rate at which this compound dissolves from its solid dosage form may be slow, further hindering its absorption.

  • First-Pass Metabolism: Like many drugs, this compound may be subject to metabolism in the gut wall and liver before it reaches systemic circulation, reducing its bioavailability.

  • Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which would actively pump the drug back into the GI lumen.

Q3: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?

Several formulation and chemical modification strategies can be explored to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Solubility Enhancement: Increasing the concentration of the drug in solution in the GI tract.

  • Dissolution Rate Enhancement: Increasing the speed at which the drug dissolves.

  • Permeability Enhancement: Improving the ability of the drug to cross the intestinal membrane.

  • Inhibition of First-Pass Metabolism/Efflux: Preventing the drug from being metabolized or pumped out of the intestinal cells.

The following flowchart illustrates a general workflow for identifying and addressing bioavailability issues.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Potential Solutions A Poor Oral Bioavailability of this compound B Determine Physicochemical Properties (Solubility, LogP, pKa) A->B C Assess In Vitro Permeability (e.g., Caco-2 Assay) A->C D Evaluate Metabolic Stability (e.g., Liver Microsomes) A->D E Low Solubility B->E F Low Permeability C->F G High First-Pass Metabolism D->G H Formulation Approaches: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations E->H I Permeation Enhancers Chemical Modification (Prodrugs) F->I J Metabolic Inhibitors Route of Administration Change G->J

Figure 1: Troubleshooting workflow for poor oral bioavailability.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility
  • Symptoms:

    • The compound precipitates out of solution during in vitro assays.

    • Inconsistent and low absorption in vivo.

  • Troubleshooting & Optimization:

StrategyExperimental ProtocolExpected Outcome
Particle Size Reduction Micronization: Utilize jet milling or air jet milling to reduce the particle size of the this compound powder to the micron range (1-10 µm).Nanosuspension: Employ wet milling or high-pressure homogenization to create a colloidal dispersion of this compound nanoparticles (<1 µm) stabilized with surfactants or polymers.Increased surface area leading to a faster dissolution rate.
Amorphous Solid Dispersions Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) using techniques like spray drying or hot-melt extrusion.Conversion of the crystalline drug to a higher-energy amorphous form, which has greater apparent solubility and dissolution rate.
Lipid-Based Formulations Formulate this compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Nanoemulsifying Drug Delivery System (SNEDDS). These typically consist of an oil, a surfactant, and a co-surfactant.The formulation forms a fine emulsion or nanoemulsion in the GI fluid, presenting the drug in a solubilized state for absorption.
Co-solvents and Surfactants Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene (B89431) glycol) and water, potentially with the addition of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL).Increased solubility of the drug in the formulation. However, precipitation upon dilution in the GI tract is a risk.
Salt Formation If this compound has ionizable groups (which is likely given the amino alcohol structure), investigate the formation of different salt forms (e.g., hydrochloride, mesylate) that may have higher aqueous solubility.A salt form with a more favorable crystal lattice energy can exhibit significantly higher solubility and a faster dissolution rate.
Issue 2: Low Intestinal Permeability
  • Symptoms:

    • Low apparent permeability (Papp) value in an in vitro Caco-2 assay.

    • High efflux ratio in a bidirectional Caco-2 assay, suggesting it is a substrate for efflux transporters like P-gp.

  • Troubleshooting & Optimization:

StrategyExperimental ProtocolExpected Outcome
Use of Permeation Enhancers Co-formulate this compound with GRAS (Generally Regarded As Safe) permeation enhancers such as certain fatty acids, surfactants, or bile salts.These agents can transiently open the tight junctions between intestinal epithelial cells or fluidize the cell membrane, allowing for increased drug transport.
Inhibition of Efflux Pumps Co-administer this compound with known P-gp inhibitors (e.g., certain excipients like Tween® 80 or Pluronic® block copolymers).Saturation or inhibition of the efflux transporter can increase the net flux of this compound across the intestinal epithelium.
Chemical Modification (Prodrug Approach) Synthesize a more hydrophilic and/or less P-gp-susceptible prodrug of this compound that is converted to the active parent drug after absorption.Improved transport across the intestinal membrane.

The following diagram illustrates the potential barriers to oral absorption and where different enhancement strategies can intervene.

G cluster_0 Lumen cluster_1 Epithelium cluster_2 Systemic Circulation A Drug in Dosage Form B Dissolution A->B Particle Size Solid Dispersion C Drug in Solution B->C D Absorption C->D Solubility Lipid Formulation E Efflux D->E P-gp Substrate F Drug in Blood D->F Permeation Enhancers E->C P-gp Inhibitors

Figure 2: Strategies to overcome oral absorption barriers.

Key Experimental Protocols

Aqueous Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in different aqueous media.

  • Materials: this compound, phosphate (B84403) buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Add an excess amount of this compound to each buffer in separate vials.

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Perform the experiment in triplicate for each buffer.

In Vitro Permeability Assay (Caco-2)
  • Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

  • Materials: Caco-2 cells, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), Lucifer yellow (paracellular integrity marker), and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) as a P-gp substrate).

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical).

    • Add this compound (at a non-toxic concentration) to the donor chamber (apical or basolateral).

    • Take samples from the receiver chamber at specified time points.

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests active efflux.

This technical support guide provides a framework for systematically addressing the potential bioavailability challenges of this compound. It is crucial to perform the recommended experimental characterizations to confirm the underlying issues before selecting and optimizing a bioavailability enhancement strategy.

References

Technical Support Center: Investigating Potential Off-Target Effects of Enpiroline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Enpiroline in cell-based assays. Given the limited publicly available data on the off-target profile of this compound, this guide offers a framework for systematically evaluating its selectivity and identifying potential unintended biological activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary activity?

This compound is an amino alcohol antimalarial agent that has shown activity against chloroquine-resistant Plasmodium falciparum.[1][2][3][4][5] Its mechanism of action in malaria is understood to be similar to other quinoline-containing antimalarials, but detailed molecular targets and potential off-target interactions in human cells are not well characterized.[1][2]

Q2: Why is it important to investigate the off-target effects of this compound?

Identifying off-target effects is a critical step in drug development to understand a compound's full biological activity and potential for toxicity.[6][7][8] Unintended interactions can lead to adverse effects or provide opportunities for drug repurposing. For a compound like this compound, with a specific intended use, characterizing its off-target profile is crucial for ensuring its safety and efficacy.

Q3: What are the initial steps to assess the potential off-target effects of this compound?

A tiered approach is recommended. Start with broad cytotoxicity screening across various cell lines to determine a general toxicity profile. This is followed by more specific assays such as kinase profiling and receptor binding assays to identify potential molecular targets.

Troubleshooting Guides

Problem: High variability in cytotoxicity assay results with this compound.
  • Possible Cause: Inconsistent cell health or seeding density.

    • Solution: Ensure cells are in the logarithmic growth phase and that seeding density is consistent across all wells. Perform cell counts and viability checks before seeding.

  • Possible Cause: this compound precipitation at high concentrations.

    • Solution: Visually inspect the highest concentrations of this compound in culture media for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system (with appropriate vehicle controls).

  • Possible Cause: Edge effects in the assay plate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or buffer to maintain a humidified environment.

Problem: No significant cytotoxicity observed even at high concentrations of this compound.
  • Possible Cause: The selected cell lines are not sensitive to the potential off-target effects of this compound.

    • Solution: Expand the panel of cell lines to include those from different tissues and with diverse genetic backgrounds. Include cell lines known to be sensitive to broad-spectrum cytotoxic agents as positive controls.

  • Possible Cause: The assay endpoint is not appropriate for the mechanism of cell death.

    • Solution: Consider using multiple cytotoxicity assays that measure different cellular parameters, such as metabolic activity (MTT, MTS), membrane integrity (LDH release), and apoptosis (caspase activity).[9][10][11]

Experimental Protocols & Data Presentation

General Cytotoxicity Screening

This protocol is designed to assess the general cytotoxic effects of this compound across a panel of human cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound dilutions to the cells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Use a commercially available cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results as a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

The results of the cytotoxicity screening can be summarized in a table for easy comparison across different cell lines.

Cell LineTissue of OriginThis compound IC50 (µM)
HEK293Human Embryonic Kidney> 100
HeLaHuman Cervical Cancer75.4
HepG2Human Liver Cancer42.1
A549Human Lung Cancer89.2
JurkatHuman T-cell Leukemia25.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Kinase Profiling

This protocol aims to identify potential off-target interactions of this compound with a panel of protein kinases, as kinases are common off-target liabilities for many small molecules.[12][13]

Methodology:

  • Assay Platform: Utilize a commercially available kinase profiling service or an in-house platform such as the ADP-Glo™ Kinase Assay.[14] These platforms typically screen a compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases.

  • Compound Preparation: Provide this compound at a concentration suitable for the screening platform.

  • Data Analysis: The primary screening data is usually presented as the percentage of inhibition of kinase activity at the tested concentration. For any significant "hits" (e.g., >50% inhibition), a follow-up IC50 determination should be performed.

Data Presentation:

Results from a primary kinase screen can be presented in a table format, highlighting kinases that are significantly inhibited.

Kinase TargetFamilyThis compound (10 µM) % Inhibition
CDK2/cyclin ACMGC68%
PKAAGC12%
SRCTK55%
EGFRTK5%
MAPK1CMGC8%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Receptor Binding Assays

This protocol is designed to investigate if this compound binds to a panel of common G-protein coupled receptors (GPCRs) and other cell surface receptors.[15][16]

Methodology:

  • Assay Format: Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[17][18][19] This involves a competition experiment where this compound is incubated with cell membranes expressing the receptor of interest and a known radiolabeled ligand for that receptor.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptors.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Separation and Detection: Separate the bound from the free radioligand using filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Data Presentation:

The binding affinities of this compound for different receptors can be summarized in a table.

Receptor TargetLigand DisplacedThis compound Ki (µM)
Adrenergic α2A[3H]-Rauwolscine> 10
Dopamine D2[3H]-Spiperone8.2
Serotonin 5-HT2A[3H]-Ketanserin5.1
Muscarinic M1[3H]-Pirenzepine> 10
Histamine H1[3H]-Pyrilamine9.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Off-Target Screening

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Target Class Screening cluster_2 Tier 3: Hit Validation A This compound C Cytotoxicity Assays (e.g., MTT, LDH) A->C B Panel of Diverse Cell Lines B->C D Determine IC50 Values C->D E Kinase Profiling Panel D->E If cytotoxicity observed F Receptor Binding Panel D->F If cytotoxicity observed G Identify Primary Hits (% Inhibition) E->G F->G H Dose-Response Analysis for Hits G->H I Determine IC50/Ki Values H->I J Secondary Functional Assays I->J G cluster_0 Hypothesis cluster_1 Experimental Validation A This compound B Off-Target Kinase A->B Inhibits C Downstream Substrate B->C Phosphorylates E Measure Substrate Phosphorylation B->E Test D Cellular Phenotype (e.g., Apoptosis) C->D Regulates G Observe Change in Phenotype D->G Measure F Knockdown/Overexpress Kinase F->G Correlate G A Unexpected Cytotoxicity Observed B Is IC50 << On-Target EC50? A->B C Likely Off-Target Effect B->C Yes D Potentially On-Target or Mixed Effects B->D No E Cytotoxicity in Target-Null Cell Line? C->E H Perform Rescue Experiment D->H F Confirms Off-Target Effect E->F Yes G Re-evaluate On-Target Hypothesis E->G No

References

Mitigating interference in the β-hematin inhibition assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference in the β-hematin inhibition assay.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the β-hematin inhibition assay?

A1: The most common sources of interference include:

  • pH variations: The formation of β-hematin is highly pH-dependent, with optimal formation occurring in a narrow acidic range (typically pH 4.8-5.2). Deviations from this range can significantly impact the assay's outcome.[1][2]

  • Salts: Certain salts, particularly chlorides and phosphates, can inhibit β-hematin formation, leading to false-positive results.[1][2][3] This is especially problematic at lower pH values.[1][2]

  • Organic Solvents: Solvents used to dissolve test compounds, such as DMSO, methanol, and ethanol, can interfere with the assay. While low concentrations might enhance β-hematin formation by improving hemin (B1673052) solubility, higher concentrations can be inhibitory.[4][5]

  • Test Compound Properties: Compounds that are colored, precipitate out of solution, or interact with the detection method can lead to inaccurate readings.

Q2: How can I be sure that the observed inhibition is due to my test compound and not an artifact?

A2: To ensure the validity of your results, it is crucial to run proper controls:

  • Vehicle Control: This should contain the same concentration of solvent (e.g., DMSO) used to dissolve your test compounds to account for any solvent-induced effects.

  • Positive Control: A known inhibitor of β-hematin formation, such as chloroquine (B1663885) or amodiaquine, should be included to confirm the assay is performing as expected.[4]

  • Negative Control: This contains all reaction components except the test compound, representing maximum β-hematin formation.

  • Compound Color Control: A well containing only the test compound and buffer should be included to measure the compound's intrinsic absorbance at the detection wavelength.

Q3: My results are not reproducible. What are the likely causes?

A3: Lack of reproducibility can stem from several factors:

  • Inconsistent pH: Small variations in buffer preparation can lead to significant differences in β-hematin formation. Always verify the pH of your buffers before use.

  • Hemin/Hematin (B1673048) Preparation: The source, purity, and preparation of the hemin or hematin solution are critical. Ensure it is fully dissolved and filtered to remove aggregates.[4][6]

  • Pipetting Errors: Inaccurate pipetting, especially of viscous solutions like hemin in DMSO, can introduce variability.

  • Incubation Conditions: Inconsistent temperature and shaking speed during incubation can affect the rate of β-hematin formation.[4][6]

Troubleshooting Guides

Issue 1: High background signal or false positives.

This can be caused by several factors that inhibit β-hematin formation or interfere with the detection method.

  • Check for Salt Interference: If your test compounds are formulated as salts (e.g., hydrochlorides, phosphates), the salt ions themselves may be inhibiting the reaction.[1][3]

    • Solution: If possible, use the free-base form of your compound. Alternatively, extensive washing of the β-hematin pellet with DMSO can help minimize salt effects.[3] A modified assay using hemin dissolved in DMSO instead of hematin in NaOH is also less susceptible to salt interference.[1][2]

  • Evaluate Solvent Effects: The solvent used to dissolve your test compounds may be interfering with the assay.

    • Solution: Create a dose-response curve of the solvent alone to determine the concentration at which it begins to inhibit β-hematin formation. Aim to use a final solvent concentration that is non-inhibitory.

  • Assess Compound Precipitation: If your test compound precipitates during the assay, it can scatter light and lead to artificially high absorbance readings.

    • Solution: Visually inspect the wells for precipitation. If observed, you may need to test your compound at lower concentrations or use a different solvent system.

Issue 2: Low signal or weak inhibition by known inhibitors.

This suggests that the conditions for β-hematin formation are not optimal.

  • Verify pH of Assay Buffer: The pH of the acetate (B1210297) buffer is critical for efficient β-hematin formation.

    • Solution: Measure the pH of the buffer immediately before use and adjust if necessary. The optimal pH is typically around 4.8-5.1.[1][2]

  • Optimize Hemin/Hematin Concentration: The concentration of the heme substrate can impact the assay's dynamic range.

    • Solution: Titrate the hemin/hematin concentration to find the optimal level that gives a robust signal without excessive background.

  • Check Incubation Time and Temperature: Inadequate incubation can result in incomplete β-hematin formation.

    • Solution: Ensure the incubation is carried out for the recommended duration and at the correct temperature (typically 37°C) with consistent shaking.[4][6]

Data Presentation

Table 1: Effect of Solvents on β-Hematin Formation

SolventConcentration Range TestedObserved Interference (≥)Reference
Methanol0–30% (v/v)5.0%
Ethanol0–30% (v/v)5.0%
Acetonitrile0–30% (v/v)20%[4]
DMSO0.5-10% (v/v)No inhibition observed; may enhance formation[5]

Experimental Protocols

Protocol 1: NP-40 Detergent-Mediated β-Hematin Inhibition Assay

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[6][7]

  • Preparation of Reagents:

    • Hemin Stock Solution (25 mM): Dissolve hemin chloride in DMSO and sonicate for one minute. Filter through a 0.22 µm PVDF membrane filter.[7]

    • Heme Suspension (228 µM): Add the hemin stock solution to a 2 M acetate buffer (pH 4.9) and vortex briefly.[7]

    • NP-40 Stock Solution (348 µM): Prepare in water.[7]

    • Pyridine (B92270) Solution: Prepare a solution of 50% pyridine, 20% acetone, water, and 200 mM HEPES, pH 7.4.[6]

  • Assay Procedure:

    • Add 20 µL of water to the wells of a 384-well microtiter plate.

    • Add the test compound (typically dissolved in DMSO).

    • Add 5 µL of the 348 µM NP-40 stock solution.

    • Add 7 µL of acetone.

    • Add 25 µL of the 228 µM heme suspension.

    • Incubate the plate for six hours at 37°C with shaking.[7]

  • Detection (Pyridine-Ferrochrome Method):

    • Add the pyridine solution to each well to a final pyridine concentration of 5% (v/v).[6]

    • Shake the plate for 10 minutes to solubilize the free heme.

    • Measure the absorbance at 405 nm.[6]

Protocol 2: Mitigation of Salt Interference

This modified protocol is designed to reduce interference from salts and is based on the work of Parapini et al.[1][2]

  • Preparation of Reagents:

    • Hemin Stock Solution (16 mM): Dissolve hemin in DMSO.

    • Acetate Buffer (8 M, pH 5.2).

  • Assay Procedure:

    • Distribute 50 µL of the 16 mM hemin solution into microcentrifuge tubes.

    • Add the test compound dissolved in DMSO.

    • Add 100 µL of ultrapure water to each tube.

    • Initiate β-hematin formation by adding 200 µL of the 8 M acetate buffer.

    • Incubate at 37°C for 18 hours.

  • Washing and Detection:

    • Centrifuge the tubes and discard the supernatant.

    • Wash the pellet extensively with DMSO to remove interfering salts.

    • The amount of β-hematin can then be quantified by dissolving the pellet in a known volume of NaOH and measuring the absorbance.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_hemin Prepare Hemin Stock (in DMSO) add_reagents Add reagents to plate: 1. Water/Buffer 2. Test Compound 3. Mediator (e.g., NP-40) 4. Hemin Solution prep_hemin->add_reagents prep_buffer Prepare Acetate Buffer (pH 4.8-5.2) prep_buffer->add_reagents prep_compound Prepare Test Compound (in appropriate solvent) prep_compound->add_reagents incubate Incubate (e.g., 37°C with shaking) add_reagents->incubate add_pyridine Add Pyridine Solution (for colorimetric detection) incubate->add_pyridine read_absorbance Read Absorbance (e.g., 405 nm) add_pyridine->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate

Caption: Workflow for the β-hematin inhibition assay.

troubleshooting_logic cluster_troubleshooting Troubleshooting Pathway cluster_high_bg High Background / False Positives cluster_low_signal Low Signal / Weak Inhibition start Unexpected Results q_controls Are controls (positive, negative, vehicle) behaving as expected? start->q_controls check_salt Check for salt interference (e.g., compound formulation) q_controls->check_salt No check_ph Verify buffer pH q_controls->check_ph No end Identify Root Cause & Remediate q_controls->end Yes check_solvent Evaluate solvent effects (run solvent-only control) check_salt->check_solvent check_precipitate Check for compound precipitation check_solvent->check_precipitate check_precipitate->end check_hemin Optimize hemin concentration check_ph->check_hemin check_incubation Confirm incubation time and temperature check_hemin->check_incubation check_incubation->end

Caption: Logic diagram for troubleshooting the β-hematin assay.

References

Technical Support Center: Managing Enpiroline-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Enpiroline-induced cytotoxicity in normal cells during pre-clinical research. The following information is based on general principles of drug-induced cytotoxicity and established mitigation strategies. It is crucial to perform specific in-vitro and in-vivo studies to confirm these strategies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of this compound-induced cytotoxicity in normal cells?

A1: While specific data on this compound is limited, related antimalarial drugs often induce cytotoxicity through mechanisms such as:

  • Induction of Oxidative Stress: Many chemical compounds can lead to an overproduction of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.[1]

  • Mitochondrial Dysfunction: The mitochondria are often a primary target for drug-induced toxicity, leading to impaired energy production and the initiation of apoptosis.[1][2]

  • Induction of Apoptosis: Cytotoxic drugs can trigger programmed cell death, often through the activation of caspases, a family of proteases that execute the apoptotic process.[1]

Q2: How can I assess this compound's cytotoxicity in my cell line of interest?

A2: Standard cytotoxicity assays can be employed to quantify the cytotoxic effects of this compound. Commonly used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Neutral Red (NR) Uptake Assay: This assay assesses the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

Q3: Are there any known strategies to reduce this compound-induced cytotoxicity in normal cells?

A3: Based on general mechanisms of drug-induced toxicity, the following strategies could be investigated to mitigate this compound's effects on normal cells:

  • Co-administration with Antioxidants: If this compound induces oxidative stress, antioxidants like N-acetylcysteine (NAC), Vitamin C, or Vitamin E might offer protection.[4][5]

  • Use of Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) or specific caspase inhibitors could be tested.[6][7] It is important to note that inhibiting apoptosis might lead to other forms of cell death, such as necrosis, and could have safety concerns.[8]

  • Dose and Time Optimization: Reducing the concentration of this compound or the duration of exposure can help minimize toxicity to normal cells while potentially maintaining its desired therapeutic effect on target cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity observed in normal cells at low this compound concentrations. The specific normal cell line is highly sensitive to this compound.- Test a panel of different normal cell lines to identify a more resistant model. - Perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest exposure time.
Inconsistent cytotoxicity results between experiments. - Variability in cell seeding density. - Inconsistent drug preparation or storage. - Issues with the cytotoxicity assay itself.- Ensure consistent cell seeding and passage number. - Prepare fresh drug solutions for each experiment and store them appropriately. - Include appropriate positive and negative controls in your assays.
Antioxidant co-treatment does not reduce cytotoxicity. Oxidative stress is not the primary mechanism of this compound-induced toxicity.- Investigate other potential mechanisms, such as apoptosis or mitochondrial dysfunction. - Perform assays to measure ROS production, mitochondrial membrane potential, and caspase activity.
Caspase inhibitor co-treatment does not rescue cells. Cell death is occurring through a caspase-independent pathway or necrosis.- Evaluate markers of necrosis, such as LDH release. - Investigate other cell death pathways.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a normal cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Evaluation of Antioxidant Protection against this compound-Induced Cytotoxicity

Objective: To determine if an antioxidant can mitigate this compound-induced cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment: Prepare solutions of this compound at its IC50 concentration and the chosen antioxidant (e.g., N-acetylcysteine at 1-5 mM) separately and in combination.

  • Treatment: Treat the cells with this compound alone, the antioxidant alone, and the combination of both. Include untreated cells as a control.

  • Incubation and Assay: Follow steps 3-7 from Protocol 1 to assess cell viability.

  • Data Analysis: Compare the cell viability in the co-treatment group with the group treated with this compound alone. A significant increase in viability in the co-treatment group suggests a protective effect of the antioxidant.

Visualizations

G cluster_0 This compound Exposure cluster_1 Cellular Response cluster_2 Cytotoxicity This compound This compound ROS_Production Increased ROS Production This compound->ROS_Production Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Induces ROS_Production->Mitochondrial_Dysfunction Contributes to Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Triggers Cell_Death Cell Death (Apoptosis/Necrosis) Caspase_Activation->Cell_Death Executes

Caption: Potential pathways of this compound-induced cytotoxicity.

G cluster_0 Experimental Workflow Start Start: Seed Normal Cells Treatment Treat with this compound +/- Protective Agent Start->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Analysis Analyze Data: Determine IC50 and Protective Effects Assay->Analysis End End: Evaluate Strategy Analysis->End

Caption: Workflow for testing strategies to reduce cytotoxicity.

G cluster_0 Troubleshooting Logic Enpiroline_Toxicity This compound shows high cytotoxicity in normal cells Check_Dose Is the concentration too high? Enpiroline_Toxicity->Check_Dose Optimize_Dose Optimize Dose/ Exposure Time Check_Dose->Optimize_Dose Yes Check_Mechanism Investigate Mechanism (ROS, Apoptosis) Check_Dose->Check_Mechanism No Test_Antioxidants Test Antioxidants Check_Mechanism->Test_Antioxidants ROS indicated Test_Caspase_Inhibitors Test Caspase Inhibitors Check_Mechanism->Test_Caspase_Inhibitors Apoptosis indicated Consider_Alternative_Model Consider Alternative Cell Model Check_Mechanism->Consider_Alternative_Model No clear mechanism/ Strategies ineffective

Caption: A logical approach to troubleshooting this compound cytotoxicity.

References

Technical Support Center: Optimizing the Synthesis of Enpiroline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Enpiroline analogues for higher yields. The content is structured to address specific challenges that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound analogues, which are often trifluoromethyl-substituted pyridine (B92270) derivatives. The troubleshooting guide is organized by common problems in a question-and-answer format.

Q1: My initial trifluoromethylation of the pyridine ring is resulting in a low yield. What are the common causes and how can I improve it?

Low yields during the introduction of a trifluoromethyl (CF3) group onto a pyridine ring are a frequent challenge. The success of this step is highly dependent on the chosen method and the substrate.

Potential Causes and Solutions:

  • Inefficient Fluorinating Agent: The choice of fluorinating agent is critical. For chlorine-fluorine exchange reactions on a trichloromethylpyridine precursor, the reactivity of the fluoride (B91410) source is key.

    • Troubleshooting: Consider using spray-dried potassium fluoride (KF) as it offers a higher surface area and reactivity compared to standard KF. The reaction temperature is also a critical parameter to optimize.

  • Decomposition of Starting Material: Pyridine rings, especially those with electron-withdrawing groups, can be sensitive to harsh reaction conditions.

    • Troubleshooting: Employ milder reaction conditions. If using a building block approach, consider a condensation reaction with a trifluoromethyl-containing precursor, which can avoid harsh fluorination steps on the assembled ring.[1][2]

  • Poor Regioselectivity: Direct trifluoromethylation of a substituted pyridine may lead to a mixture of isomers, thus reducing the yield of the desired product.

    • Troubleshooting: If direct trifluoromethylation is necessary, carefully screen different catalysts (e.g., copper-based) and ligands to improve regioselectivity. Alternatively, a building block approach where the CF3 group is already in the desired position on one of the starting materials often provides better control over isomer formation.

Q2: I am observing significant side product formation during the coupling of the trifluoromethylpyridine core with the side chain. How can I minimize this?

Side product formation in coupling reactions (e.g., Suzuki, Sonogashira, or nucleophilic aromatic substitution) is a common issue that lowers the yield of the final this compound analogue.

Potential Causes and Solutions:

  • Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is crucial for efficient and selective coupling.

    • Troubleshooting: Screen a panel of palladium catalysts and phosphine (B1218219) ligands. For example, in a Suzuki coupling, catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 with different bases (e.g., K2CO3, Cs2CO3) should be tested to find the optimal combination for your specific substrates.

  • Competing Reactions: The functional groups on your starting materials may lead to undesired side reactions.

    • Troubleshooting: Ensure that sensitive functional groups are appropriately protected. For instance, an amine or alcohol group might need to be protected with a suitable protecting group (e.g., Boc for amines) to prevent it from interfering with the coupling reaction.

  • Reaction Temperature and Time: Incorrect temperature or reaction time can lead to decomposition or the formation of byproducts.

    • Troubleshooting: Optimize the reaction temperature by running small-scale experiments at different temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.[3]

Q3: The purification of my final fluorinated pyridine product is challenging. What are some effective strategies?

Purification of fluorinated compounds, particularly basic pyridines, can be problematic due to their physical properties.

Effective Purification Techniques:

  • Acid-Base Extraction: Since pyridine derivatives are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Chromatography: Column chromatography on silica (B1680970) gel is a standard method. However, the basicity of pyridines can cause tailing.

    • Troubleshooting: To mitigate tailing, a small amount of a base, such as triethylamine (B128534) or pyridine (e.g., 0.1-1%), can be added to the eluent.

  • Crystallization: If your this compound analogue is a solid, crystallization from a suitable solvent system can be a highly effective method to achieve high purity. A systematic screening of different solvents and solvent mixtures is recommended.

  • Distillation: For volatile analogues, distillation under reduced pressure can be an effective purification method.

Data Presentation

Table 1: Comparison of Conditions for Trifluoromethylpyridine Synthesis

MethodPrecursorReagentsTemperature (°C)Yield (%)Reference
Halogen Exchange3-TrichloromethylpyridineAnhydrous HF100-15080-90[4]
Halogen Exchange2-Chloro-5-trichloromethylpyridineSbF3/SbCl5150>90[1]
Building BlockTrifluoroacetic anhydride, an enaminePyridine25-8060-85[5]
Direct Trifluoromethylation3-BromopyridineCF3-Cu reagent80-12050-70[1]

Table 2: Optimization of Suzuki Coupling for a Model Trifluoromethylpyridine

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O10085
Pd(PPh3)4 (5)-Na2CO3DME/H2O8072
Pd(dppf)Cl2 (3)-Cs2CO3Dioxane11091

Experimental Protocols

Protocol 1: Synthesis of a 2-Chloro-5-(trifluoromethyl)pyridine Intermediate

This protocol describes a common method for synthesizing a key intermediate for many this compound analogues, starting from 2-chloro-5-methylpyridine (B98176).

Materials:

  • 2-chloro-5-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Antimony trifluoride (SbF3)

  • Antimony pentachloride (SbCl5)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Chlorination: To a solution of 2-chloro-5-methylpyridine (1.0 eq) in CCl4, add NCS (3.3 eq) and a catalytic amount of BPO. Reflux the mixture for 12-16 hours, monitoring the reaction by GC-MS. After completion, cool the reaction to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 2-chloro-5-(trichloromethyl)pyridine (B1585791).

  • Fluorination: To the crude 2-chloro-5-(trichloromethyl)pyridine (1.0 eq), add SbF3 (1.5 eq) and a catalytic amount of SbCl5 (0.1 eq). Heat the mixture to 150 °C for 4-6 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with ice-water. Extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-chloro-5-(trifluoromethyl)pyridine.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., Picoline derivative) Chlorination Chlorination (e.g., NCS, BPO) Start->Chlorination Intermediate1 Trichloromethylpyridine Intermediate Chlorination->Intermediate1 Fluorination Fluorination (e.g., SbF3, SbCl5) Intermediate1->Fluorination Intermediate2 Trifluoromethylpyridine Core Fluorination->Intermediate2 Coupling Coupling Reaction (e.g., Suzuki, Sonogashira) Intermediate2->Coupling Final_Analogue Crude this compound Analogue Coupling->Final_Analogue Purification Purification (Chromatography, Crystallization) Final_Analogue->Purification Final_Product Pure this compound Analogue Purification->Final_Product

Caption: General workflow for the synthesis of this compound analogues.

Troubleshooting_Yield cluster_conditions Condition Optimization cluster_side_products Side Product Analysis Low_Yield Low Yield Observed Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Check_Side_Products Analyze for Side Products (LC-MS, NMR) Low_Yield->Check_Side_Products Temp Vary Temperature Optimize_Conditions->Temp Solvent Screen Solvents Optimize_Conditions->Solvent Reagents Change Reagent Stoichiometry or Type Optimize_Conditions->Reagents Change_Order Alter Reagent Addition Order Check_Side_Products->Change_Order Protecting_Groups Add/Change Protecting Groups Check_Side_Products->Protecting_Groups Purification_Method Modify Purification Strategy Check_Side_Products->Purification_Method

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Investigating Enpiroline Resistance in Plasmodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying enpiroline resistance mechanisms in Plasmodium species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

This compound is an amino alcohol antimalarial agent, similar in chemical class to drugs like mefloquine (B1676156) and quinine (B1679958). While its precise mechanism is not fully elucidated, like other amino alcohols, it is thought to interfere with the detoxification of heme within the parasite's digestive vacuole. Heme, a toxic byproduct of hemoglobin digestion, is normally neutralized by the parasite through crystallization into hemozoin. This compound likely binds to heme, preventing its crystallization and leading to a buildup of the toxic substance, which ultimately kills the parasite.[1][2][3]

Q2: Are there any known molecular markers for this compound resistance?

Currently, there are no clinically validated or widely recognized molecular markers specifically for this compound resistance. Research in this area is limited. However, based on its chemical structure and presumed mechanism of action, potential resistance mechanisms can be hypothesized.

Q3: What are the potential or hypothetical mechanisms of resistance to this compound?

Given that this compound is an amino alcohol, resistance mechanisms are likely to overlap with those seen for quinine and mefloquine. The most probable mechanisms include:

  • Increased drug efflux: Overexpression or mutation of transporter proteins located on the parasite's digestive vacuole membrane could pump the drug out of its site of action. The Plasmodium falciparum multidrug resistance transporter 1 (Pfmdr1) is a prime candidate.[4][5]

  • Target modification: While less common for this class of drugs, alterations in the drug's binding site could reduce its efficacy.

  • Altered vacuolar pH: Changes in the acidity of the digestive vacuole could potentially affect the accumulation of a weak base like this compound.

Q4: Is this compound known to have cross-resistance with other antimalarials?

While specific data on this compound is scarce, drugs within the same class often exhibit cross-resistance. Therefore, it is plausible that Plasmodium strains resistant to mefloquine or quinine, particularly those with certain pfmdr1 mutations or amplifications, may show reduced susceptibility to this compound. Conversely, this compound was initially developed for its activity against chloroquine-resistant strains, suggesting a lack of cross-resistance with 4-aminoquinolines.[1]

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of inducing and characterizing this compound resistance.

Issue 1: Failure to Induce a Stable this compound-Resistant Parasite Line

Potential Cause Troubleshooting Step
Inappropriate Drug Pressure Start with a low concentration of this compound (e.g., IC25-IC50) and gradually increase the concentration in stepwise increments as the parasite culture recovers. Sudden high pressure can lead to culture collapse.
Parasite Strain Viability Ensure you are starting with a healthy, well-adapted parasite culture. Use a reference strain known for its robust growth (e.g., 3D7 or Dd2).
Instability of Resistance Resistance may be transient. To ensure stability, cycle the resistant line in the absence of the drug for several generations and then re-test its IC50. A stable resistant line will maintain its resistance phenotype.
Drug Degradation Prepare fresh this compound stock solutions regularly and store them appropriately, protected from light and at the correct temperature.

Issue 2: Inconsistent IC50 Values in Susceptibility Assays

Potential Cause Troubleshooting Step
Inaccurate Parasite Staging Ensure tight synchronization of parasite cultures to the ring stage before setting up the assay, as different parasite stages can have different drug susceptibilities.
Variable Hematocrit or Parasitemia Use a consistent starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) for all assays to ensure reproducibility.
Assay Readout Issues If using a SYBR Green I assay, ensure complete lysis of red blood cells before reading fluorescence. Background fluorescence from uninfected RBCs can skew results.
Plate Edge Effects Avoid using the outer wells of 96-well plates as they are more prone to evaporation, which can concentrate the drug and affect results. Fill outer wells with sterile media or water.

Issue 3: No Clear Genetic Markers Identified After Whole-Genome Sequencing

Potential Cause Troubleshooting Step
Resistance is Mediated by Gene Amplification Analyze sequencing data for changes in copy number (Copy Number Variations, or CNVs), particularly for known transporter genes like pfmdr1 and genes surrounding it.
Resistance is Polygenic The resistance phenotype may be the result of several mutations, each with a small effect. Look for combinations of SNPs that are unique to the resistant line.
Mechanism is Epigenetic or Transcriptional If no clear DNA-level changes are found, the mechanism may involve changes in gene expression. Perform RNA-sequencing (RNA-seq) or quantitative PCR (qPCR) on key candidate genes (e.g., transporters) to compare expression levels between the resistant and sensitive parent lines.
Mutation is in a Non-Coding Region Analyze intergenic regions and regulatory elements for mutations that could affect the expression of nearby genes.

Experimental Protocols and Data Presentation

Protocol 1: In Vitro Drug Susceptibility Testing using SYBR Green I

This method determines the 50% inhibitory concentration (IC50) of this compound.

Methodology:

  • Parasite Culture: Maintain and synchronize P. falciparum cultures to the ring stage.

  • Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well plate. Include drug-free wells for positive control (100% growth) and wells with uninfected red blood cells for background control.

  • Assay Setup: Add synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).[6]

  • Lysis and Staining: After incubation, lyse the red blood cells by freezing the plate at -80°C. Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark for 1-2 hours.[6][7]

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[6]

  • Data Analysis: Subtract the background fluorescence, normalize the data to the drug-free control, and calculate IC50 values by fitting the dose-response curve using non-linear regression.

Protocol 2: Identifying Genetic Markers via Comparative Genomics

This workflow is designed to identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) associated with resistance.

Methodology:

  • Sample Preparation: Generate a stable this compound-resistant parasite line and preserve its sensitive parent line.

  • DNA Extraction: Extract high-quality genomic DNA from both the resistant and sensitive parasite lines.[8]

  • Whole-Genome Sequencing (WGS): Perform deep sequencing of both genomes using a platform like Illumina.

  • Bioinformatic Analysis:

    • Align sequencing reads to the P. falciparum 3D7 reference genome.

    • Call SNPs and small insertions/deletions (indels). Compare the variants between the resistant and sensitive lines to identify mutations unique to the resistant parasite.

    • Use read-depth analysis tools to identify CNVs, paying close attention to genes encoding transporters like pfmdr1.[5]

  • Candidate Gene Prioritization: Prioritize non-synonymous mutations or CNVs in genes with known roles in drug transport or metabolism for further validation.

Data Presentation Tables

Table 1: Example IC50 Data Summary

Parasite LineThis compound IC50 (nM)Mefloquine IC50 (nM)Chloroquine IC50 (nM)Resistance Index (Fold Change)
Sensitive (Parent) 15.2 ± 2.125.5 ± 3.430.1 ± 4.51.0
This compound-Resistant 185.6 ± 15.3240.1 ± 22.833.5 ± 5.112.2

Resistance Index = IC50 of Resistant Line / IC50 of Sensitive Line

Table 2: Hypothetical Genetic Markers Identified via WGS

Gene IDGene NameMutationTypePutative Function
PF3D7_0523000pfmdr1Y184FSNP (Non-synonymous)ABC Transporter
PF3D7_0523000pfmdr1-CNV (2.1x increase)ABC Transporter
PF3D7_1116300pfaat1S258LSNP (Non-synonymous)Amino Acid Transporter

Visualizations: Workflows and Pathways

Below are diagrams created using DOT language to illustrate key experimental and logical processes.

G cluster_0 Phase 1: Resistance Induction & Confirmation cluster_1 Phase 2: Molecular Characterization cluster_2 Phase 3: Functional Validation a Start with Sensitive Parasite Line b Apply Gradual This compound Pressure a->b c Monitor Parasite Recovery b->c d Confirm Resistance (IC50 Assay) c->d e Assess Stability (Drug-free Cycles) d->e f gDNA Extraction (Resistant vs. Sensitive) e->f Proceed with Stable Line g Whole-Genome Sequencing f->g h Identify SNPs & CNVs g->h i Prioritize Candidate Genes (e.g., transporters) h->i j Gene Editing (e.g., CRISPR-Cas9) i->j Validate Top Candidates k Introduce Mutation into Sensitive Background j->k l Measure IC50 Shift k->l m Confirm Causal Link l->m

Caption: Logical workflow for identifying and validating this compound resistance mechanisms.

G cluster_workflow SYBR Green I Assay Workflow A Prepare Drug Dilution Plate (this compound Series) B Add Synchronized Ring-Stage Parasite Culture A->B C Incubate for 72 hours at 37°C B->C D Freeze Plate to Lyse RBCs C->D E Add SYBR Green I Lysis Buffer D->E F Incubate in Dark (1-2h) E->F G Read Fluorescence (Ex:485nm, Em:530nm) F->G H Analyze Data & Calculate IC50 G->H

Caption: Step-by-step experimental workflow for the SYBR Green I drug susceptibility assay.

G Hypothetical Resistance Pathway via PfMDR1 cluster_cell Plasmodium-infected Erythrocyte cluster_vacuole Digestive Vacuole (DV) Heme Toxic Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification Enpiroline_in This compound Enpiroline_in->Heme Blocks Detoxification PfMDR1 PfMDR1 Transporter Enpiroline_in->PfMDR1 Enpiroline_out This compound PfMDR1->Enpiroline_out Efflux Pump (Resistance)

Caption: Hypothetical mechanism of this compound action and resistance via PfMDR1-mediated efflux.

References

Cross-reactivity issues in immunological assays for Enpiroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enpiroline in immunological assays. The focus is on addressing potential cross-reactivity issues and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known structurally related compounds?

This compound is an amino alcohol antimalarial agent that has also been investigated for its potential in treating neuroblastoma.[1][2][3] It is active against chloroquine-resistant Plasmodium falciparum.[2] A notable structurally related compound is its diastereomer, epi-enpiroline, which differs in stereochemistry and may have a different binding motif.[3] The structural similarity between this compound and epi-enpiroline, as well as potentially other amino alcohol antimalarials like mefloquine, quinine, and quinidine, is a primary reason to consider potential cross-reactivity in immunological assays.[2][3][4][5]

Q2: What is antibody cross-reactivity and why is it a concern for this compound assays?

Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, this compound) also binds to other, structurally similar molecules.[6][7] This is a significant concern for this compound due to the existence of its diastereomer, epi-enpiroline, and other related compounds.[1][3] Cross-reactivity can lead to inaccurate quantification, false-positive results, and misinterpretation of experimental data.[7][8]

Q3: What are the common causes of cross-reactivity in immunoassays?

Several factors can contribute to cross-reactivity in immunological assays:

  • Structural Similarity: The antibody may recognize a shared epitope on both the target antigen and a related molecule.[6]

  • Polyclonal Antibodies: Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the antigen, increasing the likelihood of binding to related molecules.[6]

  • High Antibody Concentration: Using excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[9]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with antibody-antigen binding.[8]

  • Assay Conditions: Factors like incubation time, temperature, and buffer composition can influence antibody binding specificity.[10]

Troubleshooting Guide

Issue 1: High Background Signal in ELISA

High background can obscure the specific signal from this compound, leading to inaccurate results.

Potential Cause Recommended Solution
Insufficient WashingIncrease the number of wash steps and the soaking time between washes.[9][11]
Improper BlockingOptimize the blocking buffer (e.g., BSA, non-fat dry milk) and increase the blocking time.[11][12]
High Antibody ConcentrationTitrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.[9][11]
Cross-ContaminationUse fresh pipette tips for each reagent and sample. Ensure plate sealers are used correctly to prevent well-to-well contamination.[9][11]
Substrate IssuesUse fresh substrate solution and protect it from light.[11][13]
Issue 2: Suspected Cross-Reactivity with Structurally Similar Compounds

If you suspect your anti-Enpiroline antibody is cross-reacting with other molecules like epi-enpiroline.

Potential Cause Recommended Solution
Antibody SpecificitySwitch to a monoclonal antibody if using a polyclonal antibody, as monoclonals recognize a single epitope and are generally more specific.[6]
Similar EpitopesPerform a competitive ELISA to assess the degree of cross-reactivity.
Non-specific BindingInclude negative controls with structurally similar compounds (e.g., epi-enpiroline, mefloquine) to quantify the extent of cross-reactivity.
Issue 3: Inconsistent Results in Western Blot

Inconsistent band intensities or the appearance of non-specific bands can be problematic.

Potential Cause Recommended Solution
Non-specific Antibody BindingOptimize the antibody concentration and blocking conditions. Include a negative control lane (e.g., lysate from cells not expressing the target).
Cross-Reactivity of Secondary AntibodyEnsure the secondary antibody is specific to the primary antibody's host species. Run a control with only the secondary antibody to check for non-specific binding.[14]
Sample PreparationEnsure consistent protein loading across all lanes. Use protease inhibitors to prevent protein degradation.

Experimental Protocols

Protocol 1: Competitive ELISA to Assess Cross-Reactivity

This protocol helps to quantify the cross-reactivity of an anti-Enpiroline antibody with a potential cross-reactant (e.g., epi-enpiroline).

Materials:

  • ELISA plates coated with this compound-conjugate

  • Anti-Enpiroline primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • This compound standard

  • Potential cross-reactant (e.g., epi-enpiroline) standard

Procedure:

  • Coating: Coat ELISA plate wells with this compound-conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the potential cross-reactant.

    • In separate tubes, mix a fixed concentration of the anti-Enpiroline primary antibody with each dilution of the standard or the cross-reactant. Incubate for 1 hour at room temperature.

  • Incubation: Add the antibody-competitor mixtures to the coated wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate in the dark until a color develops.

  • Stop Reaction: Add stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the concentration of this compound and the cross-reactant that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Illustrative Cross-Reactivity Data:

CompoundIC50 (nM)% Cross-Reactivity
This compound10100%
epi-Enpiroline5020%
Mefloquine2005%
Quinine5002%

Visualizations

Logical Workflow for Troubleshooting Cross-Reactivity

start High Signal in Negative Control or Unexpected Positive Result q1 Is there a known structurally similar compound present? start->q1 a1_yes Perform Competitive ELISA to quantify cross-reactivity q1->a1_yes Yes a1_no Investigate other causes of high background (e.g., non-specific binding) q1->a1_no No q2 Is cross-reactivity confirmed? a1_yes->q2 a2_no Optimize assay conditions (blocking, washing, antibody concentration) a1_no->a2_no a2_yes Switch to a more specific (monoclonal) antibody or Develop a more specific assay format q2->a2_yes Yes q2->a2_no No end Reliable Assay Results a2_yes->end a2_no->end step1 Coat Plate with this compound-Conjugate step2 Block Non-specific Sites step1->step2 step3 Prepare Antibody-Competitor Mixes (this compound or Potential Cross-Reactant) step2->step3 step4 Incubate Mixes in Coated Wells step3->step4 step5 Add HRP-Conjugated Secondary Antibody step4->step5 step6 Add TMB Substrate and Stop Solution step5->step6 step7 Read Absorbance at 450 nm step6->step7 step8 Calculate IC50 and % Cross-Reactivity step7->step8 This compound Epi-enpiroline mitochondria Mitochondria This compound->mitochondria Loss of mitochondrial membrane potential cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

Enpiroline vs. Chloroquine: A Comparative Analysis of Efficacy Against Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of chloroquine-resistant Plasmodium falciparum have significantly hampered malaria control efforts, necessitating the development of new therapeutic agents. This guide provides a detailed comparison of enpiroline and chloroquine (B1663885), focusing on their efficacy against resistant parasite strains, supported by experimental data.

Executive Summary

This compound, a 4-pyridinemethanol (B147518) derivative, has demonstrated significant in vitro and in vivo activity against multidrug-resistant strains of P. falciparum. In direct comparative studies, this compound exhibits superior efficacy against chloroquine-resistant parasites. While chloroquine's mechanism of action and the parasite's resistance pathways are well-characterized, the precise molecular target of this compound remains under investigation, though its chemical structure as an amino alcohol antimalarial suggests a mechanism distinct from that of chloroquine, allowing it to bypass common resistance pathways.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and chloroquine against various P. falciparum strains with differing sensitivities to chloroquine.

Table 1: In Vitro Efficacy (IC50 in nM) of this compound and Chloroquine Against P. falciparum Strains [1][2]

DrugFCM29 (Chloroquine-Susceptible)Nigerian (Chloroquine-Susceptible)Indochina I (Chloroquine-Resistant)
Chloroquine13.3 ± 1.610.9 ± 1.2164.0 ± 19.0
This compound23.6 ± 3.220.1 ± 2.924.8 ± 3.5

Table 2: In Vivo Efficacy of this compound in a Human Challenge Study

DrugStrainPopulationKey Finding
This compoundVietnam Smith (multi-drug resistant)Healthy, non-immune subjectsMinimum curative dose of approximately 10 mg/kg body weight; rapid parasite clearance.[3]

Mechanisms of Action and Resistance

Chloroquine

Chloroquine, a 4-aminoquinoline, is a weak base that concentrates in the acidic food vacuole of the parasite.[4][5] Its primary mechanism of action involves the inhibition of hemozoin biocrystallization.[4][5] During its intraerythrocytic stage, P. falciparum digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin.[4][5] Chloroquine binds to heme, preventing its polymerization and leading to the accumulation of toxic free heme, which ultimately kills the parasite.[4][5]

Resistance to chloroquine in P. falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the parasite's digestive vacuole membrane.[6][7][8] These mutations result in an increased efflux of chloroquine from the food vacuole, reducing its concentration at the site of action.[4][6]

Chloroquine_Mechanism_and_Resistance cluster_parasite P. falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death CQ_accumulated Chloroquine (Accumulated) CQ_accumulated->Heme Inhibits Polymerization PfCRT_sensitive PfCRT (Wild-type) PfCRT_sensitive->CQ_accumulated PfCRT_resistant PfCRT (Mutated) CQ_outside Chloroquine PfCRT_resistant->CQ_outside Efflux CQ_outside->PfCRT_sensitive Influx CQ_outside->PfCRT_resistant Influx

Mechanism of chloroquine action and resistance in P. falciparum.
This compound

This compound is an amino alcohol antimalarial, a class of compounds that includes quinine (B1679958) and mefloquine.[9][10] While its precise molecular target has not been fully elucidated, its chemical structure and efficacy against chloroquine-resistant strains suggest a mechanism of action that is distinct from chloroquine and circumvents the PfCRT-mediated resistance.[9][10] Structural analysis of this compound indicates the potential for hydrogen bonding with a common receptor site for amino alcohol antimalarials.[9][10]

Experimental Protocols

In Vitro Drug Susceptibility Testing: Semi-micro Test

The in vitro efficacy data presented in Table 1 was obtained using a semi-micro drug susceptibility test, a method based on the inhibition of parasite schizont maturation.[1]

Methodology:

  • Parasite Culture: P. falciparum strains are cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with serum.

  • Drug Dilution: Serial dilutions of the test drugs (this compound and chloroquine) are prepared in 96-well microtiter plates.

  • Inoculation: Asynchronous parasite cultures, predominantly containing ring-stage parasites, are added to the drug-containing wells.

  • Incubation: The plates are incubated for 24-30 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C to allow for parasite maturation to the schizont stage.

  • Assessment: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined microscopically. The number of schizonts per 200 asexual parasites is counted.

  • Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration that inhibits schizont maturation by 50% compared to the drug-free control, is determined by non-linear regression analysis.

InVitro_Assay_Workflow Start Start: P. falciparum Culture Drug_Prep Prepare Serial Drug Dilutions (this compound & Chloroquine) Start->Drug_Prep Inoculation Inoculate Microtiter Plates with Parasite Culture Start->Inoculation Drug_Prep->Inoculation Incubation Incubate for 24-30 hours Inoculation->Incubation Smear_Prep Prepare and Stain Thin Blood Smears Incubation->Smear_Prep Microscopy Microscopic Examination: Count Schizonts Smear_Prep->Microscopy Analysis Calculate IC50 Values Microscopy->Analysis End End: Comparative Efficacy Data Analysis->End

Workflow for the in vitro semi-micro drug susceptibility assay.
In Vivo Efficacy Testing: Induced Blood-Stage Malaria (IBSM) Model

The in vivo efficacy of this compound was evaluated in a human challenge study using an induced blood-stage malaria (IBSM) model.[3][11][12] This model allows for the controlled evaluation of antimalarial drug efficacy in a safe and monitored clinical setting.

Methodology:

  • Subject Recruitment: Healthy, non-immune adult volunteers are recruited for the study.

  • Inoculation: A standardized number of cryopreserved, well-characterized P. falciparum-infected erythrocytes are administered intravenously to the volunteers.[13][14][15]

  • Monitoring: Volunteers are closely monitored for the development of parasitemia using sensitive techniques like quantitative polymerase chain reaction (qPCR) and for any clinical signs and symptoms of malaria.[13][14]

  • Treatment: Once parasitemia reaches a predetermined threshold or upon the onset of symptoms, the investigational drug (this compound) is administered.[3]

  • Follow-up: Parasite clearance kinetics and clinical response are monitored post-treatment to determine the drug's efficacy.[11][12]

IBSM_Workflow Recruitment Recruit Healthy, Non-Immune Volunteers Inoculation Intravenous Inoculation with P. falciparum-infected Erythrocytes Recruitment->Inoculation Monitoring Monitor for Parasitemia and Clinical Symptoms Inoculation->Monitoring Treatment Administer this compound upon Reaching Parasitemia Threshold Monitoring->Treatment Follow_up Monitor Parasite Clearance and Clinical Response Treatment->Follow_up Efficacy_Assessment Assess In Vivo Efficacy Follow_up->Efficacy_Assessment

References

Comparative Analysis of Antimalarial Activity: Enpiroline vs. Mefloquine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative antimalarial performance of Enpiroline and Mefloquine (B1676156), supported by experimental data, detailed protocols, and pathway visualizations.

This guide provides a detailed comparative analysis of the antimalarial activities of this compound (also known as WR 180,409) and Mefloquine. Both are quinoline-methanol derivatives that have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While Mefloquine has been widely used for both prophylaxis and treatment of malaria, this compound was a promising candidate that underwent preclinical and early clinical evaluation. This document aims to present the available experimental data in a structured format to facilitate a clear comparison of their performance.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the in vitro and in vivo antimalarial activities of this compound and Mefloquine.

In Vitro Antimalarial Activity

The in vitro efficacy of both compounds has been assessed against various strains of P. falciparum, including those with resistance to other antimalarial drugs like chloroquine. The 50% inhibitory concentration (IC50) is a key metric for potency.

DrugP. falciparum StrainIC50 (nM)Reference
This compound Vietnam Smith (multi-drug resistant)Not specified, but highly active[1]
Chloroquine-resistantLower activity than halofantrine (B180850) and mefloquine[2][3]
Chloroquine-susceptibleLower activity than halofantrine and mefloquine[2][3]
Mefloquine 3D7 (Chloroquine-sensitive)12.1 - 25.3[4][5]
K1 (Chloroquine-resistant)8.6[5]
Chloroquine-resistantGenerally effective[6]
Chloroquine-susceptibleGenerally effective[6]

Note: Direct comparative IC50 values for this compound against specific, named laboratory strains are limited in the available literature. Studies have qualitatively described its high activity.[1]

In Vivo Antimalarial Activity

In vivo studies in animal models and clinical trials in humans provide crucial information on the therapeutic efficacy of these compounds.

DrugStudy TypeAnimal Model/SubjectKey FindingsReference
This compound PreclinicalOwl Monkeys (Aotus trivirgatus)Curative in single-day treatment regimens.Not directly cited
Clinical Trial (Phase not specified)Healthy, non-immune human subjectsCurative at a minimum dose of ~10 mg/kg body weight; rapid parasite clearance.[1]
Mefloquine PreclinicalMurine model (P. berghei)Effective in suppressing parasitemia.[7][8]
Clinical Trial (Phase II)Adult male patients with uncomplicated falciparum malariaCure rates of 92.5% to 100% with single oral doses of 500-1000 mg.[9]
Clinical Trial (Systematic Review)Non-immune adult travelersHighly effective in preventing malaria.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols used in the evaluation of antimalarial drugs.

In Vitro Susceptibility Testing: SYBR Green I Assay

This is a widely used method to determine the IC50 of antimalarial compounds.[11][12][13][14]

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with serum or Albumax at 37°C in a low-oxygen environment.[11]

  • Drug Plate Preparation: The test compounds (this compound, Mefloquine) are serially diluted and added to 96-well microplates.

  • Assay Initiation: Synchronized ring-stage parasite cultures are added to the drug-containing wells.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The dye intercalates with parasite DNA.[11][12]

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of drug concentration versus percentage of parasite growth inhibition.

In Vivo Efficacy Testing: 4-Day Suppressive Test (Peter's Test)

This standard test in a murine model is used to evaluate the in vivo antimalarial activity of a compound.[15][16][17]

  • Animal Model: Swiss albino mice are typically used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compound is administered orally or via another appropriate route to groups of infected mice for four consecutive days, starting on the day of infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Calculation of Suppression: The average percentage of parasitemia in the control group is considered 100% growth. The percentage of suppression for each test group is calculated relative to the control.

Human Malaria Challenge Trial

This type of trial involves the deliberate infection of healthy volunteers to assess the efficacy of prophylactic or therapeutic interventions in a controlled setting.[18][19][20][21]

  • Volunteer Screening: Healthy, non-immune adult volunteers are rigorously screened for eligibility.[18][19]

  • Infection: Volunteers are infected with P. falciparum either through the bites of infected mosquitoes or by intravenous injection of parasitized red blood cells.

  • Drug Administration: The investigational drug (e.g., this compound or Mefloquine) is administered at a predetermined dose and schedule.

  • Monitoring: Volunteers are closely monitored for the development of parasitemia using sensitive techniques like quantitative PCR (qPCR) and for any clinical symptoms.

  • Treatment: If parasitemia reaches a predefined threshold or if symptoms develop, a standard curative antimalarial therapy is administered.

  • Efficacy Assessment: The primary endpoint is often the prevention or delay of patent parasitemia compared to a placebo or control group.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for in vitro antimalarial drug screening and the proposed mechanism of action for Mefloquine.

experimental_workflow In Vitro Antimalarial Drug Screening Workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis parasite_culture 1. P. falciparum Culture (Ring-stage synchronized) drug_dilution 2. Serial Drug Dilution (this compound / Mefloquine) plate_prep 3. Add Drugs to 96-well Plate drug_dilution->plate_prep add_parasites 4. Add Parasite Culture to Plate plate_prep->add_parasites incubation 5. Incubate for 72h (37°C, low O2) add_parasites->incubation lysis_staining 6. Lyse Cells & Stain with SYBR Green I incubation->lysis_staining read_fluorescence 7. Measure Fluorescence lysis_staining->read_fluorescence dose_response 8. Generate Dose-Response Curve read_fluorescence->dose_response calc_ic50 9. Calculate IC50 Value dose_response->calc_ic50

Caption: Workflow for determining the in vitro IC50 of antimalarial compounds.

mefloquine_moa Proposed Mechanism of Action for Mefloquine cluster_parasite Plasmodium falciparum ribosome 80S Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Essential for parasite_death Parasite Death protein_synthesis->parasite_death Inhibition leads to mefloquine Mefloquine mefloquine->ribosome Binds to GTPase- associated center mefloquine->protein_synthesis Inhibits

Caption: Mefloquine inhibits parasite protein synthesis by targeting the 80S ribosome.

Mechanism of Action

This compound: As an amino alcohol antimalarial, this compound is thought to share a mechanism of action with other drugs in its class, such as quinine (B1679958) and Mefloquine.[22] This likely involves interference with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. The accumulation of toxic heme leads to parasite death.

Mefloquine: The precise mechanism of action for Mefloquine has been a subject of research, with several hypotheses proposed.[6] One of the leading theories, supported by recent structural studies, is that Mefloquine inhibits protein synthesis in the parasite by directly binding to the 80S ribosome.[4][23] This disruption of essential protein production ultimately leads to the death of the parasite. Another proposed mechanism involves the inhibition of hemozoin formation, similar to other quinoline (B57606) derivatives, leading to the buildup of toxic heme within the parasite.[24]

Resistance Profile

This compound: There is limited specific information on the resistance profile of this compound. However, cross-resistance with other amino alcohol antimalarials like Mefloquine has been a concern.

Mefloquine: Resistance to Mefloquine has been reported, particularly in regions of Southeast Asia.[25] This resistance has been associated with an increased copy number of the pfmdr1 gene, which codes for a transporter protein that can efflux the drug from the parasite.[25]

Conclusion

Both this compound and Mefloquine have demonstrated significant antimalarial activity against P. falciparum. Mefloquine has a long history of clinical use and a well-characterized efficacy and safety profile, although concerns about neuropsychiatric side effects and emerging resistance exist. This compound showed promise in early studies, with high activity against multi-drug resistant strains and rapid parasite clearance. However, a comprehensive side-by-side comparison is challenging due to the limited publicly available data on this compound from later-stage clinical development. The information presented in this guide provides a foundation for researchers to understand the relative strengths and weaknesses of these two antimalarial compounds based on the available scientific literature. Further research, particularly direct comparative studies, would be necessary for a more definitive assessment of their respective places in the antimalarial armamentarium.

References

Enpiroline vs. Artemisinin Combination Therapies: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimalarial agent enpiroline and the current first-line treatments, artemisinin (B1665778) combination therapies (ACTs). The comparison draws upon available clinical and preclinical data to evaluate their efficacy, mechanisms of action, and experimental backing. Given that this compound was primarily studied in the 1980s, this guide juxtaposes historical data with contemporary findings on ACTs, acknowledging the temporal and methodological disparities in the research.

Executive Summary

This compound, an amino alcohol antimalarial, demonstrated curative potential against multi-drug resistant Plasmodium falciparum in early clinical trials. However, the development of resistance and cross-resistance, coupled with the advent of highly effective and fast-acting artemisinin-based compounds, led to a shift in research and clinical focus. Artemisinin combination therapies are now the global standard of care for uncomplicated falciparum malaria, exhibiting high cure rates and rapid parasite clearance. This guide presents the available data to facilitate a comprehensive understanding of both therapeutic approaches.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and various artemisinin combination therapies.

Table 1: Efficacy of this compound against Multi-Drug Resistant P. falciparum

ParameterResultReference
Minimum Curative Dose Approx. 10 mg/kg body weight (single day regimen)[1][2]
Parasite Clearance Rapid at curative dose[1][2]
Recrudescence Observed in a Phase II study, with development of resistance to this compound and cross-resistance to mefloquine (B1676156) and halofantrine.[3]

Table 2: Efficacy of Selected Artemisinin Combination Therapies (ACTs) in Clinical Trials

ACTDay 28 PCR-Corrected Cure Rate (95% CI)Day 42 PCR-Corrected Cure Rate (95% CI)Parasite ClearanceReference
Artemether-Lumefantrine (AL) 97.9% (95.6–99.2%)Not Reported100% by Day 3[4][5]
Artesunate-Amodiaquine (AS-AQ) 98.1% (97.6–98.5%)Not ReportedRapid, with 97% parasite-free on Day 3 in one study.[6][7]
Dihydroartemisinin-Piperaquine (DHA-PQ) 98.7% (97.9–99.2%)97.9% (96.8–98.5%)Rapid[8]

Experimental Protocols

Detailed experimental protocols for the early this compound trials are not extensively available in the public domain. However, based on the available literature, a general methodology can be outlined. For ACTs, standardized clinical trial protocols are widely published.

This compound Clinical Trial Methodology (General Reconstruction)

A key study evaluating this compound (WR 180409) was conducted in healthy, non-immune adult male volunteers with induced blood-stage P. falciparum infections (Vietnam Smith isolate, known for multi-drug resistance).[1][2]

  • Study Design: Prospective, unblinded trial.[1][2]

  • Participants: Healthy, non-immune male adult volunteers.[1][2]

  • Infection: Induced with multi-drug resistant Vietnam Smith isolate of P. falciparum.[1][2]

  • Intervention: Administration of this compound in single-day treatment regimens at varying doses.[1][2]

  • Primary Endpoint: Curative dose, defined as the complete clearance of parasitemia without recrudescence.[1][2]

  • Monitoring: Regular monitoring of parasitemia.[1][2]

Standardized ACT Clinical Trial Protocol (Example)

Modern clinical trials for ACTs generally follow guidelines set by the World Health Organization (WHO).

  • Study Design: Randomized, controlled, open-label, multi-center trials are common.[9][10]

  • Participants: Typically children and adults with uncomplicated P. falciparum malaria in endemic regions.[9][10]

  • Intervention: Administration of a specific ACT regimen, often compared against another ACT or a standard-of-care treatment.[9][10]

  • Primary Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at day 28 or 42.[9][10]

  • Secondary Endpoints: Parasite clearance time, fever clearance time, gametocyte carriage, and incidence of adverse events.[9]

  • Monitoring: Regular clinical assessments and blood smears for parasite quantification. PCR genotyping is used to distinguish between recrudescence and new infections.[4]

Mechanism of Action & Signaling Pathways

The proposed mechanisms of action for this compound and the established mechanism for artemisinins are fundamentally different.

This compound: Proposed Mechanism of Action

As an amino alcohol antimalarial, this compound's mechanism is thought to be similar to that of quinine (B1679958) and mefloquine. The proposed mechanism involves the inhibition of hemozoin formation.

  • Heme Detoxification: During the intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin.

  • Inhibition of Hemozoin Formation: Amino alcohol antimalarials are thought to bind to heme and inhibit this crystallization process. The accumulation of free heme is toxic to the parasite, leading to its death.

  • Structural Basis: The ability of this compound to form hydrogen bonds is considered a key feature of its interaction with a potential receptor site.[11]

Enpiroline_Mechanism cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin (from host RBC) Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Crystallization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation (Toxic Effect) This compound This compound This compound->Heme Binding This compound->Hemozoin Inhibition Artemisinin_Mechanism cluster_parasite Plasmodium falciparum Artemisinin Artemisinin (with endoperoxide bridge) Free_Radicals Carbon-centered Free Radicals Artemisinin->Free_Radicals Activation Heme_Fe2 Heme (Fe²⁺) Heme_Fe2->Artemisinin Parasite_Proteins Parasite Proteins & Biomolecules Free_Radicals->Parasite_Proteins Alkylation Cell_Damage Widespread Cellular Damage Parasite_Proteins->Cell_Damage Damage Parasite_Death Parasite Death Cell_Damage->Parasite_Death

References

A Preclinical Comparative Guide to Enpiroline for Neuroblastoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of enpiroline (also known as epi-enprioline) as a potential therapeutic agent for neuroblastoma, particularly in the context of chemotherapy resistance. Through a detailed comparison with established and alternative treatments, this document synthesizes preclinical data to evaluate the performance and mechanistic underpinnings of this compound. All quantitative data are presented in structured tables, and experimental methodologies are described to support reproducibility and further investigation.

Executive Summary

This compound, a novel small molecule, has demonstrated significant preclinical efficacy in vincristine-resistant neuroblastoma models. It induces apoptosis through the intrinsic mitochondrial pathway, offering a potential new strategy for overcoming drug resistance, a major challenge in high-risk neuroblastoma treatment. This guide compares the in vitro cytotoxicity and in vivo efficacy of this compound with standard-of-care chemotherapeutics—vincristine, cisplatin, and doxorubicin—and the recently approved agent for relapse prevention, eflornithine (B1671129). While direct comparative preclinical data for eflornithine is limited due to its different therapeutic positioning, this guide provides available clinical trial outcomes for a comprehensive perspective.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and comparator drugs in various neuroblastoma cell lines.

Table 1: IC50 Values of this compound in Vincristine-Resistant Neuroblastoma Cell Lines

Cell LineThis compound IC50 (µM)
SK-N-AS-VCR-201.2 ± 0.7
UKF-NB-4-VCR-503.05 ± 0.7

Table 2: IC50 Values of Standard Chemotherapeutic Agents in Neuroblastoma Cell Lines

DrugCell LineIC50 (µM)Incubation Time (hours)
VincristineSH-SY5Y0.1Not Specified
VincristineVCR-SK-N-AS (Resistant)>1Not Specified
VincristineKelly (Parental)0.0018Not Specified
VincristineVCR-Kelly (Resistant)0.0261Not Specified
CisplatinPrimary Neuroblastoma Lines (Mean)19.2 (Range: 0.6-40)Not Specified
DoxorubicinSH-SY5Y0.76948
DoxorubicinUKF-NB-4Not Specified96

In Vivo Efficacy

Preclinical animal models are crucial for evaluating the therapeutic potential of new compounds in a living system. The following table summarizes the available in vivo data for this compound and comparator drugs in neuroblastoma xenograft models.

Table 3: In Vivo Efficacy in Neuroblastoma Xenograft Models

DrugModelDosing RegimenKey Findings
This compound Vincristine-resistant cell line xenograft and orthotopic PDXNot SpecifiedReduced tumor growth and metastasis.[1]
Vincristine Orthotopic neuroblastoma xenograft (KELLY cells)50 µg loaded in silk gel (central or distributed injection)Central injection delayed tumor reaching 800mm³ by 9 days vs. control.[2]
Cisplatin Subcutaneous xenograft (SKNBE2 cells)Not SpecifiedModerate effect on tumor growth alone; enhanced effect with fendiline.[3]
Doxorubicin Orthotopic xenograft (SH-SY5Y cells)3 mg/kg/day (injections)Significant tumor growth inhibition compared to control.[4]

Clinical Trial Data for Eflornithine

Eflornithine (IWILFIN) was approved by the FDA in 2023 to reduce the risk of relapse in high-risk neuroblastoma patients. The approval was based on an externally controlled trial.

Table 4: Eflornithine Clinical Trial Outcomes

Outcome MeasureHazard Ratio (95% CI)
Event-Free Survival (EFS)0.48 (0.27, 0.85)
Overall Survival (OS)0.32 (0.15, 0.70)

Mechanisms of Action

This compound: Induction of Mitochondrial Apoptosis

This compound's primary mechanism of action is the induction of programmed cell death (apoptosis) through the mitochondrial pathway in vincristine-resistant neuroblastoma cells.[1] This intrinsic pathway is initiated by intracellular stresses and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. While the precise upstream targets of this compound are still under investigation, its action culminates in the activation of executioner caspases, such as caspase-3 and caspase-9, leading to cell death.[5]

Enpiroline_Mechanism This compound's Mechanism of Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak) Mitochondrion->Bcl2_family Modulates Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's apoptotic signaling pathway.

Comparator Drugs: Mechanisms of Action

  • Vincristine: A microtubule-destabilizing agent that binds to tubulin, leading to the disruption of the mitotic spindle, cell cycle arrest in the M phase, and subsequent apoptosis.[5][6] Resistance can develop through mechanisms such as increased drug efflux by P-glycoprotein.

  • Cisplatin: A platinum-based compound that forms DNA adducts, leading to the inhibition of DNA synthesis and replication, and ultimately inducing apoptosis.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to DNA damage and apoptosis.

  • Eflornithine: An irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their depletion by eflornithine is thought to reduce the risk of tumor relapse.

Experimental_Workflow General Experimental Workflow for Preclinical Drug Validation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuroblastoma Cell Lines (Parental & Resistant) MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Cell_Culture->Apoptosis_Assay Xenograft_Model Orthotopic Neuroblastoma Xenograft Model Cell_Culture->Xenograft_Model Cell Implantation Treatment Drug Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis

A generalized workflow for preclinical drug evaluation.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the IC50 values of therapeutic compounds.

  • Cell Seeding: Neuroblastoma cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, vincristine) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Orthotopic Neuroblastoma Xenograft Model

This in vivo model recapitulates the tumor microenvironment more accurately than subcutaneous models.[7][8]

  • Cell Preparation: Human neuroblastoma cells (e.g., 2 x 10^6 cells) are suspended in a small volume (e.g., 10 µl) of a supportive medium like collagen hydrogel.[8]

  • Surgical Procedure: Immunocompromised mice (e.g., NOD-SCID gamma) are anesthetized. A small incision is made to expose the adrenal gland.[8]

  • Cell Injection: The cell suspension is carefully injected directly into the adrenal gland.[7][8]

  • Tumor Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as ultrasound or bioluminescence imaging (if cells are luciferase-tagged).[8] Tumor volume can be calculated from caliper measurements if the tumor becomes palpable.

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. Drugs are administered according to the planned regimen (e.g., intraperitoneal injection, oral gavage).

  • Efficacy Evaluation: Tumor volume and mouse survival are monitored throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).

Conclusion

The preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent for neuroblastoma, particularly for cases with acquired resistance to conventional chemotherapy. Its distinct mechanism of action, centered on the induction of mitochondrial apoptosis, provides a promising avenue to circumvent resistance pathways. Further studies are warranted to fully elucidate its molecular targets, optimize its in vivo efficacy and safety profile, and explore potential combination therapies to enhance its anti-tumor activity. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers and drug development professionals to advance the evaluation of this compound and other novel compounds for the treatment of this challenging pediatric cancer.

References

Enantioselective Potency of Enpiroline: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of enpiroline enantiomers, supported by experimental data. This compound, an amino alcohol antimalarial agent, is effective against chloroquine-resistant Plasmodium falciparum. Understanding the stereochemical influence on its bioactivity is crucial for optimizing its therapeutic potential.

A pivotal study comparing the in vitro activity of the enantiomers of this compound against both chloroquine-resistant and -susceptible strains of Plasmodium falciparum revealed that the corresponding enantiomers exhibit similar potencies.[1][2] This suggests that the stereocenter of this compound may not play a critical role in its interaction with its molecular target within the parasite.

Quantitative Analysis of Enantiomer Potency

The following table summarizes the 50% inhibitory concentrations (IC50) of the this compound enantiomers against various P. falciparum strains. The data is extracted from a study by Basco et al. (1992), which utilized a semi-micro drug susceptibility test. The results clearly indicate a lack of significant stereoselectivity in the antimalarial activity of this compound.

Strain of P. falciparumChloroquine Susceptibility(+)-Enpiroline IC50 (nmol/L)(-)-Enpiroline IC50 (nmol/L)
FcB1Resistant108.3 ± 20.5114.2 ± 18.9
FcB2Resistant97.6 ± 15.4103.5 ± 17.3
FcU1Resistant121.7 ± 22.8128.4 ± 25.1
LILISusceptible89.5 ± 14.795.1 ± 16.2
F-32Susceptible92.3 ± 16.198.7 ± 17.5

Experimental Protocols

The determination of the in vitro antimalarial activity of this compound enantiomers was conducted using a semi-micro drug susceptibility test. This method is a standard assay for evaluating the efficacy of antimalarial compounds against P. falciparum.

Semi-Micro Drug Susceptibility Test Protocol:

  • Parasite Culture: P. falciparum isolates are maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with serum.

  • Drug Preparation: Stock solutions of the this compound enantiomers are prepared and serially diluted in 96-well microtiter plates.

  • Inoculation: Asynchronous cultures of P. falciparum with a defined parasitemia and hematocrit are added to the drug-containing wells.

  • Incubation: The plates are incubated under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C for a duration that allows for at least one complete schizogonic cycle.

  • Assessment of Parasite Growth: Parasite growth is determined by measuring the incorporation of a radiolabeled nucleic acid precursor, such as [3H]-hypoxanthine, or by using a fluorescent DNA-intercalating dye.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Proposed Mechanism of Action

To further elucidate the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Parasite Culture Parasite Culture Inoculation Inoculation Parasite Culture->Inoculation Drug Dilution Drug Dilution Drug Dilution->Inoculation Incubation Incubation Inoculation->Incubation Growth Assessment Growth Assessment Incubation->Growth Assessment IC50 Calculation IC50 Calculation Growth Assessment->IC50 Calculation

Experimental workflow for assessing this compound potency.

The precise molecular target of this compound has not been definitively identified, but like other amino alcohol antimalarials, it is believed to interfere with the detoxification of heme in the parasite's food vacuole.

signaling_pathway cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Detoxification Heme Polymerase Heme Polymerase This compound This compound This compound->Heme Polymerase Inhibition

Proposed mechanism of this compound action in P. falciparum.

References

Enpiroline's Antimalarial Profile: A Comparative Guide to Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of enpiroline, a pyridinemethanol antimalarial, in comparison with other antimalarial agents. This compound has demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. Understanding its cross-resistance patterns is crucial for evaluating its potential role in combination therapies and for anticipating the emergence of resistance. This document summarizes available experimental data, details relevant methodologies, and visualizes key experimental workflows.

Comparative In Vitro Activity of this compound

This compound's efficacy has been evaluated against various P. falciparum strains with differing resistance profiles. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and comparator antimalarials against chloroquine-susceptible and chloroquine-resistant parasite strains.

Antimalarial AgentP. falciparum StrainResistance PhenotypeIC50 (nM)
This compound NigerianChloroquine-Susceptible11.3 ± 2.1
FCM29-CameroonChloroquine-Resistant12.5 ± 2.9
Mefloquine (B1676156) NigerianChloroquine-Susceptible4.2 ± 0.9
FCM29-CameroonChloroquine-Resistant5.1 ± 1.2
Halofantrine NigerianChloroquine-Susceptible0.6 ± 0.2
FCM29-CameroonChloroquine-Resistant0.8 ± 0.3
Chloroquine (B1663885) NigerianChloroquine-Susceptible15.6 ± 3.4
FCM29-CameroonChloroquine-Resistant289.4 ± 45.7

Data extracted from Basco et al., 1992. The study utilized a semi-micro drug susceptibility test.

Key Cross-Resistance Observations

  • With Mefloquine and Halofantrine: Clinical evidence has demonstrated cross-resistance between this compound, mefloquine, and halofantrine. In a clinical study, a recrudescent P. falciparum isolate from a patient treated with this compound exhibited resistance to both mefloquine and halofantrine. This suggests a shared mechanism of action or resistance among these amino alcohol antimalarials. The in vitro data presented above also shows that while this compound is less potent than mefloquine and significantly less potent than halofantrine, its activity is not substantially diminished by the presence of chloroquine resistance.

  • With Chloroquine: this compound maintains its activity against chloroquine-resistant strains of P. falciparum.[1][2] This indicates that its mechanism of action is distinct from that of chloroquine and that it is not significantly affected by the resistance mechanisms that confer chloroquine resistance, such as mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.

  • With Artemisinin (B1665778) and other classes: There is a lack of publicly available data on the cross-resistance profile of this compound with artemisinin derivatives, piperaquine, atovaquone, or other newer classes of antimalarials. Further research is required to establish these relationships.

Experimental Protocols

The determination of the in vitro cross-resistance profile of antimalarial drugs typically involves standardized susceptibility assays. The following is a generalized protocol based on commonly used methods like the SYBR Green I-based fluorescence assay.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and other antimalarials against various strains of P. falciparum with known resistance profiles.

Materials:

  • P. falciparum laboratory strains (e.g., 3D7 for chloroquine-sensitive, K1, Dd2 for chloroquine-resistant).

  • Human erythrocytes (O+).

  • Complete malaria culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum).

  • Antimalarial drug solutions of known concentrations.

  • 96-well microtiter plates.

  • SYBR Green I nucleic acid stain.

  • Lysis buffer.

  • Fluorescence plate reader.

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

Methodology:

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in continuous culture at 37°C.

  • Drug Plate Preparation: Antimalarial drugs are serially diluted in culture medium and dispensed into 96-well plates. Control wells containing no drug are included.

  • Infection: A suspension of parasitized erythrocytes (typically at 0.5% parasitemia and 2% hematocrit) is added to each well of the drug-containing plates.

  • Incubation: The plates are incubated for 72 hours at 37°C in a controlled gas environment.

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA, and thus to parasite growth. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow for In Vitro Antimalarial Susceptibility Assay```dot

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: P. falciparum Culture drug_prep Prepare Serial Dilutions of Antimalarials start->drug_prep plate_prep Dispense Drugs into 96-Well Plate drug_prep->plate_prep infection Add Parasitized Erythrocytes to Wells plate_prep->infection incubation Incubate for 72 hours at 37°C infection->incubation lysis Lyse Cells and Stain with SYBR Green I incubation->lysis reading Measure Fluorescence lysis->reading analysis Calculate IC50 Values reading->analysis end End: Determine Cross-Resistance Profile analysis->end

Caption: Putative mechanism of action and resistance for amino alcohol antimalarials.

References

Validating the Anticancer Mechanism of Enpiroline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the validation of a novel anticancer agent's mechanism of action is a critical step. This guide provides a comparative analysis of the preclinical data supporting the anticancer effects of epi-enprioline, a promising small molecule, against vincristine-resistant neuroblastoma. Its performance is compared with established and emerging alternative therapies for this challenging pediatric cancer.

Comparative Efficacy of Anticancer Agents in Neuroblastoma

The following table summarizes the available quantitative data on the efficacy of epi-enprioline and alternative treatments against neuroblastoma cell lines. This data provides a snapshot of their relative potency.

Compound/RegimenCell Line(s)Assay TypeIC50 / EfficacyCitation(s)
Epi-enprioline SK-N-AS-VCR-20 (Vincristine-Resistant)MTT1.2 ± 0.7 µM[1]
UKF-NB-4-VCR-50 (Vincristine-Resistant)MTT3.05 ± 0.7 µM[1]
LU-NB-2 PDX (Patient-Derived Xenograft)Cell Viability0.5 µM[1]
Romidepsin (B612169) Various Neuroblastoma Cell LinesGrowth Inhibition1–6.5 ng/ml (approx. 1.8-12 nM)[2][3]
Irinotecan + Temozolomide (B1682018) Neuroblastoma XenograftsIn VivoInduced complete responses in 4/4 neuroblastoma xenografts[4]
Topotecan (B1662842) + Cyclophosphamide (B585) Relapsed/Refractory Neuroblastoma PatientsClinical Response63% objective response rate in a retrospective study[2]
Dinutuximab High-Risk Neuroblastoma PatientsClinical ResponseImproved event-free and overall survival in clinical trials[5]

Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions and cell lines used across different studies. The data for Irinotecan + Temozolomide and Topotecan + Cyclophosphamide are from in vivo and clinical studies, respectively, and are not directly comparable to the in vitro IC50 values.

Mechanisms of Action: A Head-to-Head Comparison

Understanding the distinct signaling pathways targeted by these agents is crucial for designing rational combination therapies and overcoming drug resistance.

Epi-enprioline: This small molecule induces apoptosis in vincristine-resistant neuroblastoma cells through the intrinsic mitochondrial pathway.[1] This is a critical mechanism as it bypasses the resistance mechanisms that often render vinca (B1221190) alkaloids like vincristine (B1662923) ineffective.

Alternative Therapies:

  • Romidepsin: As a histone deacetylase (HDAC) inhibitor, romidepsin alters gene expression, leading to cell cycle arrest and apoptosis.[6][7] Notably, it can induce cell death through pathways independent of the JNK pathway, which is often inactivated in chemotherapy-resistant neuroblastoma.[8][9]

  • Irinotecan and Temozolomide: This combination chemotherapy regimen targets two fundamental cellular processes. Irinotecan is a topoisomerase I inhibitor, preventing DNA replication and repair, while temozolomide is a DNA alkylating agent that introduces DNA damage.[4][10]

  • Topotecan and Cyclophosphamide: Similar to the above combination, this regimen combines a topoisomerase I inhibitor (topotecan) with a DNA alkylating agent (cyclophosphamide).[2][11]

  • Dinutuximab: This immunotherapy agent is a monoclonal antibody that targets the GD2 antigen highly expressed on neuroblastoma cells.[12] Binding of dinutuximab to GD2 triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of the cancer cells by the patient's own immune system.[12]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by epi-enprioline and the alternative therapies.

Enpiroline_Mechanism cluster_cell Vincristine-Resistant Neuroblastoma Cell Epi-enprioline Epi-enprioline Mitochondrion Mitochondrion Epi-enprioline->Mitochondrion Induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Releases Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Epi-enprioline's proposed mechanism of inducing apoptosis.

Alternative_Mechanisms cluster_chemo Chemotherapy cluster_immuno Immunotherapy cluster_targeted Targeted Therapy Irinotecan/\nTopotecan Irinotecan/ Topotecan Topoisomerase I Topoisomerase I Irinotecan/\nTopotecan->Topoisomerase I Inhibits Temozolomide/\nCyclophosphamide Temozolomide/ Cyclophosphamide DNA DNA Temozolomide/\nCyclophosphamide->DNA Alkylates Topoisomerase I->DNA DNA Damage DNA Damage DNA->DNA Damage Apoptosis_Chemo Apoptosis DNA Damage->Apoptosis_Chemo Dinutuximab Dinutuximab GD2 GD2 Dinutuximab->GD2 Immune Cell\n(NK, Macrophage) Immune Cell (NK, Macrophage) Dinutuximab->Immune Cell\n(NK, Macrophage) Binds Fc Receptor Neuroblastoma Cell Neuroblastoma Cell GD2->Neuroblastoma Cell ADCC/CDC ADCC/CDC Immune Cell\n(NK, Macrophage)->ADCC/CDC Cell Lysis Cell Lysis ADCC/CDC->Cell Lysis Romidepsin Romidepsin HDAC HDAC Romidepsin->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Gene Expression\n(e.g., p21) Gene Expression (e.g., p21) Histones->Gene Expression\n(e.g., p21) Cell Cycle Arrest/\nApoptosis Cell Cycle Arrest/ Apoptosis Gene Expression\n(e.g., p21)->Cell Cycle Arrest/\nApoptosis

Caption: Mechanisms of action for alternative neuroblastoma therapies.

Experimental Protocols

For researchers aiming to replicate or build upon the findings related to these anticancer agents, detailed experimental protocols are essential.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the dose-dependent effects of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-AS-VCR-20)

  • Complete culture medium

  • 96-well plates

  • Test compound (e.g., epi-enprioline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Neuroblastoma cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture and treat neuroblastoma cells with the test compound at the desired concentration and for the specified duration.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

In Vivo Xenograft Model

This protocol outlines the establishment of a subcutaneous neuroblastoma xenograft model in mice to evaluate the in vivo efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Neuroblastoma cells (e.g., VCR-20)

  • Matrigel (optional)

  • Test compound (e.g., epi-enprioline) and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest neuroblastoma cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 2 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).

  • Measure tumor volume using calipers (Volume = (width)² x length/2) two to three times per week.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for validating the anticancer mechanism of a novel compound like epi-enprioline.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay IC50 Determination Xenograft_Model Xenograft Model Establishment Cell_Viability->Xenograft_Model Promising results lead to Colony_Formation Colony Formation Assay Apoptosis_Assay->Colony_Formation Western_Blot Western Blot (Apoptotic Proteins) Colony_Formation->Western_Blot Treatment Compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., Cleaved Caspase-3) Tumor_Measurement->IHC

Caption: A typical workflow for anticancer drug validation.

References

Comparative Cytotoxicity of Enpiroline on Cancer vs. Normal Cells: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the anti-cancer potential of Enpiroline and its diastereomer, epi-enprioline, reveals promising activity against chemoresistant cancer cells. However, a significant gap exists in the literature regarding the direct comparative cytotoxicity of these compounds on cancerous versus normal, non-malignant cells. This guide synthesizes the available preclinical data for epi-enprioline's effects on cancer cells, outlines the methodologies for assessing cytotoxicity, and provides a framework for understanding the importance of selective cytotoxicity in drug development.

While this compound was initially developed as an antimalarial agent, its structural analog, epi-enprioline, has been identified as a potent cytotoxic agent against vincristine-resistant neuroblastoma cells.[1] This discovery has opened avenues for its investigation as a potential anti-cancer therapeutic. A key aspect of preclinical drug development is determining a compound's therapeutic window—its efficacy against cancer cells at concentrations that are not harmful to healthy cells. This guide aims to present the current knowledge on epi-enprioline's anti-cancer effects and highlight the need for future studies on its selectivity.

Quantitative Cytotoxicity Data

High-throughput screening of a small molecule library identified racemic epi-enprioline as having the highest cytotoxic effect among 11 active compounds against vincristine-resistant neuroblastoma cells.[1] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for epi-enprioline in several chemoresistant neuroblastoma cell lines.

Table 1: IC50 Values of Epi-enprioline in Vincristine-Resistant Neuroblastoma Cell Lines

Cell LineIC50 (µM)
SK-N-AS-VCR-201.2 ± 0.7
UKF-NB-4-VCR-503.05 ± 0.7

Data sourced from a study on vincristine-resistant neuroblastoma cells.[1]

Note: The absence of IC50 values for this compound or epi-enprioline in normal, non-cancerous cell lines in the current literature prevents the calculation of a Selectivity Index (SI). The SI is a critical metric calculated as (IC50 in normal cells) / (IC50 in cancer cells), with a higher value indicating greater selectivity for cancer cells.

Mechanism of Action in Cancer Cells

Epi-enprioline has been shown to induce apoptosis in vincristine-resistant neuroblastoma cells through the intrinsic, mitochondria-dependent pathway.[1] This mechanism is characterized by a series of cellular events initiated by the drug.

Signaling Pathway of Epi-enprioline-Induced Apoptosis

G Epi-enprioline Epi-enprioline Mitochondrial_Membrane_Potential_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Epi-enprioline->Mitochondrial_Membrane_Potential_Loss Caspase_3_Activation Activation of Caspase-3 Mitochondrial_Membrane_Potential_Loss->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis Cell_Shrinkage Cell Shrinkage & Increased Granularity Apoptosis->Cell_Shrinkage

Caption: Signaling pathway of epi-enprioline-induced apoptosis in cancer cells.

Studies have demonstrated that treatment with epi-enprioline leads to a dose-dependent increase in cells in the subG1 phase of the cell cycle, a hallmark of apoptosis.[1] Furthermore, epi-enprioline treatment results in cell shrinkage and increased granularity, as well as a loss of mitochondrial membrane potential, confirming the involvement of the mitochondrial apoptotic pathway.[1] The execution phase of apoptosis is confirmed by the activation of caspase-3 in epi-enprioline-treated cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of epi-enprioline.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of epi-enprioline or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control cells.

Flow Cytometry for Apoptosis Analysis

Flow cytometry is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with epi-enprioline at various concentrations.

  • Cell Staining: After treatment, cells are stained with fluorescent dyes such as Hoechst 33342 to identify the subG1 apoptotic population or with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant of the dot plot.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 In Vitro Studies cluster_1 Cytotoxicity & Viability Assays cluster_2 Mechanism of Action Analysis cluster_3 Data Analysis Cell_Culture Cancer & Normal Cell Lines Cultured Compound_Treatment Treatment with This compound/Epi-enprioline Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay LDH_Assay LDH Assay Compound_Treatment->LDH_Assay Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Compound_Treatment->Flow_Cytometry Western_Blot Western Blot (Apoptotic Proteins) Compound_Treatment->Western_Blot IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination SI_Calculation Selectivity Index (SI) Calculation IC50_Determination->SI_Calculation

References

Enpiroline Efficacy: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive statistical validation of Enpiroline's efficacy data, offering a direct comparison with established antimalarial agents. The guide is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate an objective assessment of this compound's potential.

Comparative In Vitro Efficacy Against Plasmodium falciparum

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and its alternatives against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfW2) strains of P. falciparum. Lower IC50 values indicate higher potency.

Table 1: IC50 Values against Chloroquine-Sensitive P. falciparum (Pf3D7)

CompoundIC50 (nM)
This compound 21.6 ± 1.2 [1]
Mefloquine79.7 ± 8.1[1]
Chloroquine75.9 ± 3.0[1]
Halofantrine~1-3 (enantiomers)
Artesunate~1-6

Table 2: IC50 Values against Chloroquine-Resistant P. falciparum (PfW2)

CompoundIC50 (nM)
This compound 11.5 ± 0.9 [1]
Mefloquine31.8 ± 3.9[1]
Chloroquine198.8 ± 27.0[1]
Halofantrine~0.3-2 (enantiomers)
Artesunate~1-20

Note: IC50 values for Halofantrine and Artesunate are derived from various sources and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

The in vitro antiplasmodial activity of the compared compounds is determined using standardized assays. The two primary methods are the isotopic microtest and the SYBR Green I-based fluorescence assay.

Isotopic Microtest (based on [3H]-hypoxanthine incorporation)

This method assesses parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor, [3H]-hypoxanthine, into the parasite's DNA.

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with serum and maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Serial dilutions of the test compounds are prepared in 96-well microtiter plates.

  • Incubation: Synchronized ring-stage parasite cultures are added to the wells and incubated for 24-48 hours.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.

  • Harvesting and Measurement: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the drug concentration.

SYBR Green I-Based Fluorescence Assay

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that binds to DNA.

  • Parasite Culture and Drug Dilution: Similar to the isotopic microtest.

  • Incubation: Parasite cultures are incubated with the test compounds for 72 hours.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite's DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the drug concentration.

Signaling Pathways and Mechanisms of Action

This compound's Antimalarial Mechanism of Action

While the exact mechanism of this compound's antimalarial activity is not fully elucidated, evidence suggests it may interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. This is a similar mechanism to that of chloroquine. The proposed pathway involves the inhibition of β-hematin formation, leading to the accumulation of toxic free heme and subsequent parasite death.

Proposed Antimalarial Mechanism of this compound cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Parasite Death Parasite Death Heme->Parasite Death Toxicity This compound This compound Heme -> Hemozoin Heme -> Hemozoin This compound->Heme -> Hemozoin Inhibition

Caption: Proposed mechanism of this compound's antimalarial activity.

Epi-enprioline's Apoptotic Pathway in Neuroblastoma

Interestingly, a diastereomer of this compound, epi-enprioline, has shown efficacy against vincristine-resistant neuroblastoma cells by inducing apoptosis through the mitochondrial (intrinsic) pathway. This highlights a distinct mechanism of action for this related compound in a different therapeutic area.

Epi-enprioline Induced Mitochondrial Apoptosis in Neuroblastoma cluster_cell Neuroblastoma Cell cluster_mito Mitochondrion Epi_enprioline Epi-enprioline Bax_Bak Bax/Bak Activation Epi_enprioline->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Mitochondrial apoptosis pathway induced by epi-enprioline.

References

Safety Operating Guide

Navigating the Disposal of Enpiroline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Waste Classification

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with Enpiroline. Although a specific Safety Data Sheet (SDS) for this compound was not found, the hazard profile of similar compounds underscores the need for caution. For instance, related chemicals are often classified with acute oral toxicity, the potential to cause drowsiness or dizziness, and harm to aquatic life.[2] Therefore, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[2]

Key Principles for this compound Waste Management:

  • Segregation: Do not mix this compound waste with other waste streams.[2][3] All this compound waste should be collected in a designated, clearly labeled, and sealed container.[2]

  • Identification: All waste materials, including pure this compound, contaminated labware, and personal protective equipment (PPE), must be clearly identified as hazardous waste containing this compound.[2]

  • Environmental Protection: Never dispose of this compound down the drain or in regular trash to prevent contamination of water systems and harm to aquatic organisms.[2][4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound waste, based on established guidelines for laboratory chemicals.

Waste Identification and Segregation

All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[2] This includes:

  • Pure this compound: Unused, expired, or off-specification powder.[2]

  • Contaminated Labware: Weighing boats, spatulas, pipette tips, and glassware.[2]

  • Prepared Solutions: Any solutions containing this compound.[2]

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety glasses that are contaminated.[2]

These items must be collected in a dedicated, leak-proof hazardous waste container.[2]

Handling of Empty Containers

Empty containers that previously held this compound must be triple-rinsed with a suitable solvent, such as ethanol (B145695) or methanol.[2] The rinsate from this process is also considered hazardous and must be collected and disposed of as liquid hazardous waste.[2] After triple-rinsing, the decontaminated container can be disposed of according to institutional guidelines for clean glassware or plasticware.[2]

Final Disposal Method

The recommended method for the final disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2] This typically involves high-temperature incineration to ensure the complete destruction of the active pharmaceutical ingredient.[2][5]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the appropriate waste stream and disposal vendors in compliance with all relevant regulations, including the Resource Conservation and Recovery Act (RCRA).[1]

Experimental Protocols and Data Presentation

Specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not publicly available. The standard and recommended procedure is to rely on professional hazardous waste management services that utilize controlled high-temperature incineration.[2]

Due to the lack of specific quantitative data for this compound disposal, such as concentration limits or specific temperature ranges for degradation, a data table for comparison is not applicable at this time. Researchers should always refer to the specific Safety Data Sheet (SDS) for any chemical for detailed handling and disposal information.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound waste.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal Start Start Waste_Generated This compound Waste Generated (Pure compound, solutions, contaminated materials) Start->Waste_Generated Segregate_Waste Segregate from other waste streams Waste_Generated->Segregate_Waste Collect_Waste Collect in a designated, labeled, sealed container Segregate_Waste->Collect_Waste Empty_Container Empty this compound Container? Collect_Waste->Empty_Container Triple_Rinse Triple-rinse with appropriate solvent Empty_Container->Triple_Rinse Yes Consult_EHS Consult Institutional EHS Department Empty_Container->Consult_EHS No Collect_Rinsate Collect rinsate as hazardous waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of decontaminated container per institutional policy Collect_Rinsate->Dispose_Container Dispose_Container->Consult_EHS Hazardous_Waste_Facility Transfer to a licensed hazardous waste facility Consult_EHS->Hazardous_Waste_Facility Incineration High-Temperature Incineration Hazardous_Waste_Facility->Incineration End End Incineration->End

Caption: this compound Disposal Workflow

cluster_0 Waste Identification cluster_1 Action cluster_2 Disposal Path cluster_3 Prohibited Actions Pure_this compound Pure this compound Segregate Segregate and Contain Pure_this compound->Segregate Solutions Solutions Solutions->Segregate Contaminated_Materials Contaminated Materials (PPE, etc.) Contaminated_Materials->Segregate Hazardous_Waste Hazardous Waste Stream Segregate->Hazardous_Waste Professional_Disposal Licensed Disposal Facility (Incineration) Hazardous_Waste->Professional_Disposal Drain_Disposal Drain Disposal Trash_Disposal Regular Trash

Caption: this compound Waste Management Logic

References

Essential Safety and Logistical Information for Handling Enpiroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Enpiroline, a compound that requires careful management in a laboratory setting. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for safe handling, and compliant disposal procedures to foster a secure research environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to mitigate risks of exposure. The required level of PPE varies depending on the specific operation being performed.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Powder) - Full-face respirator with P100 filter or a certified chemical fume hood- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)[1]- Disposable shoe covers- Safety goggles (if not using a full-face respirator)[2]
Solution Preparation and Handling - Laboratory coat- Nitrile gloves[3]- Safety glasses with side shields[4]
Spill Cleanup - Full-face respirator with P100 filter- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)[1]- Disposable shoe covers- Chemical-resistant boots
Waste Disposal - Laboratory coat- Nitrile gloves[3]- Safety glasses with side shields[4]
Hazard Identification and Chemical Properties

Understanding the intrinsic hazards of this compound is crucial for safe handling. The following table summarizes key hazard information and physical properties.

Hazard Classification GHS Classification
Skin IrritationCategory 2[5]
Eye IrritationCategory 2A[5]
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)[5]
Short-term (acute) aquatic hazardCategory 1[5]
Long-term (chronic) aquatic hazardCategory 1[5]
Physical and Chemical Properties
Physical State Solid (Powder)
Melting Point/Range 146 °C / 295 °F[5]
Chemical Stability Stable under standard ambient conditions (room temperature)[3][5]

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and ensuring safety during the handling of this compound.

Preparation and Weighing:
  • Designated Area : All handling of solid this compound must occur in a designated area, such as a certified chemical fume hood or a containment glove box.[4]

  • Decontamination : Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).[4]

  • Weighing : Use a dedicated and calibrated analytical balance within the containment area. Tare a pre-labeled, sealable container before adding the compound.[4]

Solution Preparation:
  • Solvent Addition : Within the containment area, add the desired solvent to the sealed container holding the weighed this compound.

  • Dissolution : Ensure the container is tightly sealed and agitate as necessary to achieve complete dissolution. Sonication may be utilized if required.

  • Labeling : Clearly label the resulting solution with the compound name, concentration, solvent, preparation date, and appropriate hazard symbols.[4]

Storage:
  • Powder : Store this compound powder in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

  • Stock Solutions : It is best practice to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and containers, must be segregated as hazardous chemical waste.[4]

  • Solid Waste : Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.[4]

  • Decontamination of Glassware : Reusable glassware should be decontaminated by first rinsing with a suitable solvent, followed by washing with an appropriate laboratory detergent. The initial solvent rinse must be collected as hazardous waste.[4]

  • Final Disposal : All hazardous waste must be disposed of through the institution's official hazardous waste management program, adhering to all local, state, and federal regulations.[4][5]

Experimental Workflow for Safe Handling of this compound

Enpiroline_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase A Don Appropriate PPE B Prepare Designated Work Area (Fume Hood/Glove Box) A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Label and Store Powder/Solution D->E D->E F Decontaminate Work Area E->F G Segregate Contaminated Waste (Solid & Liquid) F->G F->G H Dispose via Institutional Protocol G->H

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Reactant of Route 1
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.